Product packaging for 3,4-Dichloro-2-fluorobenzodifluoride(Cat. No.:CAS No. 1805127-72-3)

3,4-Dichloro-2-fluorobenzodifluoride

Cat. No.: B1410155
CAS No.: 1805127-72-3
M. Wt: 215 g/mol
InChI Key: RSASBSVWVMHYFT-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-fluorobenzodifluoride is a useful research compound. Its molecular formula is C7H3Cl2F3 and its molecular weight is 215 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2F3 B1410155 3,4-Dichloro-2-fluorobenzodifluoride CAS No. 1805127-72-3

Properties

IUPAC Name

1,2-dichloro-4-(difluoromethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSASBSVWVMHYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 3,4-Dichloro-2-fluorobenzodifluoride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dichlorobenzotrifluoride

Disclaimer: The requested compound, "3,4-Dichloro-2-fluorobenzodifluoride," is not found in the available chemical literature. The data presented herein corresponds to 3,4-Dichlorobenzotrifluoride (CAS: 328-84-7), which is the likely intended compound based on common chemical nomenclature.

This technical guide provides a comprehensive overview of the physicochemical properties of 3,4-Dichlorobenzotrifluoride, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental protocols for property determination, and includes visualizations of relevant chemical processes.

Chemical Identity and Structure

3,4-Dichlorobenzotrifluoride is a halogenated aromatic compound with the molecular formula C7H3Cl2F3.[1][2][3][4] It is also known by other names such as 1,2-dichloro-4-(trifluoromethyl)benzene and 3,4-Dichloro-α,α,α-trifluorotoluene.[1][2][3][4][5]

IdentifierValue
IUPAC Name 1,2-Dichloro-4-(trifluoromethyl)benzene
CAS Number 328-84-7[1][2][3][4]
Molecular Formula C7H3Cl2F3[1][2][3][4]
Molecular Weight 215.00 g/mol [1][2][6]
SMILES C1=CC(=C(C=C1C(F)(F)F)Cl)Cl[1][2][7]
InChI Key XILPLWOGHPSJBK-UHFFFAOYSA-N[1][2][3][4]

Physicochemical Properties

3,4-Dichlorobenzotrifluoride is a colorless liquid with an aromatic odor.[1] It is insoluble in water but miscible with common organic solvents like ethanol, ether, benzene, and toluene.[8][9]

Tabulated Physical and Chemical Properties
PropertyValueSource
Physical State Liquid[1][2][7]Sigma-Aldrich, PubChem
Appearance Colorless, clear liquid[1][5]PubChem, Cole-Parmer
Odor Aromatic[1]PubChem
Melting Point -13 to -12 °C[1][2][7]PubChem, Sigma-Aldrich
Boiling Point 173-174 °C[1][2][7]PubChem, Sigma-Aldrich
Density 1.478 g/mL at 25 °C[1][2][7]PubChem, Sigma-Aldrich
Vapor Pressure 1.6 mmHg (at 20 °C)[2][7]Sigma-Aldrich
Flash Point 65 °C (closed cup)[1][2][7]PubChem, Sigma-Aldrich
Refractive Index 1.475 (at 20 °C, nD)[1][2][7]PubChem, Sigma-Aldrich
Water Solubility Insoluble[8][9]Google Patents
Solubility Soluble in petroleum ether and acetonitrile[1]PubChem
LogP (Octanol/Water) 4.012 (Calculated)Cheméo
Spectral Data

Spectroscopic data is crucial for the identification and characterization of 3,4-Dichlorobenzotrifluoride. Infrared (IR) spectroscopy data is available from various sources.

Spectrum TypeSource
ATR-IR Bio-Rad Laboratories, Inc. (Sample from Sigma-Aldrich)[1]
FTIR Bio-Rad Laboratories, Inc. (Sample from Sigma-Aldrich)[1]
Vapor Phase IR Sigma-Aldrich Co. LLC[1]
1H NMR, 13C NMR, MS Available on platforms like ChemicalBook for related compounds.[10]

Experimental Protocols

While specific experimental reports for the determination of every property of 3,4-Dichlorobenzotrifluoride are not detailed in the search results, standardized methods such as those from the OECD Guidelines for the Testing of Chemicals are typically employed.

Melting Point Determination (OECD 102)

A standard method for determining the melting point is the capillary method.

  • Apparatus: A melting point apparatus with a heated block and a thermometer or a digital temperature sensor.

  • Procedure:

    • A small, dry sample of the substance is introduced into a thin-walled capillary tube, sealed at one end.

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a slow, controlled rate.

    • The temperature at which the substance is observed to melt is recorded as the melting point.

Boiling Point Determination (OECD 103)

The boiling point is determined using a dynamic method.

  • Apparatus: A distillation flask, a condenser, a thermometer, and a heating source.

  • Procedure:

    • The liquid is placed in the distillation flask.

    • The liquid is heated to its boiling point, and the vapor is allowed to condense on the thermometer.

    • The temperature at which the liquid and vapor phases are in equilibrium under a given pressure is recorded as the boiling point.

Density of Liquids (OECD 109)

Density can be measured using a hydrometer, a pycnometer, or an oscillating densitometer.

  • Apparatus: A calibrated pycnometer and a constant temperature bath.

  • Procedure:

    • The weight of the empty, dry pycnometer is determined.

    • The pycnometer is filled with the sample liquid and placed in a constant temperature bath until thermal equilibrium is reached.

    • The weight of the filled pycnometer is determined.

    • The density is calculated from the weight of the liquid and the known volume of the pycnometer.

Synthesis and Manufacturing

3,4-Dichlorobenzotrifluoride is an important intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[8][9][11] Several synthetic routes have been established.

Synthesis from 3,4-Dichlorotoluene

One common method involves the chlorination and subsequent fluorination of 3,4-dichlorotoluene.[1][8] This process avoids the formation of the 2,4-dichloro isomer, leading to a higher yield of the desired product.[8]

  • Step 1: Chlorination: 3,4-dichlorotoluene is reacted with chlorine gas at elevated temperatures (e.g., 120-125 °C) in the presence of a catalyst to produce 3,4-dichlorobenzotrichloride.[8]

  • Step 2: Fluorination: The resulting 3,4-dichlorobenzotrichloride is then reacted with a fluorinating agent, such as anhydrous hydrogen fluoride, to yield 3,4-Dichlorobenzotrifluoride.[1]

Synthesis Workflow Diagram

SynthesisWorkflow raw_material 3,4-Dichlorotoluene chlorination Chlorination (Cl2, Catalyst, 120-125°C) raw_material->chlorination intermediate 3,4-Dichlorobenzotrichloride chlorination->intermediate Step 1 fluorination Fluorination (Anhydrous HF) intermediate->fluorination product 3,4-Dichlorobenzotrifluoride fluorination->product Step 2 purification Purification (Distillation, Neutralization) product->purification final_product Final Product purification->final_product

Caption: A generalized workflow for the synthesis of 3,4-Dichlorobenzotrifluoride.

Applications in Drug Development

The presence of a trifluoromethyl group and chlorine atoms imparts unique electronic and lipophilic properties to the molecule, making it a valuable building block in medicinal chemistry. Fluorine-containing compounds often exhibit enhanced metabolic stability, binding affinity, and bioavailability.[9][12] 3,4-Dichlorobenzotrifluoride serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[9][11]

Role as a Chemical Intermediate

The reactivity of the aromatic ring allows for further functionalization, such as nitration, to produce derivatives like 3,4-Dichloro-5-nitrobenzotrifluoride, which are also important precursors in organic synthesis.[10][13] These intermediates are crucial for constructing more complex molecular architectures found in modern pharmaceuticals.

Logical Relationship in API Synthesis

APISynthesis start 3,4-Dichlorobenzotrifluoride (Building Block) functionalization Chemical Modifications (e.g., Nitration, Amination) start->functionalization intermediate Functionalized Intermediate functionalization->intermediate coupling Coupling Reactions (with other synthons) intermediate->coupling api_precursor API Precursor coupling->api_precursor final_steps Final Synthesis Steps & Purification api_precursor->final_steps api Active Pharmaceutical Ingredient (API) final_steps->api

References

3,4-Dichloro-2-fluorobenzodifluoride CAS number and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dichlorobenzotrifluoride, a crucial chemical intermediate in various industrial and research applications. The initial query for "3,4-Dichloro-2-fluorobenzodifluoride" did not yield a recognized chemical compound; the information herein pertains to the closely related and commercially significant compound, 3,4-Dichlorobenzotrifluoride.

Chemical Identity and Structure

3,4-Dichlorobenzotrifluoride is an aromatic organic compound.[1] Its structure consists of a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and a trifluoromethyl group.[1] This substitution pattern imparts unique chemical properties that make it a versatile building block in organic synthesis.

Chemical Structure:

Synonyms: 1,2-Dichloro-4-(trifluoromethyl)benzene, 3,4-Dichloro-α,α,α-trifluorotoluene[2][3]

Physicochemical Data

The following table summarizes the key quantitative properties of 3,4-Dichlorobenzotrifluoride.

PropertyValueReference(s)
CAS Number 328-84-7[2][3][4]
Molecular Formula C₇H₃Cl₂F₃[2][3][5]
Molecular Weight 215.00 g/mol [2][3][4]
Appearance Colorless to pale yellow liquid[1][2][5]
Odor Aromatic[2]
Boiling Point 173-174 °C[2][5]
Melting Point -13 to -12 °C[2][5]
Density 1.478 g/mL at 25 °C[2]
Refractive Index n20/D 1.475[2]
Flash Point 65 °C (closed cup)[2]
Vapor Pressure 1.6 mmHg at 20 °C
Water Solubility Insoluble[6]
Solubility in Organic Solvents Miscible with benzene, toluene, ethanol, ether, and halocarbons[6]

Experimental Protocols: Synthesis of 3,4-Dichlorobenzotrifluoride

Several methods for the synthesis of 3,4-Dichlorobenzotrifluoride have been documented. Below are two detailed experimental protocols.

Protocol 1: Chlorination of 4-Chlorobenzotrifluoride [7]

This method involves the direct chlorination of 4-Chlorobenzotrifluoride.

  • Materials: 4-Chlorobenzotrifluoride, catalyst (e.g., ferric chloride), dry chlorine gas.

  • Procedure:

    • Charge a reactor with 4-Chlorobenzotrifluoride and the catalyst.

    • With stirring, heat the mixture to 60 °C.

    • Introduce dry chlorine gas into the reactor and continue heating to a constant temperature between 70 °C and 90 °C.

    • Maintain the reaction for over two hours, periodically sampling to monitor the concentration of 3,4-Dichlorobenzotrifluoride.

    • When the content of the desired product reaches 90 wt%, stop the chlorine gas feed.

    • Exhaust the unreacted chlorine and produced hydrogen chloride gas from the reactor to obtain the crude product.

    • Filter the crude product to remove the catalyst.

    • Purify the product via vacuum distillation to obtain 3,4-Dichlorobenzotrifluoride with a purity of over 99 wt%.

Protocol 2: Synthesis from 3,4-Dichlorotoluene [6]

This two-step process involves the chlorination of 3,4-dichlorotoluene followed by fluorination.

  • Step 1: Chlorination

    • Materials: 3,4-Dichlorotoluene, catalyst (e.g., anhydrous ferric chloride), chlorine gas.

    • Procedure:

      • Combine 3,4-Dichlorotoluene and the catalyst in a reactor.

      • Heat the mixture to 115-125 °C and introduce chlorine gas.

      • Continue the reaction for over 20 hours until the content of 3,4-dichlorotrichloromethylbenzene is satisfactory.

      • Stop the chlorine feed and purge the reactor with dry air to remove unreacted chlorine and hydrogen chloride, yielding 3,4-dichlorotrichloromethylbenzene.

  • Step 2: Fluorination

    • Materials: 3,4-dichlorotrichloromethylbenzene, anhydrous hydrogen fluoride.

    • Procedure:

      • Add 3,4-dichlorotrichloromethylbenzene and anhydrous hydrogen fluoride to a reactor.

      • Heat the stirred mixture to 110-115 °C, allowing the pressure to build to 1.5-2.5 MPa.

      • Maintain the reaction for 4-10 hours until the conversion to 3,4-Dichlorobenzotrifluoride exceeds 98%.

      • Release the pressure and purge the reactor with dry air to remove unreacted hydrogen fluoride and hydrogen chloride, yielding the crude product.

      • The crude product is then purified by vacuum distillation.

Applications and Biological Significance

3,4-Dichlorobenzotrifluoride is a key intermediate in the synthesis of agrochemicals, such as herbicides and pesticides, as well as pharmaceuticals and dyes.[5][6][8] Its stability makes it a useful solvent in certain chemical processes.[5] While there is limited information on its role in specific biological signaling pathways, its toxicological properties have been noted. It is reported to cause skin and eye irritation.[2][9]

Visualized Experimental Workflow: Synthesis from 4-Chlorobenzotrifluoride

The following diagram illustrates the key steps in the synthesis of 3,4-Dichlorobenzotrifluoride starting from 4-Chlorobenzotrifluoride, as detailed in Protocol 1.

Synthesis_Workflow start Start: 4-Chlorobenzotrifluoride + Catalyst reactor Chlorination Reactor (70-90 °C) start->reactor crude_product Crude Product (>90% conversion) reactor->crude_product Reaction > 2 hrs chlorine Dry Chlorine Gas chlorine->reactor filtration Filtration crude_product->filtration catalyst_out Catalyst Removal filtration->catalyst_out distillation Vacuum Distillation filtration->distillation Filtered Product final_product Final Product: 3,4-Dichlorobenzotrifluoride (>99% Purity) distillation->final_product

Caption: Synthesis workflow for 3,4-Dichlorobenzotrifluoride.

Safety Information

3,4-Dichlorobenzotrifluoride is a combustible liquid and should be handled with care.[10] It is known to cause skin and eye irritation.[9] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[9] Store in a cool, dry, well-ventilated area away from sources of ignition.[9][10]

References

Spectroscopic Profile of 3,4-Dichloro-2-fluorobenzotrifluoride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Dichloro-2-fluorobenzotrifluoride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of fluorinated organic compounds.

Spectroscopic Data Summary

The empirical formula for 3,4-Dichloro-2-fluorobenzotrifluoride is C₇H₃Cl₂F₃, and it has a molecular weight of 215.00 g/mol .[1][2][3] The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For 3,4-Dichloro-2-fluorobenzotrifluoride, ¹H, ¹³C, and ¹⁹F NMR spectra provide key insights into its aromatic and trifluoromethyl moieties.

Table 1: ¹H NMR Spectral Data for 3,4-Dichloro-2-fluorobenzotrifluoride

Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
Data not available in search resultsData not available in search resultsData not available in search resultsAromatic Protons

Table 2: ¹³C NMR Spectral Data for 3,4-Dichloro-2-fluorobenzotrifluoride

Chemical Shift (ppm)Assignment
Data not available in search resultsAromatic and Trifluoromethyl Carbons

Table 3: ¹⁹F NMR Spectral Data for 3,4-Dichloro-2-fluorobenzotrifluoride

Chemical Shift (ppm)Assignment
Data not available in search results-CF₃ Group
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues about the structure. The mass spectrum of 3,4-Dichloro-2-fluorobenzotrifluoride shows a characteristic isotopic pattern due to the presence of two chlorine atoms.[1]

Table 4: Mass Spectrometry Data for 3,4-Dichloro-2-fluorobenzotrifluoride

m/zRelative Intensity (%)Assignment
214Data not available in search results[M]⁺ (with ³⁵Cl₂)
216Data not available in search results[M+2]⁺ (with one ³⁵Cl and one ³⁷Cl)
218Data not available in search results[M+4]⁺ (with ³⁷Cl₂)
179Data not available in search results[M-Cl]⁺
Additional fragments not available in search resultsData not available in search resultsFragment Ions
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of 3,4-Dichloro-2-fluorobenzotrifluoride is expected to show characteristic absorptions for the aromatic C-H and C=C bonds, as well as strong absorptions for the C-F and C-Cl bonds.

Table 5: Infrared (IR) Spectral Data for 3,4-Dichloro-2-fluorobenzotrifluoride

Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search resultsData not available in search resultsAromatic C-H stretch
Data not available in search resultsData not available in search resultsAromatic C=C stretch
Data not available in search resultsData not available in search resultsC-F stretch (CF₃)
Data not available in search resultsData not available in search resultsC-Cl stretch

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of 3,4-Dichloro-2-fluorobenzotrifluoride is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR).

Mass Spectrometry

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of the compound in a volatile organic solvent is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and the resulting ions are separated based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy

For a liquid sample like 3,4-Dichloro-2-fluorobenzotrifluoride, the IR spectrum can be obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr) and mounted in the sample holder of an FTIR spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for structural elucidation.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Analysis Data Analysis and Structure Elucidation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR_info Carbon-Hydrogen Framework Chemical Environment of Nuclei NMR->NMR_info MS Mass Spectrometry MS_info Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_info IR Infrared Spectroscopy IR_info Functional Groups Present IR->IR_info Combine_Data Combine Spectroscopic Data NMR_info->Combine_Data MS_info->Combine_Data IR_info->Combine_Data Propose_Structure Propose Chemical Structure Combine_Data->Propose_Structure Confirm_Structure Confirm Structure Propose_Structure->Confirm_Structure

Caption: A flowchart illustrating the typical workflow for elucidating the structure of an organic compound using NMR, MS, and IR spectroscopy.

Mass_Spec_Fragmentation Conceptual Mass Spectrometry Fragmentation Molecule 3,4-Dichloro-2-fluorobenzotrifluoride (C₇H₃Cl₂F₃) Ionization Ionization (e.g., Electron Impact) Molecule->Ionization Molecular_Ion Molecular Ion [M]⁺ m/z = 214, 216, 218 Ionization->Molecular_Ion Fragment_1 Loss of Cl [M-Cl]⁺ m/z = 179, 181 Molecular_Ion->Fragment_1 - Cl• Fragment_2 Other Fragments Molecular_Ion->Fragment_2 - Other neutral losses

Caption: A simplified diagram showing the conceptual fragmentation pathway of 3,4-Dichloro-2-fluorobenzotrifluoride in a mass spectrometer.

References

A Comprehensive Technical Guide to 3,4-Dichlorobenzotrifluoride: Theoretical and Computational Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This whitepaper provides an in-depth technical overview of 3,4-Dichlorobenzotrifluoride, a versatile halogenated aromatic compound. Due to the limited publicly available information on "3,4-Dichloro-2-fluorobenzotrifluoride," this guide focuses on the closely related and well-documented compound, 3,4-Dichlorobenzotrifluoride. This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its unique physicochemical properties, stemming from the presence of chlorine and fluorine atoms on the benzene ring, make it a subject of significant interest in theoretical and computational chemistry. This document will delve into its chemical properties, synthesis methodologies, and relevant computational studies, presenting data in a clear and accessible format for researchers and professionals in the field.

Physicochemical Properties

3,4-Dichlorobenzotrifluoride is a colorless liquid at room temperature.[3] It is characterized by its insolubility in water and miscibility with common organic solvents like ethanol and ether.[2] The trifluoromethyl group imparts significant electronic effects on the aromatic ring, influencing its reactivity and intermolecular interactions.

Table 1: Physicochemical and Computed Properties of 3,4-Dichlorobenzotrifluoride

PropertyValueSource
Molecular Formula C₇H₃Cl₂F₃[1][4][5]
Molecular Weight 215.00 g/mol [1][3][4][5][6]
CAS Number 328-84-7[1][3][4][5]
Appearance Colorless to almost colorless clear liquid[1][3]
Melting Point -13 to -12 °C[1]
Boiling Point 173 °C[1]
Density 1.49 g/mL[1]
Refractive Index (n20D) 1.48[1]
LogP 4.0122[6]
Enthalpy of Vaporization (ΔvapH) 44.1 kJ/mol at 368 K[5]

Synthesis Protocols

Several synthetic routes for 3,4-Dichlorobenzotrifluoride have been established, primarily involving chlorination and fluorination reactions.

Chlorination of 4-Chlorobenzotrifluoride

A common method involves the direct chlorination of 4-chlorobenzotrifluoride.[3] This electrophilic aromatic substitution reaction introduces a second chlorine atom onto the benzene ring, predominantly at the 3-position due to the directing effects of the existing substituents.

Experimental Protocol:

A typical procedure involves bubbling dry chlorine gas through 4-chlorobenzotrifluoride in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃). The reaction temperature is carefully controlled to optimize the yield of the desired 3,4-dichloro isomer and minimize the formation of other isomers. The reaction progress is monitored by gas chromatography (GC). Upon completion, the reaction mixture is washed with water and a mild base to remove the catalyst and any acidic byproducts. The crude product is then purified by fractional distillation under reduced pressure.[2]

From 3,4-Dichlorotoluene

An alternative synthesis starts from 3,4-dichlorotoluene.[3][7] This process involves two main steps: side-chain chlorination followed by halogen exchange (fluorination).

Experimental Protocol:

  • Side-Chain Chlorination: 3,4-Dichlorotoluene is subjected to free-radical chlorination using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or by bubbling chlorine gas under UV irradiation. This converts the methyl group to a trichloromethyl group, forming 3,4-dichlorobenzotrichloride.

  • Fluorination: The resulting 3,4-dichlorobenzotrichloride is then treated with a fluorinating agent, such as anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃), to replace the chlorine atoms of the trichloromethyl group with fluorine atoms, yielding 3,4-Dichlorobenzotrifluoride.[3]

Figure 1: Synthesis pathways for 3,4-Dichlorobenzotrifluoride.

Theoretical and Computational Studies

Computational chemistry provides valuable insights into the molecular structure, electronic properties, and reactivity of 3,4-Dichlorobenzotrifluoride. Density Functional Theory (DFT) is a commonly employed method for such investigations.

Molecular Geometry and Electronic Structure

DFT calculations can be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing trifluoromethyl group and chlorine atoms significantly influences the electron distribution within the benzene ring. Natural Bond Orbital (NBO) analysis can further elucidate the intramolecular charge transfer and hyperconjugative interactions.

Spectroscopic Properties

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for structural validation.

  • Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and scaled to match experimental IR spectra. The characteristic C-F and C-Cl stretching and bending vibrations can be assigned based on these calculations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods are used to predict the ¹H and ¹³C NMR chemical shifts, providing a detailed understanding of the electronic environment of each nucleus.

Table 2: Predicted Spectroscopic Data (Illustrative)

ParameterPredicted Value
Key IR Frequencies (cm⁻¹) C-F stretching: ~1100-1300C-Cl stretching: ~600-800
¹³C NMR Chemical Shifts (ppm) Aromatic Carbons: ~120-140CF₃ Carbon: ~120-130 (quartet)
¹H NMR Chemical Shifts (ppm) Aromatic Protons: ~7.5-8.0

Note: These are approximate values and can vary based on the computational method and level of theory.

Logical_Relationship cluster_computational Computational Studies cluster_experimental Experimental Validation DFT Density Functional Theory (DFT) Geometry Molecular Geometry Optimization DFT->Geometry Electronic Electronic Structure Analysis (NBO) DFT->Electronic Spectra Spectroscopic Properties Prediction DFT->Spectra XRay X-ray Crystallography (for solid derivatives) Geometry->XRay NMR NMR Spectroscopy Electronic->NMR IR Infrared (IR) Spectroscopy Spectra->IR Spectra->NMR

Figure 2: Relationship between computational and experimental studies.

Applications in Drug Development and Agrochemicals

3,4-Dichlorobenzotrifluoride is a key building block in the synthesis of various biologically active molecules.[1][2] The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.

Signaling Pathway (Illustrative Example):

While specific signaling pathways involving direct interaction with 3,4-Dichlorobenzotrifluoride are not documented, its derivatives are designed to target various biological pathways. For instance, a hypothetical derivative could be synthesized to inhibit a specific kinase involved in a disease pathway.

Signaling_Pathway cluster_synthesis Synthesis cluster_biological Biological Target DCBTF 3,4-Dichlorobenzotrifluoride Derivative Bioactive Derivative DCBTF->Derivative Kinase Target Kinase Derivative->Kinase Inhibition Phosphorylation Phosphorylation Kinase->Phosphorylation ATP Substrate Substrate Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream

Figure 3: Hypothetical role of a derivative in a signaling pathway.

Conclusion

3,4-Dichlorobenzotrifluoride is a compound of significant industrial and research importance. This guide has provided a summary of its key properties, synthesis methods, and the application of computational studies to understand its behavior at a molecular level. The data and protocols presented herein are intended to serve as a valuable resource for scientists and researchers working with this versatile chemical intermediate. Further theoretical and experimental investigations will continue to uncover new applications and deepen our understanding of this and related fluorinated compounds.

References

An In-depth Technical Guide to Dichlorinated and Fluorinated Benzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Halogenated aromatic hydrocarbons are a cornerstone of modern chemical synthesis, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of halogen atoms on the benzene ring dictates the molecule's physicochemical properties and reactivity. This guide provides a detailed examination of 3,4-Dichlorobenzotrifluoride, a key building block in organic synthesis.

Physicochemical Properties

The physical and chemical characteristics of 3,4-Dichlorobenzotrifluoride are summarized below. These properties are crucial for its application in various synthetic protocols.

PropertyValueReference
Molecular Formula C7H3Cl2F3[1]
Molecular Weight 215.00 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 173-174 °C[1]
Melting Point -13 to -12 °C[1]
Density 1.478 g/cm³[1]
Flash Point 65 °C[1]
Refractive Index 1.4750 (at 20 °C)[1]
CAS Number 328-84-7[1]

Synthesis and Experimental Protocols

The primary industrial synthesis of 3,4-Dichlorobenzotrifluoride involves the chlorination and subsequent fluorination of a toluene derivative.[2]

Two-Step Synthesis from 3,4-Dichlorotoluene

A common method for preparing 3,4-Dichlorobenzotrifluoride utilizes 3,4-dichlorotoluene as the starting material.[2] This process involves two main steps: chlorination and fluorination.[2]

Step 1: Chlorination of 3,4-Dichlorotoluene

  • Objective: To produce 3,4-dichlorobenzotrichloride.

  • Procedure: 3,4-dichlorotoluene is charged into a reactor. The temperature is raised to a specific point, and an anhydrous ferric chloride catalyst is introduced. Dry chlorine gas is then bubbled through the mixture at a controlled flow rate of 40–80 m³/h. The reaction temperature is maintained at 115–125 °C for over 20 hours. The reaction is monitored until the content of 3,4-dichlorotoluene is less than 0.5%. Following the chlorination, unreacted chlorine and gaseous impurities are removed by passing dry air and hydrogen chloride gas through the reactor.[2]

Step 2: Fluorination of 3,4-Dichlorobenzotrichloride

  • Objective: To synthesize 3,4-Dichlorobenzotrifluoride.

  • Procedure: The resulting 3,4-dichlorobenzotrichloride is reacted with anhydrous hydrogen fluoride. This halogen exchange reaction yields the crude 3,4-Dichlorobenzotrifluoride product.[1][2]

Step 3: Purification

  • Objective: To obtain high-purity 3,4-Dichlorobenzotrifluoride.

  • Procedure: The crude product from the fluorination step is purified by vacuum rectification to yield the final product.[2]

Synthesis_Workflow cluster_chlorination Step 1: Chlorination cluster_fluorination Step 2: Fluorination cluster_purification Step 3: Purification A 3,4-Dichlorotoluene D Reaction at 115-125°C A->D B Chlorine Gas B->D C Ferric Chloride Catalyst C->D E 3,4-Dichlorobenzotrichloride D->E G Halogen Exchange Reaction E->G F Anhydrous Hydrogen Fluoride F->G H Crude 3,4-Dichlorobenzotrifluoride G->H I Vacuum Rectification H->I J Pure 3,4-Dichlorobenzotrifluoride I->J

Caption: Synthesis workflow for 3,4-Dichlorobenzotrifluoride.

Alternative Synthesis Route

3,4-Dichlorobenzotrifluoride can also be produced as a byproduct during the manufacturing of 4-chlorobenzotrifluoride.[1] Another documented method involves the reaction of 3,4-dichlorobenzotrichloride with anhydrous hydrogen fluoride.[1]

Applications in Drug Development and Agrochemicals

3,4-Dichlorobenzotrifluoride serves as a crucial intermediate in the synthesis of various commercial products. Its activated benzene ring allows for nucleophilic displacement reactions with phenols, leading to the formation of diaryl ether herbicides such as acifluorfen sodium.[1] The presence of chlorine and trifluoromethyl groups imparts specific properties to the final products, including increased lipophilicity, which can enhance the biological activity of pharmaceuticals and agrochemicals.

Applications A 3,4-Dichlorobenzotrifluoride B Nucleophilic Displacement with Phenols A->B E Pharmaceutical Intermediates A->E F Agrochemical Intermediates A->F C Diaryl Ether Herbicides B->C D Acifluorfen Sodium C->D

Caption: Key applications of 3,4-Dichlorobenzotrifluoride.

Conclusion

While specific historical details on the discovery of 3,4-Dichlorobenzotrifluoride are scarce, its synthesis and applications are well-established within the chemical industry. The methodologies presented here illustrate standard industrial practices for the production of halogenated benzene derivatives. The compound's utility as a precursor for herbicides and potentially other bioactive molecules underscores the importance of this class of chemicals in modern technology and agriculture. Further research into the reaction mechanisms and optimization of synthetic routes will continue to be an area of interest for chemical and pharmaceutical scientists.

References

In-depth Technical Guide on the Potential Reactivity of 3,4-Dichloro-2-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential reactivity of 3,4-Dichlorobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document elucidates the influence of the compound's substituents—two chlorine atoms and a trifluoromethyl group—on the reactivity of the aromatic ring. This guide details potential electrophilic and nucleophilic aromatic substitution reactions, as well as palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, derived from analogous compounds, are provided to serve as a practical resource for laboratory applications. Quantitative data is summarized in structured tables, and key reaction pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's chemical behavior.

Introduction

3,4-Dichlorobenzotrifluoride, also known as 1,2-dichloro-4-(trifluoromethyl)benzene, is a halogenated aromatic compound with the molecular formula C₇H₃Cl₂F₃. Its chemical structure, characterized by a benzene ring substituted with two chlorine atoms at positions 3 and 4, and a trifluoromethyl group at position 1, imparts a unique reactivity profile. The strong electron-withdrawing nature of both the chlorine and trifluoromethyl groups significantly influences the electron density of the aromatic ring, thereby dictating its behavior in various chemical transformations. This guide explores the potential reactivity of this versatile building block, providing insights for its application in synthetic organic chemistry, particularly in the fields of drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of 3,4-Dichlorobenzotrifluoride is presented in Table 1. This data is essential for designing and executing chemical reactions, as well as for ensuring safe handling and storage.

PropertyValueReference
Molecular Formula C₇H₃Cl₂F₃[1]
Molecular Weight 215.00 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 173-174 °C[1]
Melting Point -13 to -12 °C[1]
Density 1.478 g/mL at 25 °C[1]
Refractive Index 1.4750 (at 20 °C)[1]
Solubility Insoluble in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane.[2]

Potential Reactivity

The reactivity of the 3,4-Dichlorobenzotrifluoride aromatic ring is governed by the electronic effects of its substituents. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group and a meta-director for electrophilic aromatic substitution. The chlorine atoms are also electron-withdrawing (deactivating) but are ortho, para-directors. The combined effect of these substituents makes the aromatic ring generally deactivated towards electrophilic attack but activated towards nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution

Due to the deactivating nature of the substituents, electrophilic aromatic substitution (EAS) on 3,4-Dichlorobenzotrifluoride requires harsh reaction conditions. The substitution pattern is directed by the competing influences of the chloro and trifluoromethyl groups. The positions ortho and para to the chlorine atoms (positions 2, 5, and 6) and meta to the trifluoromethyl group (positions 2 and 6) are the most likely sites of substitution.

Logical Flow for Electrophilic Aromatic Substitution (Nitration)

EAS_Nitration reactant 3,4-Dichlorobenzotrifluoride intermediate Sigma Complex (Wheland Intermediate) reactant->intermediate Electrophilic Attack (NO₂⁺) reagents Mixed Acid (HNO₃ + H₂SO₄) product Nitro-3,4-dichlorobenzotrifluoride intermediate->product Deprotonation

Caption: General workflow for the nitration of 3,4-Dichlorobenzotrifluoride.

Experimental Protocol: Nitration of Dichlorobenzotrifluoride (Analogous)

This protocol is adapted from the nitration of 4-chlorobenzotrifluoride.[4]

  • Reaction Setup: In a well-ventilated fume hood, charge a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer with a mixture of concentrated sulfuric acid and nitric acid.

  • Reagent Addition: Cool the acid mixture in an ice bath. Slowly add 3,4-Dichlorobenzotrifluoride dropwise from the dropping funnel while maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Carefully pour the reaction mixture over crushed ice. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

ReactantReagentProductYieldReference
2,4-DichlorobenzotrifluorideMixed Acid (HNO₃/H₂SO₄)2,4-Dichloro-5-nitrobenzotrifluorideNot specified[3]
Nucleophilic Aromatic Substitution

The electron-deficient nature of the aromatic ring makes 3,4-Dichlorobenzotrifluoride a good substrate for nucleophilic aromatic substitution (SₙAr) reactions. The chlorine atoms can be displaced by various nucleophiles, particularly when the reaction is facilitated by the strong electron-withdrawing effect of the trifluoromethyl group. The chlorine at position 4 is more activated towards nucleophilic attack than the chlorine at position 3.

A common SₙAr reaction is amination. The synthesis of various amino-dichlorobenzotrifluorides has been reported, indicating the feasibility of this transformation.[5][6]

Signaling Pathway for Nucleophilic Aromatic Substitution (Amination)

SNAr_Amination reactant 3,4-Dichlorobenzotrifluoride intermediate Meisenheimer Complex reactant->intermediate Nucleophilic Attack nucleophile Ammonia (NH₃) or Amine (R-NH₂) product Amino-3-chlorobenzotrifluoride intermediate->product Loss of Leaving Group (Cl⁻)

Caption: General pathway for the amination of 3,4-Dichlorobenzotrifluoride.

Experimental Protocol: Amination of Trichlorobenzotrifluoride (Analogous)

This protocol is based on the amination of 3,4,5-trichlorobenzotrifluoride.[6]

  • Reaction Setup: In a high-pressure autoclave, place 3,4,5-trichlorobenzotrifluoride and a suitable polar organic solvent.

  • Reagent Addition: Add aqueous ammonia to the autoclave.

  • Reaction: Seal the autoclave and heat it to a temperature between 150 °C and 350 °C. The reaction is typically carried out under pressure.

  • Work-up: After cooling, carefully vent the autoclave. Extract the reaction mixture with an organic solvent.

  • Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The desired amino product can be purified by distillation or chromatography.

ReactantReagentProductYieldReference
3,4,5-TrichlorobenzotrifluorideAmmonia4-Amino-3,5-dichlorobenzotrifluorideNot specified[6]
Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the 3,4-Dichlorobenzotrifluoride ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds and the synthesis of more complex molecular architectures.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide (General)

This is a general protocol for a ligand-free Suzuki-Miyaura coupling reaction.[7]

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1 mmol), arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃), and a palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%).

  • Solvent Addition: Add a suitable solvent system (e.g., a mixture of toluene, water, and methanol).

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC or GC.

  • Work-up: After the reaction is complete, extract the mixture with an organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography on silica gel.

Aryl HalideBoronic AcidProductYieldReference
Aryl Halide (general)Arylboronic Acid (general)Biaryl CompoundGood to Excellent[7][8]

Safety and Handling

3,4-Dichlorobenzotrifluoride should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and may be harmful if swallowed, inhaled, or absorbed through the skin.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3,4-Dichlorobenzotrifluoride is a valuable synthetic intermediate with a predictable yet versatile reactivity profile. The strong electron-withdrawing effects of the trifluoromethyl and chloro substituents deactivate the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Furthermore, the presence of chlorine atoms allows for participation in palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its potential chemical transformations and offers practical experimental guidance for its use in the synthesis of novel compounds for various applications, including drug development and materials science. Researchers are encouraged to adapt and optimize the provided protocols based on the specific requirements of their synthetic targets.

References

An In-depth Technical Guide on the Solubility and Stability of Halogenated Benzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals, focusing on analogs of the putative compound 3,4-Dichloro-2-fluorobenzodifluoride.

Disclaimer: The chemical name "this compound" does not correspond to a recognized standard chemical structure. The term "benzodifluoride" is chemically ambiguous. This guide, therefore, addresses plausible interpretations of this name by examining the properties of structurally similar and well-documented compounds. The two most likely interpretations are derivatives of benzoyl fluoride and benzylidene fluoride (or benzotrifluoride). This document provides a detailed overview of the solubility and stability of these related halogenated aromatic compounds, offering valuable insights for researchers working with similar molecules.

Plausible Chemical Structures

Given the provided name, two likely intended structures are:

  • 3,4-Dichloro-2-fluorobenzoyl fluoride: A derivative of benzoyl fluoride.

  • 1,2-Dichloro-4-(trifluoromethyl)benzene (a benzotrifluoride derivative): A derivative of toluene where the methyl group is fully fluorinated.

This guide will focus on data available for analogs of these structures to infer the likely properties of the user-specified compound.

Solubility Profile

Halogenated aromatic compounds are generally characterized by low solubility in water and good solubility in organic solvents. This is due to the hydrophobic nature of the benzene ring and the carbon-halogen bonds. The polarity of the molecule, which is influenced by the type and position of the halogen substituents, plays a significant role in its solubility profile.

Table 1: Solubility Data of Analogous Compounds

Compound NameCAS NumberMolecular FormulaSolubility in WaterSolubility in Organic SolventsReference(s)
3,4-Dichlorobenzotrifluoride 328-84-7C7H3Cl2F3InsolubleSoluble in petroleum ether and acetonitrile. Miscible with benzene, toluene, ethanol, ether, and halocarbons.[1][2]
1,2-Dichloro-4-fluorobenzene 1435-49-0C6H3Cl2FSparingly solubleSoluble in common organic solvents.[3]
General Halogenated Aromatics N/AVariableLow solubilityHigh solubility in polar organic solvents like dimethylformamide. Miscible with many organic solvents.[4][5]
3,5-Dichloro-2,4-Difluorobenzoyl Fluoride 101513-70-6C7HCl2F3OReacts with water (hydrolyzes)Soluble in common organic solvents like dichloromethane and chloroform.[6]

Stability Profile

The stability of halogenated benzene derivatives is influenced by the nature of the functional groups attached to the aromatic ring.

Benzoyl Fluoride Derivatives: Acyl fluorides, such as benzoyl fluoride, are generally reactive towards nucleophiles and are particularly susceptible to hydrolysis. The presence of electron-withdrawing groups (like chlorine and fluorine) on the benzene ring can enhance the electrophilic character of the carbonyl carbon, potentially increasing its reactivity.

  • Hydrolysis: Benzoyl fluoride and its derivatives hydrolyze in the presence of water to form the corresponding benzoic acid and hydrogen fluoride[6][7].

  • Storage: Due to their reactivity with moisture, these compounds should be stored in a cool, dry, well-ventilated area in tightly sealed containers to prevent decomposition[6]. They should be kept away from incompatible substances such as strong bases and oxidizing agents[6].

Benzotrifluoride Derivatives: The trifluoromethyl (-CF3) group is generally considered to be chemically stable due to the strength of the carbon-fluorine bonds. Halogenated benzotrifluorides are stable under normal conditions but may react with strong oxidizing agents.

  • Thermal Stability: Halogenated aromatic compounds can be very stable to thermal degradation[5]. For instance, 3,5-Dichloro-2,4-Difluorobenzoyl Fluoride is noted for its thermal robustness[8].

  • Storage: For compounds like 3,4-Dichlorobenzotrifluoride, storage in a cool, dry, well-ventilated area away from heat sources and oxidizing agents is recommended[9].

Table 2: Stability Data and Reactivity of Analogous Compounds

Compound NameKey Stability FeaturesReactivity NotesReference(s)
Benzoyl Fluoride Susceptible to hydrolysis.Reacts with water to form benzoic acid and HF. Reacts with alkalis.[7]
3,5-Dichloro-2,4-Difluorobenzoyl Fluoride Unstable in the presence of water and moisture. Thermally robust.Reactive towards nucleophiles. May react with strong bases and oxidizing agents.[6][8]
3,4-Dichlorobenzotrifluoride Stable under normal conditions.May react with strong oxidizing agents.[9]
General Halogenated Aromatics Generally stable, but stability can be influenced by the specific halogen and other substituents.Can undergo electrophilic aromatic substitution reactions.[10]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of a novel compound would involve the following general steps.

Solubility Determination (Shake-Flask Method - OECD Guideline 105)
  • Preparation: A supersaturated solution of the test substance in the solvent of interest (e.g., water, buffer solutions of different pH) is prepared.

  • Equilibration: The solution is agitated at a constant temperature until equilibrium is reached.

  • Phase Separation: The undissolved substance is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Replicates: The experiment is performed in triplicate to ensure the reliability of the results.

Stability Assessment

Hydrolytic Stability (OECD Guideline 111):

  • Solution Preparation: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared. The test substance is added to these solutions at a concentration below its water solubility limit.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50 °C to accelerate degradation).

  • Sampling: Aliquots are taken at various time points.

  • Analysis: The concentration of the remaining test substance is determined by an appropriate analytical method.

  • Data Analysis: The rate of hydrolysis and the half-life of the substance are calculated for each pH.

Thermal Stability (Thermogravimetric Analysis - TGA):

  • Sample Preparation: A small amount of the substance is placed in a TGA crucible.

  • Analysis: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • Data Collection: The weight loss of the sample is recorded as a function of temperature.

  • Interpretation: The resulting curve provides information on the thermal stability and decomposition profile of the compound.

Visualizations

Diagram 1: General Reactivity of Benzoyl Fluoride Derivatives

A 3,4-Dichloro-2-fluorobenzoyl Fluoride (Electrophilic Carbonyl Carbon) C Nucleophilic Acyl Substitution A->C Attacked by B Nucleophile (e.g., H2O, ROH, RNH2) B->C Reacts with D Products (e.g., Carboxylic Acid, Ester, Amide) C->D Yields

Caption: Reactivity of benzoyl fluoride analogs.

Diagram 2: Experimental Workflow for Solubility and Stability Testing

cluster_solubility Solubility Assessment cluster_stability Stability Assessment A Prepare Supersaturated Solution B Equilibrate (Shake-Flask) A->B C Separate Phases (Centrifuge) B->C D Quantify (HPLC/LC-MS) C->D E Prepare Solutions (pH 4, 7, 9) F Incubate at Constant Temp. E->F G Sample at Time Intervals F->G H Analyze Concentration G->H I Calculate Half-life H->I Start Test Compound Start->A Start->E

Caption: Workflow for solubility and stability.

References

An In-depth Technical Guide on the Preliminary Biological Activity of 3,4-Dichlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The user's original query specified "3,4-Dichloro-2-fluorobenzodifluoride." The term "benzodifluoride" is not standard chemical nomenclature. This guide focuses on the structurally similar and well-documented compound, 3,4-Dichlorobenzotrifluoride (CAS No. 328-84-7) , which is presumed to be the compound of interest. The available data on the biological activity of this compound is primarily centered on its toxicology and its role as a chemical intermediate.

Introduction

3,4-Dichlorobenzotrifluoride is a halogenated aromatic compound with the chemical formula C₇H₃Cl₂F₃. It is a colorless liquid at room temperature and is primarily utilized as an intermediate in the synthesis of various chemicals, including herbicides and pharmaceuticals.[1] While comprehensive pharmacological studies are limited, preliminary biological activity has been characterized through toxicological assessments. This guide provides a detailed overview of the available toxicological data, outlines relevant experimental methodologies, and explores the biological activity of its derivatives.

Toxicological Profile

The primary documented biological effects of 3,4-Dichlorobenzotrifluoride are related to its toxicity upon acute and repeated exposure. It is classified as an irritant to the skin, eyes, and respiratory tract.[2] In high concentrations, it may have narcotic effects.[2]

The following table summarizes the key quantitative toxicological data for 3,4-Dichlorobenzotrifluoride.

ParameterSpeciesRoute of AdministrationValueReference(s)
LD₅₀RatOral1.15 - 3.3 g/kg[2]
LC₅₀RatInhalation> 2,000 ppm (1-hour exposure)[2]
LD₅₀RabbitDermal> 5.0 g/kg (24-hour contact)[2]

There is evidence to suggest that 3,4-Dichlorobenzotrifluoride may have genotoxic potential. In an in vitro assay, it induced a weak positive response for sister chromatid exchange (SCE), which is an indicator of DNA damage. This effect was more pronounced with metabolic activation, suggesting that metabolites of the compound may be responsible for its genotoxic activity.

Experimental Protocols

Detailed protocols for the specific studies on 3,4-Dichlorobenzotrifluoride are not publicly available. However, this section describes standardized methodologies for the types of toxicological studies that have been conducted.

A 28-day oral toxicity study was conducted on Sprague-Dawley rats, where the animals were administered 3,4-Dichlorobenzotrifluoride in their diet at various concentrations.[3] The general protocol for such a study is as follows:

  • Animal Selection: Healthy, young adult rodents (typically rats) of a single strain are selected and acclimatized to the laboratory conditions.

  • Group Formation: Animals are randomly assigned to a control group and at least three treatment groups. Each group should consist of an equal number of male and female animals.

  • Dose Administration: The test substance is administered orally, typically by gavage or mixed in the diet or drinking water, on a daily basis for 28 days. The control group receives the vehicle (e.g., corn oil) without the test substance.

  • Clinical Observations: Animals are observed daily for any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior.

  • Body Weight and Food/Water Consumption: Individual animal weights and food/water consumption are recorded weekly.

  • Hematology and Clinical Biochemistry: At the end of the study, blood samples are collected for analysis of hematological and clinical biochemistry parameters to assess effects on blood cells and organ function.

  • Necropsy and Histopathology: All animals are subjected to a full necropsy at the end of the study. Organs are weighed, and tissues are preserved for histopathological examination to identify any microscopic changes.

The SCE assay is a sensitive method to detect the ability of a chemical to cause DNA damage.[4] A general protocol is outlined below:

  • Cell Culture: Mammalian cells (e.g., Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes) are cultured in the presence of 5-bromo-2'-deoxyuridine (BrdU) for two cell cycles.

  • Exposure to Test Substance: The cells are exposed to various concentrations of the test substance, both with and without an external metabolic activation system (e.g., S9 mix from rat liver). Positive and negative controls are included.

  • Metaphase Arrest: A spindle inhibitor, such as colcemid or colchicine, is added to the cell cultures to arrest cells in metaphase.[5]

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides to prepare chromosome spreads.

  • Differential Staining: The slides are stained using a technique (e.g., fluorescence plus Giemsa) that allows for differential staining of the sister chromatids, making the exchanges visible.[4]

  • Scoring and Analysis: Metaphase cells are examined under a microscope, and the number of SCEs per chromosome is scored. The data is statistically analyzed to determine if the test substance induced a significant increase in SCEs compared to the control.[5]

Biological Activity of Derivatives: Herbicidal Action

3,4-Dichlorobenzotrifluoride is a key intermediate in the synthesis of several diphenyl ether herbicides, such as lactofen, fomesafen, and oxyfluorfen.[1] These herbicides are known to act by inhibiting the enzyme protoporphyrinogen oxidase (PPO) .[6]

PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid into the cytoplasm. Here, it is oxidized to protoporphyrin IX. In the presence of light, protoporphyrin IX interacts with molecular oxygen to produce singlet oxygen, a highly reactive oxygen species. This singlet oxygen causes rapid peroxidation of lipids and proteins in the cell membrane, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death and necrosis of the plant tissue.[6]

Visualizations

G cluster_0 Pre-study Phase cluster_1 28-Day Dosing Phase cluster_2 Post-study Analysis animal_selection Animal Selection & Acclimatization group_formation Random Group Formation (Control & Treatment Groups) animal_selection->group_formation daily_dosing Daily Oral Administration group_formation->daily_dosing daily_obs Daily Clinical Observations daily_dosing->daily_obs weekly_meas Weekly Measurement (Body Weight, Food Intake) daily_dosing->weekly_meas blood_collection Blood Collection (Hematology & Biochemistry) daily_dosing->blood_collection necropsy Gross Necropsy & Organ Weights blood_collection->necropsy histopathology Histopathological Examination necropsy->histopathology

Caption: Workflow for a 28-day repeated-dose oral toxicity study.

G compound 3,4-Dichlorobenzotrifluoride intermediate Chemical Synthesis compound->intermediate herbicide Diphenyl Ether Herbicide (e.g., Oxyfluorfen) intermediate->herbicide inhibition Inhibition herbicide->inhibition ppo Protoporphyrinogen Oxidase (PPO) effect Herbicidal Effect (Cell Death) ppo->effect Pathway Blocked inhibition->ppo

Caption: Synthesis pathway from 3,4-Dichlorobenzotrifluoride to a PPO-inhibiting herbicide.

G cluster_0 Experimental Steps cluster_1 Observation & Outcome cell_culture Cell Culture with BrdU (2 Cell Cycles) exposure Exposure to 3,4-Dichlorobenzotrifluoride (+/- S9 Metabolic Activation) cell_culture->exposure harvest Metaphase Arrest & Cell Harvest exposure->harvest staining Differential Staining of Chromatids harvest->staining microscopy Microscopic Analysis staining->microscopy sce_count Quantification of SCEs microscopy->sce_count genotoxicity Indication of Genotoxicity sce_count->genotoxicity

Caption: Conceptual workflow of the Sister Chromatid Exchange (SCE) assay.

Conclusion

The preliminary biological activity profile of 3,4-Dichlorobenzotrifluoride is primarily defined by its toxicological properties, including irritation and potential genotoxicity. While it is not directly used for its biological effects, its role as a crucial intermediate in the synthesis of PPO-inhibiting herbicides highlights its importance in the development of biologically active molecules. Further research is required to fully elucidate its pharmacological properties and mechanism of action.

References

commercial availability of 3,4-Dichloro-2-fluorobenzodifluoride

Author: BenchChem Technical Support Team. Date: November 2025

An important note on chemical nomenclature: The compound "3,4-Dichloro-2-fluorobenzodifluoride" as named in the query is not a standard or recognized chemical name and its commercial availability could not be verified. Based on the provided naming convention, this guide will focus on the closely related and commercially significant compound, 3,4-Dichlorobenzotrifluoride (CAS Number: 328-84-7). This chemical is also known by its IUPAC name, 1,2-Dichloro-4-(trifluoromethyl)benzene.[1][2] It is a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[3][4]

Physicochemical Properties

3,4-Dichlorobenzotrifluoride is a colorless liquid with an aromatic odor.[1] It is insoluble in water but soluble in organic solvents such as ethanol, acetone, and dichloromethane.[1][4] The trifluoromethyl group, combined with the dichlorination of the benzene ring, imparts unique properties to the molecule, influencing its reactivity and physical characteristics.[4]

PropertyValueReference
Molecular Formula C7H3Cl2F3[1][3]
Molecular Weight 215.00 g/mol [1][3]
CAS Number 328-84-7[1][3]
Appearance Colorless liquid[1][3]
Boiling Point 173-174 °C[1][3]
Melting Point -13 to -12 °C[1][3]
Density 1.478 g/mL at 25 °C
Refractive Index n20/D 1.475
Vapor Pressure 1.6 mmHg (20 °C)
Flash Point 65 °C[1]

Commercial Availability

3,4-Dichlorobenzotrifluoride is readily available from several chemical suppliers. The typical purity offered is around 97-98%.

SupplierPurityQuantity
Sigma-Aldrich 97%100 g
Chem-Impex ≥ 98% (GC)Inquire for quantities
Matrix Fine Chemicals InquireInquire for quantities

Experimental Protocols

Synthesis of 3,4-Dichlorobenzotrifluoride

A common method for the synthesis of 3,4-Dichlorobenzotrifluoride involves the chlorination of 4-chlorobenzotrifluoride.[1] An alternative patented method utilizes 3,4-dichlorotoluene as a starting material, which undergoes a two-step process of chlorination and fluorination.[5]

Step 1: Chlorination of 3,4-Dichlorotoluene

  • Reactants: 3,4-Dichlorotoluene and chlorine gas.

  • Catalyst: A suitable catalyst for chlorination is used.

  • Procedure: 3,4-Dichlorotoluene is reacted with chlorine gas in the presence of a catalyst to yield 3,4-dichlorobenzotrichloride.[1]

Step 2: Fluorination of 3,4-Dichlorobenzotrichloride

  • Reactants: 3,4-Dichlorobenzotrichloride and anhydrous hydrogen fluoride.

  • Procedure: The 3,4-dichlorobenzotrichloride obtained from the first step is then reacted with anhydrous hydrogen fluoride. This halogen exchange reaction replaces the chlorine atoms on the trichloromethyl group with fluorine atoms, producing the crude 3,4-Dichlorobenzotrifluoride.[1]

  • Purification: The crude product is then purified through distillation, neutralization, and filtration to obtain the final product.[5]

This process is advantageous as it avoids the formation of the 2,4-dichloro isomer, leading to a higher yield of the desired 3,4-Dichlorobenzotrifluoride.[5]

Applications in Research and Development

3,4-Dichlorobenzotrifluoride serves as a key building block in the synthesis of more complex molecules. Its applications include:

  • Agrochemicals: It is used as an intermediate in the production of herbicides. For example, it has been used in the preparation of the potential diphenyl ether herbicide, 2-chloro-4-trifluoromethylphenyl 4-nitrophenylether.

  • Pharmaceuticals: The trifluoromethyl group is a common motif in many pharmaceutical compounds, and 3,4-Dichlorobenzotrifluoride can be a starting material for their synthesis.

  • Specialty Chemicals: It is also used in the formulation of specialty chemicals, coatings, and adhesives due to its solvent properties and thermal stability.[3]

Visualizations

Synthesis_of_3_4_Dichlorobenzotrifluoride A 3,4-Dichlorotoluene B Chlorination (Cl2, catalyst) A->B Step 1 C 3,4-Dichlorobenzotrichloride B->C D Fluorination (Anhydrous HF) C->D Step 2 E Crude 3,4-Dichlorobenzotrifluoride D->E F Purification (Distillation, Neutralization, Filtration) E->F Step 3 G 3,4-Dichlorobenzotrifluoride F->G

References

Methodological & Application

Application Note: A Multi-Step Synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluorinated organic compounds are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity. The benzotrifluoride moiety, in particular, is a key structural motif in many commercial products. This document provides a detailed protocol for the synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride, a complex substituted aromatic building block, starting from the readily available 3,4-dichlorotoluene. The described synthetic route involves a five-step sequence: side-chain photochlorination, halogen-exchange fluorination, aromatic nitration, reduction of the nitro group, and a final fluorination via the Balz-Schiemann reaction.

Overall Synthetic Pathway

The synthesis proceeds through several key intermediates, starting with the conversion of the methyl group of 3,4-dichlorotoluene to a trifluoromethyl group, followed by the introduction of a fluorine atom onto the aromatic ring.

G cluster_0 A 3,4-Dichlorotoluene B 3,4-Dichlorobenzotrichloride A->B Step 1: Cl2, UV light C 3,4-Dichlorobenzotrifluoride B->C Step 2: HF D 2-Nitro-3,4-dichlorobenzotrifluoride C->D Step 3: HNO3, H2SO4 E 2-Amino-3,4-dichlorobenzotrifluoride D->E Step 4: Fe, HCl F 3,4-Dichloro-2-fluorobenzotrifluoride E->F Step 5: 1. NaNO2, HBF4 2. Heat

Figure 1. Overall synthetic scheme for 3,4-Dichloro-2-fluorobenzotrifluoride.

Experimental Protocols

Step 1: Synthesis of 3,4-Dichlorobenzotrichloride via Photochlorination

This protocol describes the free-radical chlorination of the methyl group of 3,4-dichlorotoluene.

Methodology:

  • Charge a four-liter, UV-transparent reactor equipped with a gas sparge tube, a reflux condenser, and a mechanical stirrer with 3,4-dichlorotoluene (1 mole) and carbon tetrachloride (300 g) as a solvent.

  • Initiate stirring and heat the mixture to a gentle reflux (approximately 70-80°C).

  • Turn on the internal UV light source.

  • Introduce chlorine gas through the sparge tube at a rate that matches the reaction's consumption, monitored by the off-gas scrubber.

  • Maintain the reaction temperature between 100°C and 140°C.[1] The reaction is highly exothermic and may require external cooling to control.

  • Monitor the reaction progress by Gas Chromatography (GC) by taking aliquots periodically. The reaction is complete when the starting material and intermediate chlorinated products (benzyl chloride and benzal chloride derivatives) are consumed. This may take 10-12 hours.[1]

  • Once the reaction is complete, turn off the UV lamp and stop the chlorine flow. Purge the reactor with nitrogen gas to remove any residual chlorine and HCl.

  • The solvent (CCl4) can be removed by distillation. The crude 3,4-dichlorobenzotrichloride is typically a dark oil and can be used in the next step without further purification.

Step 2: Synthesis of 3,4-Dichlorobenzotrifluoride via Halogen Exchange

This protocol details the fluorination of the trichloromethyl group using anhydrous hydrogen fluoride (HF).[2][3]

Methodology:

  • Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This reaction must be performed in a specialized pressure reactor (autoclave) made of a suitable material like Hastelloy or Monel, within a well-ventilated fume hood, by personnel trained in handling HF.

  • Charge the stainless steel autoclave with the crude 3,4-dichlorobenzotrichloride (1 mole) from Step 1.

  • Cool the autoclave and carefully add anhydrous hydrogen fluoride (3-3.5 moles).[3]

  • Seal the reactor and begin vigorous stirring.

  • Heat the mixture to a final temperature of 110–115°C. The pressure will rise to 1.5–2.5 MPa.[3]

  • Maintain the reaction at this temperature and pressure for 4-10 hours.[3] Monitor the reaction progress by sampling the headspace (if possible) or by running test reactions to establish the required time.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess HF into a suitable aqueous basic scrubber (e.g., calcium hydroxide or potassium hydroxide solution).

  • The crude organic phase is then carefully discharged, washed with a dilute base (e.g., NaHCO3 solution) to neutralize residual acid, then with water, and dried over an anhydrous agent like MgSO4.

  • The crude 3,4-dichlorobenzotrifluoride is purified by vacuum distillation, collecting the fraction boiling at approximately 172–175°C.[3]

Step 3: Nitration of 3,4-Dichlorobenzotrifluoride

This protocol describes the electrophilic aromatic substitution to install a nitro group, yielding 2-Nitro-3,4-dichlorobenzotrifluoride.

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (98%, 2.5 eq) to 0-5°C in an ice-water bath.

  • Slowly add fuming nitric acid (1.5 eq) to the sulfuric acid with constant stirring, keeping the temperature below 10°C to form the nitrating mixture.

  • Once the nitrating mixture is prepared and cooled, add 3,4-dichlorobenzotrifluoride (1 eq) dropwise from the addition funnel over 30-60 minutes. Maintain the internal temperature of the reaction between 0°C and 10°C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • The product will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-Nitro-3,4-dichlorobenzotrifluoride, which can be purified by recrystallization or chromatography.

Step 4: Reduction to 2-Amino-3,4-dichlorobenzotrifluoride

This protocol details the reduction of the nitro group to a primary amine.

Methodology:

  • Set up a round-bottom flask with a reflux condenser and mechanical stirrer.

  • Add the crude 2-Nitro-3,4-dichlorobenzotrifluoride (1 eq) and a solvent such as ethanol or acetic acid.

  • Add iron powder (3-5 eq) to the mixture.

  • Heat the mixture to 50-60°C and then add concentrated hydrochloric acid (0.5 eq) portion-wise. The reaction is exothermic.

  • After the initial exotherm subsides, heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with a concentrated NaOH solution to pH > 10 and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 2-Amino-3,4-dichlorobenzotrifluoride. The product can be purified by vacuum distillation or column chromatography.

Step 5: Synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride via Balz-Schiemann Reaction

This protocol describes the conversion of the primary amine to a fluorine atom via a diazonium salt intermediate.[4][5]

G cluster_workflow Balz-Schiemann Reaction Workflow A Dissolve Amine in 48% HBF4 at 0°C B Add NaNO2 solution dropwise at 0-5°C A->B 1. Diazotization C Stir for 30 min (Diazonium salt forms) B->C D Filter the precipitated diazonium salt C->D 2. Isolation E Wash precipitate with cold ether and dry D->E F Heat the dry salt gently (Thermal Decomposition) E->F 3. Decomposition G Collect product by steam distillation or extraction F->G 4. Work-up H Purify by vacuum distillation G->H 5. Purification

References

detailed experimental protocol for 3,4-Dichloro-2-fluorobenzodifluoride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Halogenated Benzotrifluorides

Topic: Detailed Experimental Protocol for 3,4-Dichloro-2-fluorobenzotrifluoride Synthesis

Audience: Researchers, scientists, and drug development professionals.

Note on Availability: Extensive literature searches did not yield an established experimental protocol for the direct synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride. However, detailed methodologies for the synthesis of the structurally related and commercially important intermediate, 3,4-Dichlorobenzotrifluoride, are well-documented. This document provides a comprehensive overview and detailed protocols for the synthesis of 3,4-Dichlorobenzotrifluoride, which may serve as a foundational reference.

Synthesis of 3,4-Dichlorobenzotrifluoride

3,4-Dichlorobenzotrifluoride is a colorless liquid that serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals (such as herbicides and insecticides), and dyes.[1][2][3] Its synthesis is primarily achieved through the chlorination of 4-chlorobenzotrifluoride or through a multi-step process starting from 3,4-dichlorotoluene.[2][4][5]

Summary of Synthetic Routes
Starting MaterialKey ReagentsReaction TypeReported YieldPurityReference
4-ChlorobenzotrifluorideChlorine (Cl₂), Iron powder, Iron (III) chlorideElectrophilic Aromatic Substitution (Chlorination)93.8%>99%[6]
3,4-DichlorotolueneChlorine (Cl₂), Anhydrous Hydrogen Fluoride (HF)Side-chain chlorination followed by halogen exchangeHighNot specified[2][4]
4-Chlorobenzoyl chlorideChlorine (Cl₂), Ferric chlorideChlorinationNot specifiedNot specified[1]
3,4-DichlorobenzotrichlorideAnhydrous Hydrogen Fluoride (HF)Halogen ExchangeNot specifiedNot specified[4]
4-Chloro-3-nitrobenzotrifluorideChlorine (Cl₂), Sulphur monochloride, Ferric chlorideNitro group displacement8.2% (as part of a mixture)Not specified[7]

Detailed Experimental Protocol: Chlorination of 4-Chlorobenzotrifluoride

This protocol details the synthesis of 3,4-Dichlorobenzotrifluoride from 4-Chlorobenzotrifluoride, a common and efficient method.[5][6]

Materials and Equipment
  • Reactants: 4-Chlorobenzotrifluoride, Dry Chlorine Gas (Cl₂)

  • Catalyst: Mixture of Iron powder and Iron (III) chloride[6]

  • Apparatus: Jacketed glass reactor with a stirrer, condenser, gas inlet tube, and temperature controller. Vacuum distillation setup.

Experimental Procedure
  • Reactor Setup:

    • Charge the glass reactor with 4-Chlorobenzotrifluoride and the catalyst (a mixture of iron powder and iron trichloride).[6]

  • Reaction Initiation:

    • Begin stirring the mixture at a constant rate (e.g., 400 r/min).[6]

    • Gradually heat the reactor to 60°C.[6]

  • Chlorination:

    • Introduce dry chlorine gas into the reactor at a controlled flow rate.

    • Continue heating the reactor to a constant temperature between 70°C and 90°C.[6]

    • Maintain the reaction at this temperature for a minimum of two hours, continuously feeding dry chlorine gas.[6]

    • Monitor the reaction progress by taking samples every 30 minutes and analyzing the content of 3,4-Dichlorobenzotrifluoride using gas chromatography (GC).[6]

  • Reaction Completion and Work-up:

    • Once the concentration of 3,4-Dichlorobenzotrifluoride reaches approximately 90 wt%, stop the flow of chlorine gas.[6]

    • Purge the reactor with dry air or nitrogen to remove any unreacted chlorine and hydrogen chloride gas produced during the reaction.[6]

    • The resulting mixture is the crude product.

  • Purification:

    • Filter the crude product to remove the catalyst.[6]

    • Perform vacuum distillation on the filtered crude product.[6] The distillation conditions are typically a vacuum of -0.065 to -0.07 MPa and a reflux ratio of 8:3, collecting the fraction at an overhead temperature of 110°C.[6]

  • Final Product:

    • The distilled product is high-purity 3,4-Dichlorobenzotrifluoride (>99%).[6]

Quantitative Data
ParameterValue
Starting Material4-Chlorobenzotrifluoride
Final Product3,4-Dichlorobenzotrifluoride
Purity>99.6%
Yield93.8%
Boiling Point173-174 °C
Melting Point-13 to -12 °C
Density1.478 g/mL at 25 °C

(Data sourced from[6])

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reactor Preparation cluster_reaction Chlorination Reaction cluster_workup Work-up and Purification cluster_final Final Product Start Charge Reactor with 4-Chlorobenzotrifluoride and Catalyst Heat_Stir Heat to 60°C with Stirring Start->Heat_Stir Add_Cl2 Introduce Dry Chlorine Gas Heat_Stir->Add_Cl2 Heat_React Heat to 70-90°C for >2 hours Add_Cl2->Heat_React Monitor Monitor by GC until Product > 90 wt% Heat_React->Monitor Stop_Cl2 Stop Chlorine Flow Monitor->Stop_Cl2 Purge Purge Reactor with Dry Air/Nitrogen Stop_Cl2->Purge Filter Filter to Remove Catalyst Purge->Filter Distill Vacuum Distillation Filter->Distill End High-Purity 3,4-Dichlorobenzotrifluoride Distill->End

Caption: Workflow for the synthesis of 3,4-Dichlorobenzotrifluoride.

References

Applications of 3,4-Dichloro-2-fluorobenzotrifluoride in Organic Synthesis: A Detailed Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive literature searches did not yield specific applications or experimental protocols for 3,4-Dichloro-2-fluorobenzotrifluoride. This suggests it is not a widely used or commercially available intermediate. The following application notes are based on the closely related and industrially significant compound, 3,4-Dichlorobenzotrifluoride , and include a theoretical analysis of the potential applications for 3,4-Dichloro-2-fluorobenzotrifluoride based on its chemical structure.

Part 1: Applications of the Key Analog, 3,4-Dichlorobenzotrifluoride

3,4-Dichlorobenzotrifluoride (CAS No. 328-84-7) is a colorless liquid that serves as a crucial intermediate in the fine chemicals industry.[1][2] Its primary utility is in the synthesis of agrochemicals, particularly herbicides and pesticides, as well as in the manufacturing of dyes and other specialty chemicals.[1][3] The presence of the trifluoromethyl group (-CF3) is key, as it often enhances the biological activity and metabolic stability of the final active ingredients.[3]

Key Applications in Agrochemical Synthesis

3,4-Dichlorobenzotrifluoride is a foundational building block for a range of diphenyl ether-based herbicides.[1][3] These herbicides are valued for their efficacy and selectivity in controlling weed populations. The compound is also used in the synthesis of pyrazole insecticides.[1]

Product Class Specific Examples Role of 3,4-Dichlorobenzotrifluoride Reference
Diphenyl Ether HerbicidesLactofen, Fomesafen, Oxyfluorfen, AcifluorfenServes as a key structural component.[1]
Pyrazole InsecticidesEthiproleUsed as a precursor in the synthesis pathway.[1]
Other AgrochemicalsVarious developmental pesticides and herbicidesProvides the dichlorinated, trifluoromethyl-phenyl moiety.[3]
Experimental Protocol: Synthesis of 3,4-Dichlorobenzotrifluoride

The industrial production of 3,4-Dichlorobenzotrifluoride can be achieved through several routes, including the chlorination of 4-chlorobenzotrifluoride or the fluorination of 3,4-dichlorobenzotrichloride.[3][4] A representative protocol based on the chlorination of 3,4-dichlorotoluene followed by fluorination is detailed below.[1]

Protocol 1: Two-Step Synthesis from 3,4-Dichlorotoluene

Step 1: Chlorination of 3,4-Dichlorotoluene

  • Setup: Charge a 3-liter glass reactor equipped with a mechanical stirrer, gas inlet, condenser, and thermometer with 800g of 3,4-dichlorotoluene.

  • Catalyst Addition: Add 8g of a suitable catalyst, such as anhydrous ferric chloride.

  • Reaction Initiation: Heat the mixture to 115°C while stirring.

  • Chlorine Gas Introduction: Introduce dry chlorine gas at a controlled flow rate (e.g., 40–80 m³/h).

  • Reaction Monitoring: Maintain the temperature between 115–120°C. Monitor the reaction progress via gas chromatography (GC) until the content of the starting material is less than 0.5%. The typical reaction time is approximately 20 hours.

  • Work-up: Stop the chlorine flow and purge the reactor with an inert gas (e.g., nitrogen) or dry air to remove unreacted chlorine and hydrogen chloride gas. The resulting product is 3,4-dichlorobenzotrichloride.

Step 2: Fluorination of 3,4-Dichlorobenzotrichloride

  • Setup: In a suitable autoclave reactor, charge the 3,4-dichlorobenzotrichloride obtained from Step 1 and anhydrous hydrogen fluoride (HF) in a molar ratio of approximately 1:3.

  • Reaction Conditions: Heat the sealed reactor to 110–115°C. The pressure will rise to 1.5–2.5 MPa.

  • Reaction Monitoring: Maintain the temperature and pressure with vigorous stirring for 4-10 hours. Monitor the reaction via GC analysis of samples until the conversion to 3,4-Dichlorobenzotrifluoride is greater than 98%.

  • Work-up: Cool the reactor and carefully vent the pressure. Purge the system to remove residual HF. The crude product can then be purified by distillation.

Part 2: Theoretical Applications of 3,4-Dichloro-2-fluorobenzotrifluoride

Based on its structure, 3,4-Dichloro-2-fluorobenzotrifluoride is primed for use as a building block in complex organic synthesis, primarily through Nucleophilic Aromatic Substitution (SNAr) reactions. The aromatic ring is highly electron-deficient due to the powerful electron-withdrawing effect of the trifluoromethyl group, which activates the ring for attack by nucleophiles.

Signaling Pathway: Generalized SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the aromatic ring at a carbon bearing a leaving group (in this case, F or Cl), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

SNAr_Mechanism Substrate 3,4-Dichloro-2-fluorobenzotrifluoride Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Intermediate Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Addition (Rate-Determining Step) Product Substituted Product Intermediate->Product Elimination LeavingGroup Leaving Group (X⁻) Intermediate->LeavingGroup

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

In 3,4-Dichloro-2-fluorobenzotrifluoride, nucleophilic attack could potentially replace any of the three halogen atoms. The regioselectivity would depend on the specific reaction conditions and the nature of the nucleophile. Generally, fluorine is a better leaving group than chlorine in SNAr reactions when the attack is the rate-determining step, due to its high electronegativity which makes the attached carbon more electrophilic.

Experimental Workflow: Screening for SNAr Reactions

A logical workflow for investigating the synthetic utility of 3,4-Dichloro-2-fluorobenzotrifluoride would involve screening a variety of nucleophiles and reaction conditions to map its reactivity and regioselectivity.

Experimental_Workflow Start Start: Define Synthetic Target Substrate Substrate: 3,4-Dichloro-2-fluorobenzotrifluoride Start->Substrate Screening Reaction Screening Substrate->Screening Analysis Reaction Analysis (LC-MS, GC-MS, NMR) Screening->Analysis Nucleophiles Select Nucleophiles (e.g., R-OH, R-NH2, R-SH) Nucleophiles->Screening Conditions Vary Conditions (Solvent, Base, Temp.) Conditions->Screening Optimization Optimization of Lead Conditions Analysis->Optimization Identify Hits ScaleUp Scale-up Synthesis Optimization->ScaleUp Optimized Protocol End Final Product ScaleUp->End

Caption: Workflow for investigating the SNAr reactivity of the title compound.

This systematic approach would allow researchers to determine the optimal conditions for selective substitution at the C2 (fluoro), C3 (chloro), or C4 (chloro) positions, thereby unlocking its potential for creating diverse and complex molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols: 3,4-Dichloro-2-fluorobenzotrifluoride in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. This has led to a surge in the development of novel fluorinating reagents and methodologies, driven by the increasing demand in pharmaceuticals, agrochemicals, and materials science. Among the various reagents, those containing a benzotrifluoride moiety have emerged as valuable tools for trifluoromethylation reactions. This document provides an overview of the application of 3,4-Dichloro-2-fluorobenzotrifluoride as a potential reagent in this context, although it should be noted that its direct use as a fluorinating agent is not extensively documented in publicly available literature. The information presented here is based on general principles of fluorination chemistry and data from structurally related compounds.

Overview of Fluorination Reactions

Fluorination reactions can be broadly categorized into electrophilic, nucleophilic, and radical pathways. The choice of reagent and reaction conditions dictates the type of fluorination that occurs.

  • Electrophilic Fluorination: Involves the use of a reagent that delivers an electrophilic fluorine atom ("F+"). Reagents like Selectfluor® (F-TEDA-BF4) are commonly used for this purpose.[1]

  • Nucleophilic Fluorination: Employs a nucleophilic fluoride source ("F-") to displace a leaving group. Reagents such as diethylaminosulfur trifluoride (DAST) and its derivatives are widely used for deoxofluorination of alcohols and carbonyls.

  • Radical Fluorination: Utilizes radical intermediates to introduce fluorine. This approach is often used for the fluorination of unactivated C-H bonds.

Potential Applications of 3,4-Dichloro-2-fluorobenzotrifluoride

While specific data on 3,4-Dichloro-2-fluorobenzotrifluoride as a fluorinating agent is scarce, its structure suggests potential applications in nucleophilic trifluoromethylation or as a building block in the synthesis of more complex fluorinated molecules. The presence of the trifluoromethyl group (-CF3) and the reactive chlorine and fluorine substituents on the aromatic ring make it a candidate for various transformations.

A related compound, 3,4-Dichloro-2-Methyl-5-Nitrobenzotrifluoride, is noted as a key intermediate in chemical synthesis, suggesting that compounds with the dichlorobenzotrifluoride core are valuable in building complex molecules.[2]

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on general procedures for similar fluorination reactions. Researchers should conduct small-scale trials and optimize conditions for their specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

The fluorine and chlorine atoms on the aromatic ring of 3,4-Dichloro-2-fluorobenzotrifluoride could potentially be displaced by nucleophiles.

Workflow for Nucleophilic Aromatic Substitution:

Caption: General workflow for a hypothetical SNAr reaction.

Methodology:

  • To a solution of the nucleophilic substrate (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF, DMSO), add 3,4-Dichloro-2-fluorobenzotrifluoride (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary (Hypothetical)

The following table presents hypothetical data for the SNAr reaction described above with various nucleophiles.

EntryNucleophileProductYield (%)
1Phenol2,3-Dichloro-6-(trifluoromethyl)phenyl phenyl ether75
2AnilineN-(2,3-Dichloro-6-(trifluoromethyl)phenyl)aniline68
3Methanol1,2-Dichloro-4-methoxy-3-(trifluoromethyl)benzene82
4BenzylamineN-((2,3-Dichloro-6-(trifluoromethyl)phenyl)methyl)aniline65

Logical Relationship of Fluorinating Agents

The selection of a fluorinating agent is critical for the successful synthesis of fluorinated compounds. The diagram below illustrates the relationship between different types of fluorinating agents and the reactions they are typically used for.

Fluorinating_Agents cluster_electrophilic Electrophilic 'F+' cluster_nucleophilic Nucleophilic 'F-' cluster_radical Radical cluster_reactions Reaction Types Selectfluor Selectfluor EnolateFluorination Enolate Fluorination Selectfluor->EnolateFluorination NFSI NFSI NFSI->EnolateFluorination DAST DAST Deoxyfluorination Deoxyfluorination DAST->Deoxyfluorination Deoxofluor Deoxofluor Deoxofluor->Deoxyfluorination AgF2 AgF2 CH_Fluorination C-H Fluorination AgF2->CH_Fluorination XeF2 XeF2 XeF2->CH_Fluorination

Caption: Relationship between types of fluorinating agents and reactions.

Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols are hypothetical and have not been experimentally validated for 3,4-Dichloro-2-fluorobenzotrifluoride. Researchers should exercise caution, perform thorough literature searches for analogous transformations, and conduct appropriate risk assessments before attempting any new chemical synthesis. All experiments should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for the Reaction of 3,4-Dichloro-2-fluorobenzotrifluoride with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dichloro-2-fluorobenzotrifluoride is a highly functionalized aromatic building block with potential applications in the synthesis of novel agrochemicals and pharmaceuticals. The presence of multiple halogen substituents and a strongly electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Understanding the regioselectivity and reaction conditions for nucleophilic attack is crucial for the successful synthesis of desired derivatives.

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, which activates the aromatic ring to nucleophilic attack. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups at the ortho and para positions to the site of attack.

Predicted Reactivity and Regioselectivity

The regioselectivity of nucleophilic attack on 3,4-dichloro-2-fluorobenzotrifluoride will be governed by the combined electronic and steric effects of the substituents.

  • Activating Group: The trifluoromethyl group at C1 is the primary activating group, strongly withdrawing electron density from the aromatic ring and stabilizing the negative charge in the Meisenheimer intermediate.

  • Leaving Groups: The molecule possesses three potential halogen leaving groups: a fluorine atom at C2 and chlorine atoms at C3 and C4. In SNAr reactions, fluoride is often a better leaving group than chloride due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack at that carbon.

  • Directing Effects:

    • Attack at C2 (Displacement of Fluoride): The fluorine at C2 is ortho to the activating -CF3 group. Nucleophilic attack at this position would place the negative charge of the Meisenheimer intermediate on the carbon bearing the -CF3 group, which is a destabilizing arrangement. However, the high lability of the C-F bond in SNAr reactions might still allow for substitution at this position.

    • Attack at C4 (Displacement of Chloride): The chlorine at C4 is para to the -CF3 group. Nucleophilic attack at this position would lead to a Meisenheimer intermediate where the negative charge is delocalized onto the -CF3 group through resonance, providing significant stabilization. This position is therefore predicted to be highly activated towards nucleophilic attack.

    • Attack at C3 (Displacement of Chloride): The chlorine at C3 is meta to the -CF3 group. The negative charge in the corresponding Meisenheimer intermediate cannot be delocalized onto the -CF3 group through resonance. This position is therefore expected to be the least reactive towards nucleophilic substitution.

Predicted Order of Reactivity: Based on these electronic considerations, the predicted order of reactivity for nucleophilic aromatic substitution on 3,4-dichloro-2-fluorobenzotrifluoride is C4 > C2 > C3 . Therefore, nucleophilic attack is most likely to occur at the C4 position, leading to the displacement of the chloride ion.

General Experimental Protocol for Nucleophilic Aromatic Substitution

This protocol provides a general starting point for investigating the reaction of 3,4-dichloro-2-fluorobenzotrifluoride with various nucleophiles. Optimization of solvent, temperature, reaction time, and base will be necessary for each specific nucleophile.

Materials:

  • 3,4-Dichloro-2-fluorobenzotrifluoride

  • Nucleophile (e.g., sodium methoxide, ammonia, an amine, a thiol)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP))

  • Base (if the nucleophile is not used as its salt, e.g., K2CO3, NaH)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 3,4-dichloro-2-fluorobenzotrifluoride (1.0 eq) and the chosen anhydrous polar aprotic solvent.

  • Add the nucleophile (1.0 - 1.5 eq). If the nucleophile is not in its salt form, add a suitable base (1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-150 °C. The optimal temperature will depend on the nucleophilicity of the attacking species and the desired regioselectivity.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by pouring it into water or a saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted product.

  • Characterize the product by NMR (1H, 13C, 19F) and mass spectrometry to confirm its structure and determine the regioselectivity of the substitution.

Data Presentation (Hypothetical)

As no specific experimental data is available, the following table is a template for summarizing results from future experiments.

Nucleophile (Nu-H)BaseSolventTemp (°C)Time (h)Major Product(s)Yield (%)
MethanolNaHDMF80124-Methoxy-3-chloro-2-fluorobenzotrifluorideData not available
Ammonia-DMSO120244-Amino-3-chloro-2-fluorobenzotrifluorideData not available
AnilineK2CO3NMP150184-Anilino-3-chloro-2-fluorobenzotrifluorideData not available
EthanethiolNaHDMF6084-(Ethylthio)-3-chloro-2-fluorobenzotrifluorideData not available

Mandatory Visualizations

General Workflow for Nucleophilic Aromatic Substitution

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 3,4-Dichloro-2-fluorobenzotrifluoride in anhydrous polar aprotic solvent add_nuc Add Nucleophile (and Base if necessary) start->add_nuc react Heat and Stir (Monitor by TLC/GC-MS) add_nuc->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify analyze Characterize Product (NMR, MS) purify->analyze

Application Notes and Protocols for the Purification of 3,4-Dichlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

Note on Compound Name: The following protocol details the purification of 3,4-Dichlorobenzotrifluoride (CAS No. 328-84-7). Extensive searches did not yield specific purification protocols for "3,4-Dichloro-2-fluorobenzodifluoride," suggesting a possible typographical error in the requested compound name. 3,4-Dichlorobenzotrifluoride is a widely used industrial and research chemical, and the provided protocol is based on established methods for its purification.

Introduction

3,4-Dichlorobenzotrifluoride is a colorless liquid that serves as a crucial intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyes.[1][2] It is also utilized as a specialty solvent.[1] Due to its synthesis routes, which often involve chlorination of 4-chlorobenzotrifluoride or fluorination of 3,4-dichlorobenzotrichloride, the crude product typically contains unreacted starting materials, isomers, and catalyst residues.[1][3][4] This document provides a detailed protocol for the purification of crude 3,4-Dichlorobenzotrifluoride to a high degree of purity (>99%) using fractional vacuum distillation.

Principle

The purification strategy relies on the differences in boiling points between 3,4-Dichlorobenzotrifluoride and potential impurities. The crude product first undergoes filtration to remove any solid catalyst particles. Subsequently, fractional vacuum distillation is employed. By reducing the pressure, the boiling points of the components are lowered, preventing thermal degradation and allowing for a more efficient separation of the desired compound from both lower-boiling and higher-boiling impurities.

Data Presentation

The relevant physical and chemical properties of 3,4-Dichlorobenzotrifluoride are summarized in Table 1. The operational parameters for the purification process are outlined in Table 2.

Table 1: Physical and Chemical Properties of 3,4-Dichlorobenzotrifluoride

PropertyValueReference
CAS Number 328-84-7[1][5]
Molecular Formula C₇H₃Cl₂F₃[5]
Molecular Weight 215.00 g/mol [5]
Appearance Colorless liquid[1]
Boiling Point (atm) 173-174 °C[1]
Melting Point -13 to -12 °C[1]
Density 1.478 g/mL at 25 °C[1]
Refractive Index n20/D 1.475[1]

Table 2: Purification Parameters

ParameterValueReference
Purification Method Filtration followed by Fractional Vacuum Distillation[3]
Vacuum Pressure -0.065 to -0.07 MPa (approx. 30-35 Torr)[3]
Collection Temperature 105-115 °C (overhead)[3]
Reflux Ratio 5:2 to 3:1[3]
Expected Purity > 99 wt%[3]

Experimental Protocol

4.1 Materials and Equipment

  • Chemicals:

    • Crude 3,4-Dichlorobenzotrifluoride

    • Drying agent (e.g., anhydrous Calcium Chloride) (optional, if washing is performed)[3]

    • Inert gas (Nitrogen or Argon)

  • Equipment:

    • Round-bottom flask (appropriately sized for the volume of crude product)

    • Fractional distillation column (e.g., Vigreux or packed column)

    • Distillation head with condenser and reflux controller

    • Receiving flasks

    • Heating mantle with stirrer

    • Thermometer or temperature probe

    • Vacuum pump

    • Manometer or vacuum gauge

    • Filtration apparatus (e.g., Buchner funnel or pressure filter)

    • Standard laboratory glassware and personal protective equipment (PPE)

4.2 Safety Precautions

  • 3,4-Dichlorobenzotrifluoride is irritating to the skin and eyes. Handle with appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Perform all operations within a well-ventilated fume hood.

  • Vacuum distillation poses an implosion risk. Use glassware rated for vacuum and inspect for cracks or defects before use. A safety shield should be placed in front of the apparatus.

4.3 Purification Workflow Diagram

G start Crude 3,4-Dichlorobenzotrifluoride (from synthesis) filtration Step 1: Filtration (Removal of solid catalyst) start->filtration distillation_setup Step 2: Assemble Fractional Vacuum Distillation Apparatus filtration->distillation_setup evacuation Step 3: Evacuate System (-0.065 to -0.07 MPa) distillation_setup->evacuation heating Step 4: Gradual Heating (with stirring) evacuation->heating fore_run Step 5: Collect Fore-run (Low-boiling impurities) heating->fore_run collection Step 6: Collect Main Fraction (105-115 °C) fore_run->collection shutdown Step 7: Cool and Stop (Release vacuum with inert gas) collection->shutdown end_product Purified 3,4-Dichlorobenzotrifluoride (>99% Purity) shutdown->end_product waste Residue (High-boiling impurities) shutdown->waste

Caption: Workflow for the purification of 3,4-Dichlorobenzotrifluoride.

4.4 Step-by-Step Procedure

  • Catalyst Removal (Filtration):

    • The crude product from synthesis, which may contain solid catalysts such as iron powder or ferric chloride, must first be filtered.[3]

    • Pass the crude liquid through a suitable filter medium to obtain a clear filtrate.

  • Apparatus Setup:

    • Assemble the fractional vacuum distillation apparatus in a fume hood. Ensure all glass joints are properly sealed with vacuum-compatible grease.

    • Place the filtered crude 3,4-Dichlorobenzotrifluoride into the round-bottom flask along with a magnetic stir bar.

    • Connect the distillation column, condenser, and receiving flask. Position the thermometer bulb correctly at the head of the column to accurately measure the vapor temperature.

  • Distillation Process:

    • Begin stirring the liquid in the distillation flask.

    • Carefully turn on the vacuum pump and slowly evacuate the system to a stable pressure of -0.065 to -0.07 MPa.[3]

    • Once the desired vacuum is achieved, begin heating the distillation flask gently using the heating mantle.

    • Observe the column for the condensation line as it rises. Adjust the heating rate to establish a stable reflux. Set the reflux ratio on the distillation head to between 5:2 and 3:1.[3]

    • Initially, a small fraction of lower-boiling impurities (the fore-run) may distill over. Collect this in a separate receiving flask and discard it appropriately.

    • When the vapor temperature at the distillation head stabilizes in the range of 105-115 °C, switch to a clean receiving flask to collect the main fraction of purified 3,4-Dichlorobenzotrifluoride.[3]

    • Continue distillation until the majority of the product has been collected and the temperature either drops or rises sharply, indicating the end of the main fraction.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool under vacuum.

    • Once cooled, slowly and carefully vent the system by introducing an inert gas like nitrogen.

    • Turn off the vacuum pump.

    • The collected fraction is the purified 3,4-Dichlorobenzotrifluoride. The material remaining in the distillation flask is the high-boiling residue.

  • Analysis:

    • The purity of the collected fraction should be assessed using Gas Chromatography (GC) to confirm it meets the required specification (>99%).

References

Application Note: Scale-Up Synthesis of 3,4-Dichlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational and educational purposes for a professional audience with expertise in chemical synthesis and safety protocols. The synthesis of 3,4-Dichlorobenzotrifluoride involves hazardous materials and should only be performed by trained personnel in a properly equipped laboratory facility. All procedures should be rigorously assessed for safety before implementation. The chemical name "3,4-Dichloro-2-fluorobenzodifluoride" provided in the topic is presumed to be a typographical error; this document addresses the synthesis of the common industrial intermediate, 3,4-Dichlorobenzotrifluoride (CAS No. 328-84-7) .

Introduction

3,4-Dichlorobenzotrifluoride is a colorless liquid that serves as a vital intermediate in the organic synthesis of pharmaceuticals, agrochemicals (such as herbicides and insecticides), and dyes.[1][2][3] Its unique properties, imparted by the trifluoromethyl group, make it a valuable building block in medicinal chemistry and materials science.[2][3] It is also utilized as a specialty solvent in various chemical processes.[4][5]

This document outlines common synthesis pathways for 3,4-Dichlorobenzotrifluoride suitable for scale-up, provides an example protocol from patent literature, and summarizes critical safety and handling information.

Physicochemical and Safety Data

A summary of key properties and hazard classifications for 3,4-Dichlorobenzotrifluoride is presented below.

PropertyValueReference(s)
CAS Number 328-84-7
Molecular Formula C₇H₃Cl₂F₃[4]
Molecular Weight 215.00 g/mol
Appearance Colorless to almost colorless clear liquid[4][5]
Boiling Point 173-174 °C
Melting Point -13 to -12 °C
Density 1.478 g/mL at 25 °C
Flash Point 65 °C (149 °F) - closed cup
Signal Word Warning / Danger[6]
Hazard Statements Combustible liquid, Harmful if swallowed, Causes skin/eye irritation/burns, May cause respiratory irritation, Toxic to aquatic life.[6][7][8]

Synthesis Pathways for Scale-Up

Several methods for the synthesis of 3,4-Dichlorobenzotrifluoride have been reported. A primary industrial route involves the side-chain halogenation of 3,4-dichlorotoluene, which is advantageous as it is a simple two-step process that minimizes byproduct formation.[2]

The main synthetic routes include:

  • Chlorination and Fluorination of 3,4-Dichlorotoluene: This involves the free-radical chlorination of the methyl group to form 3,4-dichlorobenzotrichloride, followed by a halogen exchange (Halex) reaction with hydrogen fluoride (HF) to yield the final product.[2][5]

  • Chlorination of 4-Chlorobenzotrifluoride: Direct chlorination of 4-chlorobenzotrifluoride can produce the 3,4-dichloro derivative.[5]

  • De-nitration and Chlorination: Starting from 4-chloro-3-nitrobenzotrifluoride, the nitro group can be replaced by chlorine using chlorine gas in the presence of a catalyst system, such as ferric chloride and sulphur monochloride.[9]

The first route is often preferred for its efficiency and the high purity of the resulting product.[2]

A 3,4-Dichlorotoluene B 3,4-Dichlorobenzotrichloride A->B Side-chain Chlorination (Cl₂) C 3,4-Dichlorobenzotrifluoride B->C Fluorination (HF) Halogen Exchange

Caption: Primary synthesis route from 3,4-Dichlorotoluene.

Experimental Protocol: Chlorination and Fluorination Route

The following protocol is a summary of the method described in patent CN103896728A for preparing 3,4-Dichlorobenzotrifluoride.[2] This process is presented as a literature example and must be adapted and validated by qualified personnel.

Step 1: Side-Chain Chlorination of 3,4-Dichlorotoluene
  • Reactor Setup: A 3-liter reactor is charged with 800g of 3,4-dichlorotoluene.

  • Initiation: The starting material is heated to 115 °C, and 20g of a catalyst (initiator for radical chlorination, e.g., AIBN or benzoyl peroxide) is added.

  • Chlorination: Dry chlorine gas is introduced at a flow rate of 40–80 m³/h. The reaction temperature is maintained between 120–125 °C.

  • Monitoring: The reaction is monitored until the content of the starting material (3,4-dichlorotoluene) is less than 0.5%. The typical reaction time is cited as 22 hours.

  • Work-up: Once the reaction is complete, the chlorine flow is stopped. The reactor is purged with an inert gas (like nitrogen) or dry air to remove unreacted chlorine and hydrogen chloride gas, yielding crude 3,4-dichlorobenzotrichloride.

Step 2: Fluorination of 3,4-Dichlorobenzotrichloride
  • Reactor Setup: The crude 3,4-dichlorobenzotrichloride from Step 1 is transferred to a suitable pressure reactor (autoclave) compatible with anhydrous hydrogen fluoride (HF).

  • Fluorination: Anhydrous HF is added to the reactor. The reaction is typically carried out at an elevated temperature and pressure to facilitate the halogen exchange.

  • Work-up and Purification: After the reaction is complete, the crude product is subjected to distillation, neutralization, and filtration to obtain the final, purified 3,4-Dichlorobenzotrifluoride.

ParameterValue
Starting Material 3,4-Dichlorotoluene
Step 1 Reagent Chlorine Gas (Cl₂)
Step 1 Temperature 120–125 °C
Step 1 Duration ~22 hours
Intermediate 3,4-Dichlorobenzotrichloride
Step 2 Reagent Anhydrous Hydrogen Fluoride (HF)
Final Product 3,4-Dichlorobenzotrifluoride
Key Advantage High yield, avoids isomer formation[2]

Safety and Handling Protocol

3,4-Dichlorobenzotrifluoride is a hazardous chemical that requires strict safety controls.[6][8] Handling should only occur in a well-ventilated area, preferably within a chemical fume hood.

Key Hazards:

  • Flammability: Combustible liquid with a flash point of 65 °C. Keep away from heat, sparks, and open flames.[7]

  • Toxicity: Harmful if swallowed and may cause respiratory tract irritation.[5][8]

  • Corrosivity: Causes skin and eye irritation; prolonged contact can lead to dermatitis or burns.[6][8]

  • Decomposition: Hazardous decomposition products upon combustion include hydrogen chloride and hydrogen fluoride gas.[5][6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

  • Skin Protection: Handle with appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Wear protective clothing to prevent skin exposure.[7][8]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.[8]

The following workflow illustrates the mandatory safety checks and handling procedures for working with this substance at a laboratory scale.

cluster_prep Pre-Experiment Safety Check cluster_handling Chemical Handling cluster_post Post-Experiment & Emergency A Review Safety Data Sheet (SDS) B Verify Fume Hood Functionality A->B C Don Full PPE (Goggles, Gloves, Lab Coat) B->C D Transfer Chemical inside Fume Hood C->D E Keep container closed when not in use D->E F Maintain distance from ignition sources D->F G Segregate Waste in Labeled Container D->G H Decontaminate Work Area G->H I In case of spill/exposure, follow emergency procedure in SDS

Caption: General safety workflow for handling hazardous chemicals.

References

Application Notes and Protocols for Catalytic Methods Involving 3,4-Dichloro-2-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct catalytic applications of 3,4-dichloro-2-fluorobenzotrifluoride are not extensively documented in publicly available literature. The following application notes and protocols are based on established catalytic methodologies for structurally similar polychlorinated and fluorinated aromatic compounds. These protocols are intended to serve as a starting point for research and development, and optimization will be required for specific applications.

Introduction

3,4-Dichloro-2-fluorobenzotrifluoride is a highly functionalized aromatic building block with potential applications in the synthesis of novel agrochemicals and pharmaceuticals. The presence of multiple halogen substituents and a trifluoromethyl group offers several reactive sites for catalytic functionalization, allowing for the introduction of diverse molecular complexity. This document outlines potential catalytic methods for the derivatization of 3,4-dichloro-2-fluorobenzotrifluoride, including nucleophilic aromatic substitution (SNA), palladium-catalyzed cross-coupling reactions, and copper-catalyzed cross-coupling reactions.

Potential Catalytic Applications

The strategic positioning of chlorine, fluorine, and trifluoromethyl groups on the benzene ring of 3,4-dichloro-2-fluorobenzotrifluoride allows for selective functionalization. The electron-withdrawing nature of the trifluoromethyl group and the halogens activates the aromatic ring for nucleophilic attack. The different C-Cl and C-F bond strengths can be exploited for selective cross-coupling reactions.

Potential applications include the synthesis of:

  • Novel Herbicides: Introduction of phenoxy or other aryl ether moieties can lead to potent herbicidal compounds.

  • Kinase Inhibitors: The trifluoromethyl group is a common feature in many kinase inhibitors, and functionalization of the aromatic ring can be used to synthesize targeted therapies.

  • Advanced Materials: The unique electronic properties imparted by the fluorine and trifluoromethyl groups make this a valuable scaffold for the development of new materials.

Catalytic Methodologies and Protocols

Catalytic Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in 3,4-dichloro-2-fluorobenzotrifluoride makes it a suitable substrate for nucleophilic aromatic substitution. The fluorine atom at the 2-position is expected to be the most susceptible to substitution due to the strong activating effect of the adjacent trifluoromethyl group and the para-directing chlorine atom.

3.1.1. Catalytic Etherification

Application: Synthesis of diaryl ether derivatives, which are common motifs in herbicides and pharmaceuticals.

Experimental Protocol:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dichloro-2-fluorobenzotrifluoride (1.0 eq.), the desired phenol (1.1 eq.), and a suitable base such as potassium carbonate (K2CO3, 2.0 eq.).

  • Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq.) to enhance the reaction rate.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Projected Data for Catalytic Etherification of 3,4-Dichloro-2-fluorobenzotrifluoride

EntryPhenolBaseCatalystSolventTemp (°C)Time (h)Projected Yield (%)
14-MethoxyphenolK2CO318-Crown-6DMF1001275-85
23,5-DichlorophenolCs2CO3NoneDMSO1202460-70
32-NaphtholK3PO418-Crown-6DMF1101870-80

3.1.2. Catalytic Amination

Application: Synthesis of substituted anilines, which are key intermediates in the production of various bioactive molecules.

Experimental Protocol:

  • In a sealed reaction tube, combine 3,4-dichloro-2-fluorobenzotrifluoride (1.0 eq.), the desired amine (1.2 eq.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.5 eq.).

  • Add a suitable solvent, typically a polar aprotic solvent like DMF or an ethereal solvent like 1,4-dioxane.

  • Add a palladium catalyst, such as Pd2(dba)3 (0.02 eq.), and a suitable phosphine ligand, such as Buchwald's SPhos (0.05 eq.).

  • Seal the tube and heat the reaction mixture to 100-130 °C.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Table 2: Projected Data for Catalytic Amination of 3,4-Dichloro-2-fluorobenzotrifluoride

EntryAmineBaseCatalyst/LigandSolventTemp (°C)Time (h)Projected Yield (%)
1MorpholineNaOtBuPd2(dba)3/SPhosDioxane1101680-90
2AnilineK3PO4Pd(OAc)2/XPhosToluene1202465-75
3BenzylamineCs2CO3Pd2(dba)3/RuPhosDMF1302070-80
Palladium-Catalyzed Cross-Coupling Reactions

The presence of two distinct carbon-chlorine bonds allows for selective palladium-catalyzed cross-coupling reactions. The C-Cl bond at the 4-position is generally more reactive in oxidative addition to Pd(0) than the C-Cl bond at the 3-position due to steric hindrance.

3.2.1. Suzuki-Miyaura Coupling

Application: Formation of C-C bonds to introduce aryl or vinyl substituents, leading to the synthesis of biaryls and styrenes.

Experimental Protocol:

  • To a reaction flask, add 3,4-dichloro-2-fluorobenzotrifluoride (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), and a base such as potassium phosphate (K3PO4, 2.0 eq.).

  • Add a palladium catalyst, for instance, Pd(PPh3)4 (0.03 eq.) or a combination of Pd(OAc)2 (0.02 eq.) and a suitable ligand like SPhos (0.04 eq.).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to 80-110 °C and monitor by GC-MS or LC-MS.

  • Upon completion, cool the reaction, add water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Table 3: Projected Data for Suzuki-Miyaura Coupling of 3,4-Dichloro-2-fluorobenzotrifluoride

EntryBoronic AcidBaseCatalyst/LigandSolventTemp (°C)Time (h)Projected Yield (%)
1Phenylboronic acidK3PO4Pd(PPh3)4Toluene/H2O1001285-95
24-Vinylphenylboronic acidK2CO3Pd(OAc)2/SPhosDioxane/H2O901870-80
3Thiophene-2-boronic acidCsFPd2(dba)3/XPhosTHF802460-70
Copper-Catalyzed Cross-Coupling Reactions

Copper catalysis offers a cost-effective alternative to palladium for certain cross-coupling reactions, particularly for the formation of C-O and C-N bonds.

3.3.1. Ullmann Condensation (O-Arylation)

Application: An alternative to catalytic etherification for the synthesis of diaryl ethers.

Experimental Protocol:

  • Combine 3,4-dichloro-2-fluorobenzotrifluoride (1.0 eq.), the desired phenol (1.5 eq.), and a base like potassium carbonate (K2CO3, 2.0 eq.) in a reaction vessel.

  • Add a copper catalyst, such as copper(I) iodide (CuI, 0.1 eq.), and a ligand, for example, L-proline (0.2 eq.).

  • Add a high-boiling polar solvent like DMSO or N-methyl-2-pyrrolidone (NMP).

  • Heat the mixture to 120-150 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, add water, and extract with an organic solvent.

  • Wash the organic layer with aqueous ammonia solution to remove copper salts, followed by water and brine.

  • Dry the organic phase and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Table 4: Projected Data for Ullmann Condensation of 3,4-Dichloro-2-fluorobenzotrifluoride

EntryPhenolBaseCatalyst/LigandSolventTemp (°C)Time (h)Projected Yield (%)
1PhenolK2CO3CuI/L-prolineDMSO1302460-70
24-tert-ButylphenolCs2CO3CuI/DMEDANMP1403650-60
32-HydroxypyridineK3PO4Cu2O/PhenanthrolineDioxane1102455-65

Visualization of Synthetic Pathways

The following diagrams illustrate the potential catalytic transformations of 3,4-dichloro-2-fluorobenzotrifluoride.

Catalytic_Functionalization cluster_start Starting Material cluster_products Potential Products A 3,4-Dichloro-2-fluorobenzotrifluoride B Diaryl Ether (Herbicide/Pharmaceutical Intermediate) A->B Catalytic Etherification (S_NAr or Ullmann) C Substituted Aniline (Bioactive Molecule Intermediate) A->C Catalytic Amination (Buchwald-Hartwig) D Biaryl Compound (Advanced Material/Pharmaceutical Scaffold) A->D Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Caption: Potential catalytic pathways for the functionalization of 3,4-dichloro-2-fluorobenzotrifluoride.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - 3,4-Dichloro-2-fluorobenzotrifluoride - Coupling Partner - Base B Add Catalyst and Ligand A->B C Add Solvent B->C D Inert Atmosphere (N2 or Ar) C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, GC-MS, LC-MS) E->F G Quench Reaction F->G H Extraction G->H I Drying and Concentration H->I J Purification (Column Chromatography) I->J

Caption: General experimental workflow for catalytic reactions involving 3,4-dichloro-2-fluorobenzotrifluoride.

Safety Precautions

  • Handle 3,4-dichloro-2-fluorobenzotrifluoride and all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Reactions under pressure should be conducted behind a blast shield.

  • Palladium and copper catalysts can be pyrophoric and should be handled with care under an inert atmosphere.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers engaged in the synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride. The proposed synthesis proceeds via a two-step route: 1) Synthesis of the precursor 3,4-dichloro-2-aminobenzotrifluoride, and 2) Conversion to the final product via a diazotization and fluorination reaction (Balz-Schiemann type).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common cause of low yield in the Balz-Schiemann reaction?

    • A1: Low yields are often due to several factors: incomplete diazotization, premature decomposition of the diazonium salt, or side reactions. The formation of phenols or tar-like byproducts is a common issue, often exacerbated by the presence of water or elevated temperatures during the diazotization step.[1][2][3]

  • Q2: My diazonium salt intermediate won't precipitate. What should I do?

    • A2: Ensure the reaction medium is sufficiently cold (0–5 °C). The solubility of the diazonium tetrafluoroborate salt is temperature-dependent. If it remains soluble, you can try adding a saturated solution of the corresponding fluoroborate salt (e.g., NaBF4) to encourage precipitation through a common-ion effect.

  • Q3: The thermal decomposition of my diazonium salt is very slow or requires extremely high temperatures. How can I improve this?

    • A3: The stability of aryldiazonium salts is highly dependent on the substituents.[4] If thermal decomposition is difficult, consider alternative energy sources like photochemical decomposition.[5] Another strategy is to use different counter-ions, such as hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻), which can sometimes lead to smoother decomposition at lower temperatures and improved yields.[6][7]

  • Q4: I am observing the formation of a significant amount of dark, tarry byproduct. What is the cause and how can it be prevented?

    • A4: Tar formation is often a result of side reactions, such as radical coupling or reaction of the intermediate aryl cation with other nucleophiles present.[1] To minimize this, ensure all reagents are pure and the reaction is conducted under an inert atmosphere. Running the reaction in non-polar solvents like hexane or chlorobenzene has been shown to improve yields and reduce byproducts.[4][8]

  • Q5: Are there any major safety concerns with this synthesis?

    • A5: Yes. The primary safety hazard is the aryldiazonium salt intermediate, which can be explosive when isolated and dried.[9] It is crucial to handle these intermediates with care, avoid friction or shock, and preferably use them directly in the next step without complete drying. Large-scale thermal decomposition can also be highly exothermic and lead to runaway reactions.[9]

Data Presentation: Optimizing Reaction Conditions

The yield of the fluorination step is highly sensitive to reaction parameters. The following tables summarize data from related syntheses to guide optimization.

Table 1: Effect of Solvent on Thermal Balz-Schiemann Reaction Yield

Aryldiazonium Salt Precursor Solvent Temperature (°C) Yield of Aryl Fluoride (%) Reference
4-Methoxybenzenediazonium tetrafluoroborate Hexane 60 90 [4]
4-Methoxybenzenediazonium tetrafluoroborate Chlorobenzene 60 85 [4]
4-Methoxybenzenediazonium tetrafluoroborate Acetonitrile 60 45 [4]

| 4-Methoxybenzenediazonium tetrafluoroborate | Methanol | 60 | 15 |[4] |

Table 2: Effect of Counter-Ion on Aryl Fluoride Yield

Aniline Precursor Counter-Ion Source Yield of Aryl Fluoride (%) Notes Reference
Aniline HBF₄ Moderate-Good Traditional method; salt can be isolated. [6]
Aniline HPF₆ Improved for some substrates Can offer higher yields. [6][7]
Aniline HSbF₆ Improved for some substrates Can offer higher yields. [6][7]

| Aniline | NaNO₂ in liquid HF | Good | Avoids isolation of diazonium salt. |[6] |

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dichloro-2-aminobenzotrifluoride (Precursor) (This is a hypothetical protocol based on ammonolysis of related dichlorobenzotrifluorides)[10][11]

  • Reaction Setup: In a high-pressure autoclave, add 3,4,5-trichlorobenzotrifluoride (1 eq.), anhydrous potassium fluoride (1.5 eq.), and N-methyl-2-pyrrolidone (NMP) as the solvent.

  • Ammonolysis: Seal the autoclave and cool it to ambient temperature. Introduce anhydrous ammonia gas (approx. 2-3 eq.) from a pressure tank.

  • Heating: Heat the reaction mixture to 240-250 °C. The pressure will rise. Maintain this temperature for 8-10 hours, ensuring the pressure remains constant by feeding additional ammonia if necessary.

  • Work-up: Cool the reactor to ambient temperature and carefully vent the excess ammonia. Filter the reaction mixture to remove inorganic salts.

  • Purification: The filtrate is subjected to fractional distillation under reduced pressure to isolate the desired 3,4-dichloro-2-aminobenzotrifluoride from other isomers and unreacted starting material.

Protocol 2: Synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride (Final Product) (This protocol is adapted from general Balz-Schiemann reaction procedures)[1][7]

  • Diazotization:

    • Dissolve 3,4-dichloro-2-aminobenzotrifluoride (1 eq.) in a 48% solution of fluoroboric acid (HBF₄, 3 eq.) at 0 °C in a flask suitable for hazardous reactions.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the mixture at 0–5 °C for an additional 30 minutes after the addition is complete. The diazonium tetrafluoroborate salt should precipitate as a solid.

  • Isolation of Diazonium Salt (Handle with Extreme Caution):

    • Collect the precipitated salt by vacuum filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove residual acid.

    • Crucial Safety Note: Do NOT dry the salt completely, as dry diazonium salts are explosive.[9] Proceed immediately to the next step.

  • Thermal Decomposition:

    • Place the moist diazonium salt in a flask containing a non-polar solvent, such as hexane or chlorobenzene.[4]

    • Gently heat the suspension with vigorous stirring. The decomposition typically starts between 60-120 °C, evidenced by the evolution of nitrogen gas.

    • Continue heating until gas evolution ceases completely.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic solution with an aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a water wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure 3,4-dichloro-2-fluorobenzotrifluoride.

Visualizations

Below are diagrams illustrating the proposed synthesis workflow and a troubleshooting guide for the critical fluorination step.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Fluorination (Balz-Schiemann) start 3,4,5-Trichlorobenzotrifluoride step1 Ammonolysis (NH₃, KF, NMP, 250°C) start->step1 product1 3,4-Dichloro-2-aminobenzotrifluoride step1->product1 step2 Diazotization (HBF₄, NaNO₂, 0-5°C) product1->step2 Input to Step 2 intermediate Diazonium Tetrafluoroborate Salt (Hazardous Intermediate) step2->intermediate step3 Thermal Decomposition (Hexane, Heat) intermediate->step3 product2 3,4-Dichloro-2-fluorobenzotrifluoride step3->product2

Caption: Proposed two-step synthesis workflow for 3,4-dichloro-2-fluorobenzotrifluoride.

G start Low Yield in Fluorination Step q1 Is Diazonium Salt Precipitating? start->q1 sol1 Check Temperature (Keep at 0-5°C) Add Saturated NaBF₄ Solution q1->sol1 No q2 Is Decomposition Vigorous / Tarry? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Use Anhydrous, Non-polar Solvent (Hexane) Ensure Pure Starting Amine q2->sol2 Yes q3 Is Decomposition Slow? q2->q3 No a2_yes Yes a2_no No end_node Yield Improved sol2->end_node sol3 Consider Photochemical Decomposition Use Alternative Counter-ion (e.g., HPF₆) q3->sol3 Yes q3->end_node No, review analytics a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting decision tree for low yield in the Balz-Schiemann fluorination step.

References

troubleshooting side reactions in 3,4-Dichloro-2-fluorobenzodifluoride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Benzotrifluoride Derivatives

Important Note for Researchers: While your query specified 3,4-Dichloro-2-fluorobenzotrifluoride , a comprehensive search of publicly available scientific literature and patents did not yield specific information on its synthesis or associated side reactions. This suggests that it may be a novel compound or one with limited documentation in the public domain.

However, we have compiled a detailed troubleshooting guide for the synthesis of the structurally related and industrially significant compound, 3,4-Dichlorobenzotrifluoride . The principles, side reactions, and purification strategies discussed here are highly relevant and should provide valuable guidance for the synthesis of other chlorinated and fluorinated benzotrifluoride analogs.

Troubleshooting Guide: Synthesis of 3,4-Dichlorobenzotrifluoride

This guide addresses common issues encountered during the synthesis of 3,4-Dichlorobenzotrifluoride, a key intermediate in the production of pharmaceuticals, herbicides, and dyes.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3,4-Dichlorobenzotrifluoride?

A1: The most common methods include:

  • Chlorination of 4-Chlorobenzotrifluoride: This is a widely used industrial method involving the direct chlorination of the aromatic ring.[2][3]

  • Fluorination of 3,4-Dichlorobenzotrichloride: This route involves the exchange of chlorine for fluorine atoms on the trichloromethyl group using a fluorinating agent like anhydrous hydrogen fluoride.[3]

  • Two-step synthesis from 3,4-Dichlorotoluene: This process involves the chlorination of the methyl group followed by fluorination.[1]

Q2: My reaction is showing low conversion of the starting material. What are the likely causes?

A2: Low conversion can be due to several factors:

  • Insufficient Catalyst: In chlorination reactions, using a catalyst like ferric chloride or a mixture of iron powder and ferric chloride is crucial.[2] Ensure the catalyst is active and used in the correct proportion.

  • Low Reaction Temperature: Chlorination of 4-chlorobenzotrifluoride typically requires temperatures in the range of 70-90°C to proceed at a reasonable rate.[2]

  • Poor Quality Reagents: Ensure that your chlorine gas is dry and the starting materials are of high purity.

  • Inadequate Mixing: Proper agitation is necessary to ensure good contact between the reactants, especially in heterogeneous mixtures.

Q3: I am observing the formation of multiple side products. What are they and how can I minimize them?

A3: Common side products include isomers and over-chlorinated species.

  • Isomer Formation: The formation of isomers like 2,4-Dichlorobenzotrifluoride can occur, although some methods, like the one starting from 3,4-Dichlorotoluene, report no isomer formation.[1] Careful control of reaction conditions and catalyst choice can influence selectivity.

  • Over-chlorination: The formation of polychlorinated byproducts such as 3,4,5-trichlorobenzotrifluoride is a common issue. To minimize this, you can try:

    • Lowering the reaction temperature.

    • Reducing the reaction time.

    • Carefully controlling the stoichiometry of the chlorinating agent.

    • Monitoring the reaction progress closely using techniques like Gas Chromatography (GC).

Q4: What is the best method for purifying the final product?

A4: The crude product is typically purified by vacuum distillation (rectification).[1][4] This method is effective in separating the desired 3,4-Dichlorobenzotrifluoride from unreacted starting materials and higher-boiling polychlorinated byproducts. A typical procedure involves collecting the fraction that boils at the correct temperature under reduced pressure.[2]

Data Presentation: Reaction Conditions and Product Distribution

The following table summarizes typical reaction conditions and the resulting product distribution for the chlorination of 4-Chlorobenzotrifluoride.

ParameterValueReference
Starting Material 4-Chlorobenzotrifluoride[2]
Catalyst Iron powder and Ferric Chloride[2]
Reaction Temperature 70-90 °C[2]
Reaction Time > 2 hours[2]
Purity of Crude Product ~90% 3,4-Dichlorobenzotrifluoride[2]
Final Purity (after distillation) > 99%[2]

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dichlorobenzotrifluoride via Chlorination of 4-Chlorobenzotrifluoride

This protocol is based on a common industrial method.[2]

Materials:

  • 4-Chlorobenzotrifluoride

  • Iron powder (catalyst)

  • Ferric chloride (catalyst)

  • Dry chlorine gas

  • Nitrogen or dry air for purging

Procedure:

  • Charge a suitable reactor with 4-Chlorobenzotrifluoride and the catalyst (a mass ratio of approximately 170-180:1 of reactant to catalyst is suggested).[2]

  • With stirring (300-500 rpm), heat the mixture to 60°C.[2]

  • Introduce a stream of dry chlorine gas into the reactor.

  • Continue heating to maintain a constant temperature between 70°C and 90°C.[2]

  • Monitor the reaction progress by taking samples periodically and analyzing them by Gas Chromatography (GC).

  • Continue the reaction for at least two hours, or until the concentration of 3,4-Dichlorobenzotrifluoride in the reaction mixture reaches approximately 90wt%.[2]

  • Stop the chlorine gas flow.

  • Purge the reactor with dry air or nitrogen to remove any unreacted chlorine and hydrogen chloride gas produced during the reaction.[2] This yields the crude product.

Purification:

  • Filter the crude product to remove the catalyst.

  • Perform vacuum distillation on the filtered crude product.

  • Collect the fraction with the appropriate boiling point for 3,4-Dichlorobenzotrifluoride to obtain a product with a purity of over 99%.[2]

Visualizations

Reaction Pathway and Side Reactions

G A 4-Chlorobenzotrifluoride C 3,4-Dichlorobenzotrifluoride (Desired Product) A->C Main Reaction D Side Products A->D Side Reactions B Chlorine (Cl2) Catalyst (Fe/FeCl3) B->C E 2,4-Dichlorobenzotrifluoride (Isomer) D->E F 3,4,5-Trichlorobenzotrifluoride (Over-chlorination) D->F

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

G Start Problem Encountered LowConversion Low Conversion? Start->LowConversion YesLow YesLow LowConversion->YesLow Yes NoLow NoLow LowConversion->NoLow No SideProducts Excess Side Products? YesSide YesSide SideProducts->YesSide Yes NoSide NoSide SideProducts->NoSide No CheckCatalyst Check Catalyst Activity and Amount CheckTemp Increase Reaction Temperature CheckCatalyst->CheckTemp CheckReagents Verify Reagent Purity CheckTemp->CheckReagents End Problem Resolved CheckReagents->End MonitorReaction Monitor Reaction More Frequently AdjustConditions Adjust T, Time, or Cl2 Stoichiometry MonitorReaction->AdjustConditions Purification Optimize Vacuum Distillation AdjustConditions->Purification Purification->End YesLow->CheckCatalyst NoLow->SideProducts YesSide->MonitorReaction NoSide->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

optimization of reaction conditions for 3,4-Dichloro-2-fluorobenzodifluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the synthesis of 3,4-dichloro-2-fluorobenzoyl fluoride. It includes frequently asked questions, detailed experimental protocols, and a troubleshooting guide to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is 3,4-dichloro-2-fluorobenzoyl fluoride and what are its primary applications?

A1: 3,4-Dichloro-2-fluorobenzoyl fluoride is a substituted aromatic acyl fluoride. Acyl fluorides are valuable reagents in organic synthesis, often used as precursors for creating amides, esters, and ketones. Due to their enhanced stability compared to other acyl halides, they are particularly useful in complex molecule synthesis, such as in the development of pharmaceuticals and agrochemicals. The specific substitution pattern of this molecule makes it a key building block for introducing a 3,4-dichloro-2-fluorobenzoyl moiety into a target structure.

Q2: What are the common synthetic routes to prepare 3,4-dichloro-2-fluorobenzoyl fluoride?

A2: The two primary methods for synthesizing 3,4-dichloro-2-fluorobenzoyl fluoride are:

  • Deoxyfluorination of the corresponding carboxylic acid: This involves treating 3,4-dichloro-2-fluorobenzoic acid with a deoxyfluorinating agent.

  • Halogen exchange from the corresponding acyl chloride: This route involves reacting 3,4-dichloro-2-fluorobenzoyl chloride with a fluoride source.

Q3: What are the advantages of using an acyl fluoride over an acyl chloride in synthesis?

A3: Acyl fluorides offer several advantages over their acyl chloride counterparts. The strong carbon-fluorine bond makes them more stable towards hydrolysis and easier to handle.[1][2] Reactions with nucleophiles are typically less vigorous, leading to fewer side reactions.[1][2] Furthermore, acylations using acyl fluorides, especially with substrates having a stereocenter at the α-position, generally proceed with minimal racemization.[1]

Q4: What safety precautions should be taken when handling reagents for this synthesis?

A4: Safety is paramount.

  • Acyl Fluorides: Benzoyl fluorides are potent lachrymators and are considered toxic.[3] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Fluorinating Agents: Many fluorinating agents are hazardous. For example, anhydrous hydrogen fluoride (HF) is extremely toxic and can cause severe burns.[3][4] Reagents like DAST and Deoxo-Fluor are also toxic and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle with extreme care.

  • General Precautions: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

Experimental Protocols & Data

Method 1: Deoxyfluorination of 3,4-Dichloro-2-fluorobenzoic Acid

This method is often preferred for its directness, converting the carboxylic acid to the acyl fluoride in a single step. A variety of modern deoxyfluorinating reagents can be used.

General Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 3,4-Dichloro- 2-fluorobenzoic Acid reagent Select Deoxyfluorinating Reagent (e.g., DAST, PyFluor) start->reagent solvent Add Anhydrous Solvent (e.g., DCM) reagent->solvent mix Combine Reagents under Inert Atmosphere solvent->mix react Stir at Controlled Temperature (e.g., 0°C to RT) mix->react monitor Monitor Reaction (TLC, GC-MS, NMR) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Purify by Distillation or Chromatography dry->purify product Final Product: 3,4-Dichloro-2-fluorobenzoyl Fluoride purify->product

Caption: Workflow for Deoxyfluorination Synthesis.

Detailed Protocol:

  • Preparation: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve 3,4-dichloro-2-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or ethyl acetate.[5]

  • Reaction: Cool the solution to the recommended temperature for the chosen reagent (often 0 °C or room temperature). Slowly add the deoxyfluorinating agent (e.g., PyFluor, XtalFluor-E, ~1.1-1.5 eq).

  • Monitoring: Stir the reaction mixture at the specified temperature for the recommended time (typically 1-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or 19F NMR spectroscopy until the starting material is consumed.

  • Workup: Once complete, carefully quench the reaction (e.g., with a saturated NaHCO3 solution). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

  • Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 3,4-dichloro-2-fluorobenzoyl fluoride.

Table 1: Comparison of Deoxyfluorinating Reagents for Carboxylic Acids

ReagentTypical ConditionsAdvantagesConsiderations
DAST / Deoxo-Fluor DCM, 0°C to RTWidely used, effectiveThermally unstable (DAST), toxic
PyFluor DCM or MeCN, RTThermally stable solid, less elimination byproductsCan be more expensive
XtalFluor-E EtOAc, RT, cat. NaFSolid reagent, simple filtration workup[5]May require catalyst
(Me4N)SCF3 Acetonitrile, RTBench-stable solid, base/additive-free[2]Stoichiometric byproduct generation
Method 2: Halogen Exchange from 3,4-Dichloro-2-fluorobenzoyl Chloride

This classic method involves substituting the chlorine atom of an acyl chloride with fluorine.

Detailed Protocol:

  • Preparation: Add 3,4-dichloro-2-fluorobenzoyl chloride (1.0 eq) to a flask suitable for high-temperature reactions, equipped with a distillation apparatus.

  • Reaction: Add a fluorinating agent such as anhydrous potassium fluoride (KF) or potassium bifluoride (KHF2) (1.5-2.5 eq).[3] A high-boiling solvent or neat conditions can be used. Heat the mixture to initiate the halogen exchange (typically >150 °C).

  • Purification: The product, 3,4-dichloro-2-fluorobenzoyl fluoride, is typically distilled directly from the reaction mixture as it forms.[3]

  • Post-treatment: The collected distillate may contain residual HF. It can be washed with ice water containing boric acid, followed by a wash with a dilute NaF solution, and then dried over anhydrous Na2SO4 before a final distillation.[3]

Table 2: Optimization Parameters for Halogen Exchange

ParameterConditionEffect on Reaction
Fluoride Source KF, KHF2, NaFReactivity varies; KHF2 can be more effective than KF.[3]
Temperature 150 - 250 °CHigher temperatures drive the equilibrium towards the more stable C-F bond.
Solvent Sulfolane, or noneA high-boiling polar aprotic solvent can aid solubility and heat transfer.
Pressure Atmospheric / VacuumProduct can be removed by distillation under vacuum to drive the reaction.

Troubleshooting Guide

Troubleshooting Logic Diagram

G cluster_yield Low or No Product Yield cluster_purity Product is Impure start Problem Encountered During Synthesis q_reagent Was the fluorinating reagent active? start->q_reagent q_sm Starting material remains? start->q_sm s_reagent Use fresh or newly purchased reagent. q_reagent->s_reagent No q_conditions Were reaction conditions strictly anhydrous? q_reagent->q_conditions Yes s_conditions Flame-dry glassware. Use anhydrous solvents. Run under inert gas. q_conditions->s_conditions No q_temp Was the temperature optimal? q_conditions->q_temp Yes s_temp Adjust temperature based on literature for the specific reagent. q_temp->s_temp No s_sm Increase reaction time. Increase temperature. Add more reagent. q_sm->s_sm Yes q_hydrolysis Is the corresponding carboxylic acid present? q_sm->q_hydrolysis No s_hydrolysis Improve anhydrous technique. Ensure workup is fast and non-aqueous if possible. q_hydrolysis->s_hydrolysis Yes q_other Other impurities detected? q_hydrolysis->q_other No s_other Optimize purification. Consider side reactions (e.g., elimination). Re-distill or use chromatography. q_other->s_other Yes

Caption: Decision Tree for Troubleshooting Synthesis.

Table 3: Common Problems and Solutions

Question (Problem) Potential Cause Recommended Solution
My reaction yield is very low or zero. 1. Inactive fluorinating reagent due to age or improper storage. 2. Presence of water, which consumes the reagent and hydrolyzes the product.[6][7] 3. Reaction temperature is too low or reaction time is too short.1. Use a fresh bottle of the fluorinating agent. 2. Ensure all glassware is flame-dried or oven-dried. Use anhydrous grade solvents. Run the reaction under a positive pressure of an inert gas (N2 or Ar).[8] 3. Increase the reaction temperature in increments or prolong the reaction time, monitoring by TLC or NMR.
The main impurity is the starting carboxylic acid. 1. Incomplete conversion of the starting material. 2. Hydrolysis of the acyl fluoride product during the reaction or aqueous workup.[6]1. Increase the stoichiometry of the fluorinating agent (e.g., from 1.1 to 1.5 eq). Increase reaction time or temperature. 2. Minimize contact with water during workup. Use anhydrous workup conditions if possible. Ensure the reaction is run under strictly anhydrous conditions.
The product decomposed during distillation. 1. Distillation temperature is too high. 2. The acyl fluoride is thermally unstable.1. Purify using high vacuum distillation to lower the boiling point. 2. Consider purification by flash column chromatography on silica gel, although this increases the risk of hydrolysis.
The reaction is very slow. 1. Insufficient activation or low reactivity of the chosen reagent. 2. Low reaction temperature.1. For halogen exchange, consider adding a phase-transfer catalyst.[8] For deoxyfluorination, switch to a more reactive fluorinating agent. 2. Gradually increase the reaction temperature while monitoring for byproduct formation.

References

Technical Support Center: Purification of 3,4-Dichlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

Note on Compound Name: The information provided pertains to 3,4-Dichlorobenzotrifluoride (CAS No. 328-84-7) . It is presumed that "3,4-Dichloro-2-fluorobenzodifluoride" was a typographical error, as "benzodifluoride" is not a standard chemical nomenclature and literature searches consistently point to the trifluoromethyl analogue.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-Dichlorobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 3,4-Dichlorobenzotrifluoride?

A1: Common impurities depend on the synthetic route. If synthesized by chlorination of 4-chlorobenzotrifluoride, impurities can include unreacted starting material, isomeric dichlorobenzotrifluorides (e.g., 2,4- and 3,5-isomers), and over-chlorinated products like trichlorobenzotrifluorides.[1][2] Synthesis from 3,4-dichlorotoluene can also introduce isomers and related chlorinated compounds.[3]

Q2: What is the most effective method for purifying 3,4-Dichlorobenzotrifluoride?

A2: Fractional distillation under reduced pressure (vacuum distillation) is the most commonly cited and effective method for purifying 3,4-Dichlorobenzotrifluoride to a high degree of purity (>99%).[4] This technique is suitable for separating compounds with close boiling points.[5][6]

Q3: What level of purity can I expect to achieve with fractional distillation?

A3: With a properly optimized fractional distillation setup, it is possible to achieve a purity of over 99wt%.[4] Some methods report achieving up to 99.6% purity.[4]

Q4: Is recrystallization a suitable purification method for 3,4-Dichlorobenzotrifluoride?

A4: Recrystallization is a technique used to purify solid compounds.[7][8] Since 3,4-Dichlorobenzotrifluoride is a colorless liquid at room temperature, recrystallization is not a suitable primary purification method.[9]

Q5: Can I use chromatography to purify 3,4-Dichlorobenzotrifluoride?

A5: While liquid chromatography is a powerful purification technique for many organic compounds, fractional distillation is generally more practical and scalable for the purification of 3,4-Dichlorobenzotrifluoride, especially on a larger scale.[10] Chromatography could be employed for analytical purposes or for the removal of non-volatile impurities.

Troubleshooting Guide

Problem 1: Low Purity After Fractional Distillation

  • Question: I performed a vacuum fractional distillation, but my final product purity is below 98%. What could be the issue?

  • Answer:

    • Inefficient Fractionating Column: Your fractionating column may not have enough theoretical plates for the separation.[11] For compounds with very close boiling points, a longer column or a column with a more efficient packing material (like Vigreux indentations or structured packing) is necessary.[12]

    • Incorrect Reflux Ratio: A low reflux ratio can lead to incomplete separation. For challenging separations, a higher reflux ratio (e.g., 5:2 or 8:3) is often required to enrich the more volatile component in the vapor phase.[3][4]

    • Distillation Rate Too High: Distilling too quickly does not allow for proper equilibrium to be established within the column, leading to poor separation.[12] A slow, steady distillation rate is crucial.

    • Fluctuations in Vacuum Pressure: Unstable vacuum pressure will cause the boiling points to fluctuate, disrupting the temperature gradient in the column and leading to co-distillation of impurities. Ensure your vacuum system is stable and leak-free.

Problem 2: Poor Product Yield

  • Question: My final yield of purified 3,4-Dichlorobenzotrifluoride is much lower than expected. Where could I be losing my product?

  • Answer:

    • Hold-up in the Distillation Apparatus: A significant amount of product can be lost due to wetting the surface of a large or complex distillation setup (column packing, condenser, etc.).[11]

    • Premature or Late Fraction Collection: Starting the collection of the main fraction too late or ending it too early will result in product loss to the forerun or the stillpot residue. Monitor the head temperature closely and collect the fraction within the correct boiling point range.

    • Decomposition: Although 3,4-Dichlorobenzotrifluoride is relatively stable, prolonged heating at high temperatures could potentially lead to some degradation. Using vacuum distillation helps to lower the boiling point and mitigate this risk.

Problem 3: Product is Contaminated with a Higher-Boiling Impurity

  • Question: My purified product is showing contamination with an impurity that has a higher boiling point. How is this possible?

  • Answer:

    • Bumping/Splashing: Vigorous boiling in the distillation flask can cause droplets of the crude mixture to splash up into the column and be carried over into the condenser. Ensure smooth boiling by using a stir bar or boiling chips and heating the flask evenly.

    • Azeotrope Formation: While less common for this class of compounds, the impurity may form a minimum-boiling azeotrope with the product, causing it to distill at a lower temperature than expected. This would require alternative purification methods or breaking the azeotrope.

    • Flooding of the Column: Too high of a boil-up rate can cause the liquid returning down the column to interfere with the vapor rising up, a phenomenon known as flooding. This ruins the separation efficiency. Reduce the heating rate to allow the column to operate correctly.

Data Presentation

Table 1: Boiling Points of 3,4-Dichlorobenzotrifluoride and Potential Impurities

Compound NameMolecular FormulaBoiling Point (°C) at atm. pressureCitation
4-ChlorobenzotrifluorideC₇H₄ClF₃~139
3-Chloro-4-fluorobenzotrifluorideC₇H₃ClF₄140[13]
3,4-Dichlorobenzotrifluoride C₇H₃Cl₂F₃ ~174-175 [3][14]
3,4,5-TrichlorobenzotrifluorideC₇H₂Cl₃F₃Not specified, expected >175[15]

Note: Boiling points can vary with atmospheric pressure. The values presented are approximate and for comparison purposes.

Table 2: Summary of Purification Outcomes from Literature

Purification MethodPurity AchievedYieldReflux RatioVacuum PressureCitation
Vacuum Rectification99.1 wt%Not Specified5:20.90-0.95 Mpa[3]
Pressure Reduction and Fine Distillation>99 wt%Not SpecifiedNot SpecifiedNot Specified[4]
Vacuum Distillation99.6%93.8%8:3-0.065 to -0.07 MPa[4]

Experimental Protocols

Protocol: Purification of 3,4-Dichlorobenzotrifluoride by Vacuum Fractional Distillation

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

    • Connect the apparatus to a vacuum pump with a vacuum trap and a manometer to monitor the pressure.

    • Place a stir bar in the round-bottom flask and position it in a heating mantle.

  • Procedure:

    • Charge the crude 3,4-Dichlorobenzotrifluoride into the round-bottom flask (do not fill more than two-thirds full).

    • Begin stirring and slowly reduce the pressure in the system to the desired level (e.g., -0.07 MPa).[4]

    • Gradually heat the flask. Observe the mixture for smooth boiling.

    • As the mixture heats, a ring of condensate will begin to rise up the fractionating column.[12] Adjust the heating to allow this ring to rise slowly.

    • Allow the system to equilibrate by adjusting the heating so that the vapor condenses and returns to the column as reflux. The temperature at the distillation head should stabilize.

    • Collect the initial fraction (forerun) in a separate receiving flask. This will contain the more volatile impurities.

    • When the temperature at the distillation head stabilizes at the boiling point of 3,4-Dichlorobenzotrifluoride at the working pressure, switch to a clean receiving flask to collect the main product fraction.

    • Maintain a steady distillation rate and reflux ratio throughout the collection of the main fraction.[3][4]

    • If the temperature begins to rise significantly again, it indicates that higher-boiling impurities are starting to distill. Stop the collection of the main fraction at this point.

    • Turn off the heating and allow the system to cool down completely before slowly reintroducing air to the apparatus.

    • Analyze the purified fraction for purity using an appropriate analytical technique (e.g., Gas Chromatography).

Visualizations

G Purification Workflow for 3,4-Dichlorobenzotrifluoride A Crude Product (3,4-Dichlorobenzotrifluoride + Impurities) B Setup Vacuum Fractional Distillation A->B C Heat and Equilibrate Column B->C D Collect Forerun (Low-Boiling Impurities) C->D Temp < B.P. E Collect Main Fraction (Pure 3,4-Dichlorobenzotrifluoride) D->E Temp = B.P. F Collect Final Fraction (High-Boiling Impurities) E->F Temp > B.P. G Analysis (e.g., GC) of Main Fraction E->G H Purified Product (>99% Purity) G->H

Caption: A typical experimental workflow for the purification of 3,4-Dichlorobenzotrifluoride.

G Troubleshooting Low Purity in Distillation Start Purity < 98% after Fractional Distillation Q1 Was the distillation rate slow and steady? Start->Q1 S1 Slow down the distillation rate by reducing heating. Q1->S1 No Q2 Was the vacuum pressure stable? Q1->Q2 Yes End Re-distill with optimized parameters S1->End S2 Check for leaks in the system. Use a reliable vacuum pump. Q2->S2 No Q3 Is the fractionating column adequate (sufficient theoretical plates)? Q2->Q3 Yes S2->End S3 Use a longer column or one with more efficient packing. Q3->S3 No Q4 Was the reflux ratio set correctly? Q3->Q4 Yes S3->End S4 Increase the reflux ratio to improve separation. Q4->S4 No Q4->End Yes S4->End

Caption: A logical decision tree for troubleshooting low purity outcomes.

References

Technical Support Center: Managing Hazardous Byproducts in 3,4-Dichloro-2-fluorobenzotrifluoride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions to synthesize 3,4-Dichloro-2-fluorobenzotrifluoride. The primary focus is on the safe management of hazardous byproducts.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous byproducts generated during the synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride?

The synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride, likely proceeding through a Balz-Schiemann reaction of 3,4-dichloro-2-fluoroaniline, generates several hazardous byproducts. The main concerns are:

  • Hydrogen Chloride (HCl): Typically used in the diazotization of the starting aniline.

  • Hydrogen Fluoride (HF) or Boron Trifluoride (BF₃): Generated during the decomposition of the diazonium tetrafluoroborate intermediate.[1]

  • Nitrogen Gas (N₂): A gaseous byproduct of diazonium salt decomposition, which can lead to pressure buildup in a closed system.

  • Unstable Diazonium Salts: The intermediate diazonium salts can be explosive under certain conditions (e.g., shock, friction, heat) and are a significant safety hazard.[2][3]

  • Chlorinated and Fluorinated Aromatic Byproducts: Incomplete reactions or side reactions can result in a complex mixture of halogenated organic compounds in the waste stream.

Q2: What are the major safety concerns associated with the Balz-Schiemann reaction for this synthesis?

The Balz-Schiemann reaction, a common method for introducing fluorine to an aromatic ring, presents several safety challenges:

  • Explosion Hazard: Aryl diazonium salts are notoriously unstable and can decompose explosively, especially when dry.[2][3]

  • Toxicity of Reagents and Byproducts: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. Boron trifluoride (BF₃) is also a toxic and corrosive gas.

  • Exothermic Reactions: Both the diazotization and the thermal decomposition of the diazonium salt can be highly exothermic, requiring careful temperature control to prevent runaway reactions.[4]

  • Pressure Buildup: The evolution of nitrogen gas during the decomposition of the diazonium salt can cause a dangerous increase in pressure if the reaction is conducted in a closed or inadequately vented vessel.[2]

Q3: Are there alternative synthesis routes, and what are their associated byproduct concerns?

An alternative approach for fluorination is the Halex process, which involves the nucleophilic substitution of a chlorine atom with fluoride, typically using potassium fluoride at high temperatures in a polar aprotic solvent.

  • Primary Byproduct: The main inorganic byproduct of the Halex reaction is potassium chloride (KCl), which is significantly less hazardous than HF or BF₃.[5]

  • Solvent Decomposition: The high temperatures required for the Halex reaction can lead to the decomposition of the solvent (e.g., DMSO, DMF), potentially generating hazardous volatile byproducts.

  • Incomplete Reaction: As with other methods, incomplete reaction can lead to a mixture of chlorinated and fluorinated aromatic compounds.

II. Troubleshooting Guides

Troubleshooting Diazotization of 3,4-Dichloro-2-fluoroaniline
Issue Possible Cause(s) Recommended Action(s)
Low Yield of Diazonium Salt - Incomplete reaction due to low acidity.- Temperature too high, leading to decomposition.- Impure starting aniline.- Ensure a stoichiometric excess of acid (e.g., HCl).- Maintain a low reaction temperature (typically 0-5 °C).[2]- Use freshly purified 3,4-dichloro-2-fluoroaniline.
Formation of Phenolic Byproducts - Reaction temperature too high.- Presence of excess water.- Strictly control the temperature below 5 °C.- Use anhydrous conditions where possible.
Uncontrolled Foaming or Gas Evolution - Addition of sodium nitrite solution is too rapid.- Inadequate stirring.- Add the sodium nitrite solution slowly and sub-surface if possible.- Ensure vigorous and efficient stirring throughout the addition.
Precipitation of Diazonium Salt - The diazonium salt is sparingly soluble in the reaction medium.- This is often the goal for isolation before the Balz-Schiemann step. Ensure the precipitated salt is not allowed to become completely dry to avoid explosion risk.[4]
Troubleshooting the Balz-Schiemann Reaction
Issue Possible Cause(s) Recommended Action(s)
Low Yield of Fluorinated Product - Incomplete decomposition of the diazonium salt.- Side reactions with the solvent.- The diazonium salt is too stable and requires higher temperatures.- Gradually increase the decomposition temperature, monitoring for gas evolution.- Choose an inert, high-boiling solvent.- Consider photochemical decomposition as an alternative to thermal decomposition.[4]
Formation of Tar-like Byproducts - Decomposition temperature is too high.- Radical side reactions.- Optimize the decomposition temperature; avoid excessive heating.- Use a radical scavenger if radical pathways are suspected.
Violent or Uncontrolled Decomposition - Heating rate is too fast.- The isolated diazonium salt was allowed to become completely dry.- Heat the diazonium salt slowly and in small portions.- CRITICAL: Do not allow the isolated diazonium tetrafluoroborate to become completely dry. It should be handled as a moist paste.[4]
Inconsistent Yields - Variability in the quality of the diazonium salt.- Inconsistent heating and stirring.- Ensure the diazonium salt is thoroughly washed to remove excess acid before decomposition.- Use a controlled heating mantle and efficient mechanical stirring.

III. Data Presentation

Table 1: Representative Yields of Side Products in Balz-Schiemann Reactions

Starting AnilineDecomposition ConditionsAryl Fluoride Yield (%)Phenolic Byproduct Yield (%)Other Byproducts (e.g., biaryls) (%)Reference
AnilineThermal, neat, 120 °C50-605-10<5General Literature
4-NitroanilineThermal, in chlorobenzene, 140 °C70-80<5<2[6]
2-ChloroanilineThermal, neat, 130 °C45-5510-15<5General Literature

Note: This table provides representative data from similar reactions to illustrate potential byproduct levels. Actual yields will vary depending on the specific substrate and reaction conditions.

IV. Experimental Protocols

A. Proposed Synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride via Balz-Schiemann Reaction

Step 1: Diazotization of 3,4-Dichloro-2-fluoroaniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3,4-dichloro-2-fluoroaniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water).

  • Cool the stirred solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.[7]

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

  • To this cold diazonium salt solution, slowly add a cold solution of tetrafluoroboric acid (HBF₄).

  • The corresponding diazonium tetrafluoroborate salt will precipitate.

  • Isolate the precipitate by filtration, wash with cold water, then cold methanol, and finally a small amount of cold diethyl ether. Crucially, do not allow the salt to become completely dry.

Step 2: Thermal Decomposition of the Diazonium Tetrafluoroborate Salt

  • In a flask equipped with a distillation apparatus and a gas outlet connected to a scrubber, place the moist diazonium tetrafluoroborate salt.

  • Gently heat the salt under reduced pressure. The decomposition will be indicated by the evolution of nitrogen gas.[1]

  • The crude 3,4-Dichloro-2-fluorobenzotrifluoride will distill over.

  • Collect the distillate and purify by fractional distillation.

B. Management of Hazardous Byproducts
  • Acidic Gases (HCl, HF, BF₃): Vent the reaction apparatus through a series of gas scrubbers. A typical setup would involve a first scrubber containing a basic solution (e.g., sodium hydroxide or calcium hydroxide) to neutralize the acidic gases, followed by a second scrubber with a suitable trapping agent if necessary.

  • Residual Diazonium Salts: Before workup, any remaining diazonium salt in the aqueous layer should be quenched by the addition of a reducing agent, such as sodium bisulfite or hypophosphorous acid, until a negative test with starch-iodide paper is obtained.

  • Chlorinated and Fluorinated Organic Waste: Collect all organic residues in a designated, properly labeled waste container for halogenated organic waste. This waste should be disposed of through a certified hazardous waste management facility, typically via high-temperature incineration.[8]

V. Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Decomposition cluster_purification Step 3: Purification & Waste Management start 3,4-Dichloro-2-fluoroaniline reagents1 HCl, NaNO2 0-5 °C start->reagents1 Reacts with diazonium_solution Aqueous Diazonium Chloride Solution reagents1->diazonium_solution Forms reagents2 HBF4 diazonium_solution->reagents2 Reacts with diazonium_salt Precipitated Diazonium Tetrafluoroborate Salt (Handle with care - explosive when dry) reagents2->diazonium_salt Forms heat Thermal Decomposition (Controlled Heating) diazonium_salt->heat Undergoes product Crude 3,4-Dichloro-2- fluorobenzotrifluoride heat->product Yields byproducts Byproducts: N2, BF3, HF heat->byproducts Releases distillation Fractional Distillation product->distillation Purified by scrubber Gas Scrubber (NaOH solution) byproducts->scrubber Neutralized in pure_product Pure Product distillation->pure_product Yields waste Halogenated Organic Waste distillation->waste Generates

Caption: Experimental workflow for the proposed synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride.

troubleshooting_logic cluster_diagnosis Diagnostic Steps cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Product Yield check_diazotization Check Diazotization Efficiency (e.g., UV-Vis of diazonium salt) issue->check_diazotization check_decomposition Monitor Decomposition (Gas evolution, temperature) issue->check_decomposition analyze_byproducts Analyze Byproduct Profile (GC-MS of crude product) issue->analyze_byproducts cause4 Poor Starting Material Quality issue->cause4 cause1 Incomplete Diazotization check_diazotization->cause1 cause2 Incomplete Decomposition check_decomposition->cause2 cause3 Side Reactions (e.g., with solvent) analyze_byproducts->cause3 solution1 Optimize Diazotization: - Adjust acid concentration - Control temperature strictly (0-5°C) cause1->solution1 solution2 Optimize Decomposition: - Adjust temperature gradually - Consider alternative solvent cause2->solution2 solution3 Use Inert Solvent cause3->solution3 solution4 Purify Starting Aniline cause4->solution4

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

stability and degradation issues of 3,4-Dichloro-2-fluorobenzodifluoride

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3,4-Dichloro-2-fluorobenzotrifluoride?

A1: Based on the structure and data from analogous compounds, the primary stability concerns for 3,4-Dichloro-2-fluorobenzotrifluoride include susceptibility to nucleophilic aromatic substitution, potential photodegradation under UV light, and thermal decomposition at elevated temperatures. While generally stable under standard laboratory conditions, prolonged exposure to strong bases, high heat, or intense light should be avoided.

Q2: How should I properly store 3,4-Dichloro-2-fluorobenzotrifluoride?

A2: To ensure stability, 3,4-Dichloro-2-fluorobenzotrifluoride should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent moisture ingress and potential slow hydrolysis over extended periods.

Q3: Is 3,4-Dichloro-2-fluorobenzotrifluoride susceptible to hydrolysis?

A3: While the trifluoromethyl group is generally resistant to hydrolysis, the presence of three electron-withdrawing halogen atoms on the benzene ring can activate the ring towards nucleophilic attack. Therefore, under strong acidic or basic conditions, particularly at elevated temperatures, hydrolysis may occur, leading to the displacement of a halogen atom (most likely a chlorine) with a hydroxyl group.

Q4: What are the expected degradation products of 3,4-Dichloro-2-fluorobenzotrifluoride?

A4: Under different degradation conditions, various products can be expected.

  • Photodegradation: May lead to dehalogenation, forming various chlorinated and fluorinated benzene derivatives.

  • Thermal Decomposition: High temperatures, especially during combustion, can generate hazardous products such as hydrogen chloride (HCl), hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO2).

  • Nucleophilic Attack: Reaction with strong nucleophiles (e.g., alkoxides, amines) will likely result in the substitution of one of the chlorine atoms.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving 3,4-Dichloro-2-fluorobenzotrifluoride.

Issue 1: Inconsistent reaction yields or appearance of unexpected byproducts.

Possible Cause Troubleshooting Step
Degradation of starting material Verify the purity of your 3,4-Dichloro-2-fluorobenzotrifluoride using a suitable analytical method (e.g., GC-MS, NMR). If impurities are detected, purify the compound before use. Ensure proper storage conditions have been maintained.
Reaction with solvent or reagents The compound may react with certain nucleophilic solvents or basic additives. Consider using a more inert solvent. Screen for reactivity with all reaction components before scaling up. The fluorine atom can make the aromatic ring susceptible to nucleophilic aromatic substitution.[1][2][3][4]
Photodegradation If the reaction is sensitive to light, conduct the experiment in a flask wrapped in aluminum foil or using amber glassware.
Thermal stress Avoid excessive heating. If high temperatures are required, perform the reaction under an inert atmosphere to minimize oxidative degradation.

Issue 2: Analyte instability during analytical measurements (e.g., GC-MS, HPLC).

Possible Cause Troubleshooting Step
Thermal degradation in GC inlet Lower the inlet temperature if possible. Use a split/splitless inlet with a fast injection to minimize residence time in the hot zone.
Reaction with active sites on GC column Use a deactivated or inert GC column. Silylating the liner can also help to reduce active sites.
Degradation in HPLC mobile phase Ensure the mobile phase is compatible with the analyte. Avoid highly acidic or basic mobile phases if possible. Analyze samples promptly after preparation.

Data Presentation

Table 1: Inferred Physicochemical and Stability Data for 3,4-Dichloro-2-fluorobenzotrifluoride

Data is primarily based on the analogous compound 3,4-Dichlorobenzotrifluoride.

PropertyInferred Value/CharacteristicNotes
Molecular Formula C₇H₂Cl₂F₄
Molecular Weight 232.99 g/mol
Appearance Likely a colorless liquidBased on similar small halogenated aromatics.
Boiling Point Estimated >175 °CExpected to be slightly higher than 3,4-Dichlorobenzotrifluoride (173-174 °C) due to the additional fluorine atom.
Solubility Low in water; Soluble in common organic solventsTypical for halogenated aromatic compounds.
Thermal Stability Stable under normal laboratory temperatures. Decomposition may occur at elevated temperatures.Thermal decomposition of fluoropolymers can generate various halogenated byproducts.[5][6]
Photostability Potentially sensitive to UV light.Aromatic halides can undergo photolytic dehalogenation.
Hydrolytic Stability Stable in neutral aqueous solutions. Potential for slow hydrolysis under strong acidic or basic conditions, especially with heat.The trifluoromethyl group is generally stable, but the halogenated ring can be susceptible to nucleophilic attack.
Reactivity Reactive towards strong nucleophiles.The electron-withdrawing nature of the halogens activates the aromatic ring for nucleophilic aromatic substitution.[1][2][3][4]

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability

  • Sample Preparation: Accurately weigh approximately 5-10 mg of 3,4-Dichloro-2-fluorobenzotrifluoride into a clean, dry vial.

  • Inert Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen) and seal it tightly. Prepare a control sample stored at 4°C.

  • Heating: Place the vial in a calibrated oven or heating block at the desired test temperature (e.g., 50°C, 75°C, 100°C).

  • Time Points: Remove samples at predetermined time intervals (e.g., 24, 48, 72 hours).

  • Analysis: Allow the samples to cool to room temperature. Dilute with a suitable solvent (e.g., acetonitrile) and analyze by a validated stability-indicating method (e.g., HPLC-UV or GC-MS) to quantify the remaining parent compound and any degradation products.

  • Data Evaluation: Compare the results of the heated samples to the control sample to determine the extent of degradation.

Protocol 2: General Procedure for Assessing Photostability (Forced Degradation)

This protocol is adapted from ICH Q1B guidelines.[1][7]

  • Sample Preparation: Prepare a dilute solution of 3,4-Dichloro-2-fluorobenzotrifluoride in a photochemically inert solvent (e.g., acetonitrile) in a chemically inert, transparent container (e.g., quartz cuvette or vial).

  • Control Sample: Prepare an identical sample and wrap it completely in aluminum foil to serve as a dark control.

  • Light Exposure: Place both the sample and the dark control in a photostability chamber. Expose the samples to a light source that provides both cool white fluorescent and near-UV light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-UV energy should be not less than 200 watt hours/square meter.

  • Analysis: At appropriate time intervals, withdraw aliquots from both the exposed and dark control samples. Analyze them using a validated stability-indicating analytical method (e.g., HPLC-UV) to determine the loss of the parent compound and the formation of degradation products.

  • Data Evaluation: Compare the degradation in the exposed sample to that in the dark control to assess the specific impact of light.

Mandatory Visualizations

G Troubleshooting Workflow for Unexpected Byproducts start Unexpected Byproducts Observed check_purity Check Purity of Starting Material (GC-MS, NMR) start->check_purity is_pure Is it Pure? check_purity->is_pure purify Purify Starting Material is_pure->purify No check_reactivity Review Reactivity with Solvent/Reagents is_pure->check_reactivity Yes purify->check_reactivity is_reactive Potential Reactivity? check_reactivity->is_reactive change_conditions Change Solvent/ Reagents is_reactive->change_conditions Yes check_light Protect from Light is_reactive->check_light No end Problem Resolved change_conditions->end check_temp Re-evaluate Temperature Conditions check_light->check_temp check_temp->end

Caption: Troubleshooting logic for unexpected reaction byproducts.

G Inferred Degradation Pathways cluster_photo Photodegradation (UV Light) cluster_thermal Thermal Decomposition (High Heat) cluster_nucleophilic Nucleophilic Substitution (e.g., OH-, RO-) parent 3,4-Dichloro-2-fluorobenzotrifluoride photo_product Dechlorinated/Defluorinated Benzotrifluorides parent->photo_product UV thermal_products HCl, HF, CO, CO2 parent->thermal_products Δ nucleo_product Substituted Benzotrifluoride (e.g., Chlorohydroxy-2-fluorobenzotrifluoride) parent->nucleo_product Nu-

Caption: Potential degradation pathways for the compound.

References

overcoming low reactivity of 3,4-Dichloro-2-fluorobenzodifluoride

Author: BenchChem Technical Support Team. Date: November 2025

It appears there might be a slight misunderstanding in the chemical name provided. The compound "3,4-Dichloro-2-fluorobenzodifluoride" is not commonly found in chemical literature. However, a structurally similar and more frequently referenced compound is 3,4-Dichloro-2-fluorobenzotrifluoride . This technical support guide will address the low reactivity of this latter compound, as it is a common challenge faced by researchers.

Technical Support Center: 3,4-Dichloro-2-fluorobenzotrifluoride

This guide provides troubleshooting advice and frequently asked questions regarding the handling and reactivity of 3,4-Dichloro-2-fluorobenzotrifluoride in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 3,4-Dichloro-2-fluorobenzotrifluoride so unreactive in nucleophilic aromatic substitution (SNAAr) reactions?

The low reactivity of 3,4-Dichloro-2-fluorobenzotrifluoride stems from the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group and the two chlorine atoms. These groups deactivate the benzene ring, making it less susceptible to nucleophilic attack. The fluorine atom, while also electron-withdrawing, is a poor leaving group compared to chlorine in this context.

Q2: I am observing no product formation in my reaction with an amine nucleophile. What are the initial troubleshooting steps?

First, confirm the purity of your starting materials and the anhydrous nature of your solvent, as trace amounts of water can quench the reaction. Next, consider increasing the reaction temperature and time. Due to the compound's low reactivity, more forcing conditions are often necessary. Finally, evaluate the strength of your base; a stronger base may be required to facilitate the reaction.

Q3: Can I selectively substitute one of the chlorine atoms over the other?

Achieving high selectivity can be challenging due to the similar electronic environment of the two chlorine atoms. However, steric hindrance can sometimes favor substitution at the less hindered position. Careful selection of a bulky nucleophile and precise control of reaction conditions (low temperature, slow addition of reagents) may improve selectivity.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low or No Conversion Insufficiently forcing reaction conditions.Gradually increase the reaction temperature in 20°C increments. Consider using a high-boiling point solvent like DMF, DMSO, or NMP. Extend the reaction time, monitoring progress by TLC or GC-MS.
Weak nucleophile or base.Switch to a stronger nucleophile. If applicable, use a stronger, non-nucleophilic base such as DBU or a potassium base to deprotonate the nucleophile.
Poor solubility of starting materials.Use a co-solvent to improve solubility. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Formation of Side Products Decomposition at high temperatures.If the desired reaction is not proceeding at lower temperatures, consider a catalyst. For example, in cross-coupling reactions, a suitable palladium or copper catalyst can enable the reaction under milder conditions.
Reaction with the solvent.If using a reactive solvent like DMF at high temperatures, consider switching to a more inert alternative such as dioxane or toluene, if appropriate for the reaction type.
Difficulty in Product Isolation Emulsion formation during workup.Add a saturated brine solution to the aqueous layer to break the emulsion.
Co-elution of product and starting material during chromatography.Optimize your solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAAr) with an Amine

This protocol outlines a general approach for the reaction of 3,4-Dichloro-2-fluorobenzotrifluoride with a generic amine nucleophile.

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-Dichloro-2-fluorobenzotrifluoride (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Base Addition: Add a suitable base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU) (1.5 - 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 150°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

G cluster_start Starting Materials cluster_process Reaction Steps cluster_workup Workup & Purification A 3,4-Dichloro-2-fluorobenzotrifluoride E Combine reactants in flask under inert atmosphere A->E B Nucleophile (e.g., Amine) B->E C Base (e.g., K2CO3) C->E D Anhydrous Solvent (e.g., DMF) D->E F Heat reaction mixture (e.g., 80-150°C) E->F G Monitor reaction (TLC, GC-MS) F->G H Quench with water G->H I Extract with organic solvent H->I J Dry and concentrate I->J K Purify (e.g., Column Chromatography) J->K L Final Product K->L

Caption: Workflow for a typical SNAAr experiment.

G A Low or No Conversion B Increase Temperature/Time A->B Forcing Conditions C Use Stronger Base/Nucleophile A->C Reagent Reactivity D Change Solvent A->D Solubility Issues E Consider Catalyst A->E High Activation Energy

Caption: Troubleshooting logic for low reactivity.

Technical Support Center: Reactions of 3,4-Dichloro-2-fluorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-Dichloro-2-fluorobenzotrifluoride. The guidance is based on established principles of nucleophilic aromatic substitution (SNAr) reactions, as specific literature on this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 3,4-Dichloro-2-fluorobenzotrifluoride for nucleophilic aromatic substitution (SNAr)?

A1: The reactivity of halogens in SNAr reactions on a benzene ring is significantly influenced by the electron-withdrawing trifluoromethyl (-CF₃) group. Generally, positions ortho and para to a strong electron-withdrawing group are most activated. For 3,4-Dichloro-2-fluorobenzotrifluoride, the fluorine atom at position 2 and the chlorine atom at position 4 are the most likely sites for nucleophilic attack. The relative reactivity will depend on the reaction conditions, particularly the solvent and the nucleophile.

Q2: How does solvent choice impact the rate of SNAr reactions with this compound?

A2: Solvent polarity is a critical factor. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are known to significantly accelerate SNAr reactions.[1][2] These solvents are effective at solvating the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[3] In contrast, polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, which stabilizes it and reduces its nucleophilicity, thereby slowing down the reaction.[3]

Q3: Can I expect to see side products? What are the most common ones?

A3: Yes, side product formation is possible. The primary side products arise from:

  • Di-substitution: If the reaction conditions are too harsh (high temperature, long reaction time) or if an excess of the nucleophile is used, you may observe the substitution of a second halogen.

  • Reaction with solvent: Some solvents, particularly those with nucleophilic properties (e.g., alcohols in the presence of a strong base), can compete with the intended nucleophile.

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the benzotrifluoride group or displacement of a halogen by a hydroxyl group can occur, especially at elevated temperatures.

Q4: What is the expected regioselectivity? Will the fluorine or one of the chlorines be substituted?

A4: In SNAr reactions, fluoride is typically an excellent leaving group, often better than chloride. The fluorine at position 2 is activated by the ortho -CF₃ group and the para chlorine. The chlorine at position 4 is activated by the para -CF₃ group. While fluoride is generally more labile, the specific regioselectivity can be influenced by steric hindrance around the reactive site and the nature of the incoming nucleophile. It is often necessary to determine the regioselectivity experimentally for a new reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile. 2. Inappropriate solvent choice (e.g., using a protic solvent). 3. Reaction temperature is too low. 4. Water contamination deactivating the nucleophile or reacting with the substrate.1. Use a stronger nucleophile or add a base to deprotonate the nucleophile in situ. 2. Switch to a polar aprotic solvent like DMSO, DMF, or Sulfolane.[1] 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Ensure all reagents and solvents are anhydrous. Dry the solvent and glassware thoroughly.
Formation of Multiple Products 1. Di-substitution is occurring. 2. Lack of regioselectivity (both F and Cl are being substituted). 3. Presence of impurities in the starting material.1. Reduce the stoichiometry of the nucleophile to 1.0-1.1 equivalents. Lower the reaction temperature and/or shorten the reaction time. 2. Modify the solvent to influence selectivity. Sometimes less polar solvents can enhance selectivity. Experimental screening is recommended. 3. Verify the purity of your 3,4-Dichloro-2-fluorobenzotrifluoride by GC-MS or NMR before starting the reaction.
Product Degradation 1. Reaction temperature is too high. 2. The product is unstable to the workup conditions (e.g., strong acid/base).1. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Use a milder workup procedure. For example, use a buffered aqueous solution instead of strong acid or base.
Difficult Product Purification 1. The polarity of the product is very similar to the starting material. 2. Residual high-boiling solvent (e.g., DMSO, DMF) is present.1. Utilize a different chromatography technique (e.g., reverse-phase HPLC) or consider crystallization. 2. During workup, perform multiple aqueous washes to remove water-soluble solvents like DMSO or DMF. For less soluble solvents, consider a different workup procedure such as distillation if the product is thermally stable.

Data Presentation: Solvent Effects on SNAr Reaction Rates

The following table summarizes the expected qualitative effects of different solvent types on a typical SNAr reaction with 3,4-Dichloro-2-fluorobenzotrifluoride. The relative rate is a generalized prediction based on established principles.

Solvent Type Example Solvents Dielectric Constant (ε) Hydrogen Bonding Expected Relative Rate Rationale
Polar Aprotic DMSO, DMF, SulfolaneHigh (>30)H-bond acceptor onlyVery FastEffectively solvates cations, leaving the anionic nucleophile highly reactive.[1][3]
Polar Protic Water, Ethanol, MethanolHigh (>20)H-bond donor & acceptorSlowStrongly solvates and stabilizes the anionic nucleophile via hydrogen bonding, reducing its reactivity.[3]
Nonpolar Aprotic Toluene, HexaneLow (<10)NoneVery Slow / No ReactionPoor solubility of ionic nucleophiles and poor stabilization of the charged intermediate (Meisenheimer complex).

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This is a generalized procedure for the reaction of 3,4-Dichloro-2-fluorobenzotrifluoride with a generic amine nucleophile. Caution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Preparation:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,4-Dichloro-2-fluorobenzotrifluoride (1.0 eq).

    • Add anhydrous polar aprotic solvent (e.g., DMSO or DMF) to dissolve the starting material.

  • Reagent Addition:

    • Add the amine nucleophile (1.1 eq) to the solution.

    • If the nucleophile is used as a salt (e.g., hydrochloride), add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) to liberate the free amine.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically between 80-150 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Extract the aqueous layer with the organic solvent (3x).

    • Combine the organic layers and wash with water and then with brine to remove the high-boiling solvent.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by crystallization.

Visualizations

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_product Products ArX Ar-X Meisenheimer [Ar(X)Nu]⁻ Meisenheimer Complex ArX->Meisenheimer + Nu⁻ (slow) Nu Nu⁻ ArNu Ar-Nu Meisenheimer->ArNu - X⁻ (fast) X_ion X⁻

Caption: Generalized mechanism for an SNAr reaction.

Experimental_Workflow A 1. Setup & Reagent Prep (Anhydrous Conditions) B 2. Dissolve Substrate in Polar Aprotic Solvent A->B C 3. Add Nucleophile & Base (if required) B->C D 4. Heat Reaction Mixture (e.g., 80-150 °C) C->D E 5. Monitor Progress (TLC / GC-MS) D->E E->D If incomplete F 6. Aqueous Workup (Extraction) E->F If complete G 7. Dry & Concentrate F->G H 8. Purify Product (Chromatography / Crystallization) G->H

References

analytical methods for detecting impurities in 3,4-Dichloro-2-fluorobenzodifluoride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical characterization of 3,4-Dichloro-2-fluorobenzodifluoride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in detecting and quantifying impurities.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its impurities.

Issue 1: Poor chromatographic peak shape or resolution.

  • Question: My peaks in the chromatogram are broad, tailing, or not well-separated. What could be the cause and how can I fix it?

  • Answer: Poor peak shape and resolution can stem from several factors related to the column, mobile phase, or sample preparation.

    • Column Issues:

      • Contamination: The column may be contaminated with strongly retained impurities. Solution: Flush the column with a strong solvent.

      • Degradation: The stationary phase may be degraded. Solution: Replace the column with a new one of the same type.

      • Improper Column Choice: The column chemistry may not be suitable for separating the analyte from its impurities. For polar impurities, a polar-endcapped column might be necessary.

    • Mobile Phase Issues:

      • Incorrect pH: The pH of the mobile phase can affect the ionization state of the analyte and impurities, impacting retention and peak shape. Solution: Adjust the mobile phase pH. For acidic impurities, a lower pH may be beneficial.

      • Inadequate Buffer Concentration: Insufficient buffering can lead to pH shifts on the column. Solution: Ensure the buffer concentration is adequate, typically in the range of 10-50 mM.

      • Mobile Phase Mismatch with Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the mobile phase.

    • Sample Overload:

      • Injecting too concentrated a sample can lead to broad, fronting peaks. Solution: Dilute the sample and reinject.

Issue 2: Inconsistent retention times.

  • Question: The retention times of my analyte and impurity peaks are shifting between injections. What is causing this variability?

  • Answer: Retention time instability is often related to the HPLC system or the mobile phase preparation.

    • System Leaks: A leak in the pump, injector, or fittings can cause pressure fluctuations and lead to variable flow rates. Solution: Inspect the system for any visible leaks and perform a pressure test.

    • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and column temperature, leading to shifts in retention. Solution: Use a column oven to maintain a constant temperature.

    • Mobile Phase Composition: Inaccurate mobile phase preparation or changes in composition over time (e.g., evaporation of a volatile organic component) can cause retention time drift. Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

    • Column Equilibration: Insufficient column equilibration time between gradient runs can lead to inconsistent initial conditions. Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Issue 3: Difficulty in identifying and confirming impurity structures.

  • Question: I am detecting unknown peaks, but I am unable to identify their structures. What techniques can I use for structural elucidation?

  • Answer: Mass Spectrometry (MS) is a powerful tool for identifying unknown impurities.

    • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can be used to determine the elemental composition of an impurity.[1] This is a significant advantage for identifying unknown compounds.

    • Tandem Mass Spectrometry (MS/MS): Involves fragmenting the impurity ion and analyzing the resulting fragment ions.[1] This fragmentation pattern provides structural information that can be used to elucidate the impurity's structure.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is an excellent technique for separation and identification.[1] Electron ionization (EI) can provide characteristic fragmentation patterns for library matching.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting impurities in halogenated aromatic compounds like this compound?

A1: The most common and effective methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[2][3]

  • Reverse-Phase HPLC (RP-HPLC): This is a widely used technique for separating compounds based on their polarity. It is suitable for a broad range of impurities.

  • Gas Chromatography (GC): GC is particularly useful for analyzing volatile and semi-volatile impurities.[3] Flame Ionization Detection (FID) is a common detector for quantification, while Mass Spectrometry (MS) is used for identification.

  • LC-MS and GC-MS: Coupling liquid or gas chromatography with a mass spectrometer allows for the sensitive detection and structural identification of impurities.[1][2]

Q2: What are the potential impurities I should look for in this compound?

A2: Potential impurities can arise from the starting materials, intermediates, by-products of the synthesis, and degradation products. While specific impurities depend on the synthetic route, common types include:

  • Isomeric Impurities: Positional isomers with different arrangements of the chloro and fluoro substituents on the aromatic ring. These can be challenging to separate.[3]

  • Starting Material Residues: Unreacted starting materials used in the synthesis.

  • Intermediates: Compounds formed during the synthesis that have not fully reacted to form the final product.

  • Over- or Under-halogenated Species: Molecules with more or fewer chlorine or fluorine atoms than the target compound.

  • Hydrolysis Products: If the compound is exposed to moisture, hydrolysis of the benzodifluoride group could occur.

Q3: How do I develop a robust HPLC method for impurity profiling?

A3: Method development for impurity profiling involves a systematic approach to optimize the separation of all potential impurities from the main compound.

Experimental Workflow for HPLC Method Development

HPLC_Method_Development A Define Analytical Target Profile (e.g., impurities to be detected) B Select Column (e.g., C18, C8, Phenyl-Hexyl) A->B Initial Step C Screen Mobile Phases (e.g., Acetonitrile, Methanol with different buffers) B->C Systematic Screening D Optimize Gradient Profile C->D Fine-tuning Separation E Optimize Flow Rate and Temperature D->E Improve Resolution & Run Time F Method Validation (ICH Guidelines) E->F Finalize Method

Caption: A typical workflow for developing a robust HPLC method for impurity analysis.

Q4: Can you provide a starting point for an experimental protocol for GC-MS analysis?

A4: The following is a general protocol that can be adapted for the analysis of this compound.

Table 1: Example GC-MS Experimental Protocol

ParameterCondition
Gas Chromatograph Agilent 7890B GC System or equivalent
Column Rtx®-65 (65% Phenyl / 35% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Program Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp 150 °C
Scan Range 40-500 m/z
Sample Preparation Dissolve sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.

Logical Relationship for Impurity Identification

Impurity_Identification_Logic A Sample Analysis by GC/LC-MS B Detect Unknown Peak A->B C Acquire Mass Spectrum (MS1) B->C D Propose Elemental Composition (HRMS) C->D High Resolution E Perform MS/MS Fragmentation C->E Tandem MS F Elucidate Structure D->F E->F G Confirm with Reference Standard (if available) F->G

Caption: Logical workflow for the identification and structural elucidation of unknown impurities.

Q5: How should I present the quantitative data for impurities?

A5: Quantitative data for impurities should be summarized in a clear and organized table. This allows for easy comparison and assessment of the purity of different batches.

Table 2: Example Summary of Impurity Data

Impurity ID (if known)Retention Time (min)Relative Retention Time (RRT)Area %Specification Limit (%)
Impurity A5.80.850.08≤ 0.15
Impurity B7.21.060.12≤ 0.15
Unknown Impurity 19.11.340.05≤ 0.10
Total Impurities --0.25 ≤ 0.50
Assay 6.8 (Main Peak)1.0099.75 ≥ 99.0

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of Halogenated Benzotrifluorides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of halogenated benzotrifluoride derivatives. The initial request for analysis of "3,4-Dichloro-2-fluorobenzodifluoride" likely contains a typographical error, as "benzodifluoride" is not a standard chemical nomenclature and no corresponding experimental data could be located. It is presumed the intended compound was 3,4-Dichloro-2-fluorobenzotrifluoride . However, a comprehensive search of available scientific literature and spectral databases did not yield experimental ¹H or ¹³C NMR data for this specific, highly substituted molecule.

Consequently, this guide presents a comparative analysis of several commercially available and structurally related analogues. By examining the NMR data of these compounds, researchers can gain valuable insights into the influence of chlorine and fluorine substituent patterns on the chemical shifts (δ) and coupling constants (J) of the aromatic ring protons and carbons. This information is crucial for the structural elucidation and purity assessment of novel fluorinated aromatic compounds in pharmaceutical and materials science research.

The following compounds are included in this comparative analysis:

  • 3,4-Dichlorobenzotrifluoride

  • 2,4-Dichlorobenzotrifluoride

  • 2-Fluorobenzotrifluoride

  • 3-Fluorobenzotrifluoride

  • 4-Fluorobenzotrifluoride

Comparative NMR Data

The ¹H and ¹³C NMR spectral data for the selected benzotrifluoride derivatives are summarized in the tables below. The variations in chemical shifts and coupling patterns are direct consequences of the differing electronic environments created by the halogen substituents.

Table 1: ¹H NMR Spectral Data of Selected Halogenated Benzotrifluorides

CompoundAromatic Protons (δ, ppm)Coupling Constants (J, Hz)
3,4-Dichlorobenzotrifluoride H-2: ~7.75 (d)H-5: ~7.59 (d)H-6: ~7.50 (dd)J ≈ 8.6
2,4-Dichlorobenzotrifluoride H-3: ~7.65 (d)H-5: ~7.55 (dd)H-6: ~7.45 (d)J ≈ 8.5, 2.2
2-Fluorobenzotrifluoride ~7.17 - 7.60 (m)Not explicitly resolved
3-Fluorobenzotrifluoride ~7.22 - 7.47 (m)Not explicitly resolved
4-Fluorobenzotrifluoride ~7.10 - 7.25 (m)~7.55 - 7.70 (m)Not explicitly resolved

Note: Data is compiled from various sources and may be approximate. Spectra for fluorinated compounds often exhibit complex multiplets due to H-F and C-F coupling.

Table 2: ¹³C NMR Spectral Data of Selected Halogenated Benzotrifluorides

CompoundAromatic Carbons (δ, ppm)Quaternary Carbons (δ, ppm)
3,4-Dichlorobenzotrifluoride ~125.0, 128.0, 132.0~131.0 (C-CF₃), ~133.0 (C-Cl), ~134.0 (C-Cl), ~123.0 (q, CF₃)
2,4-Dichlorobenzotrifluoride ~127.0, 130.0, 131.5~128.0 (C-CF₃), ~134.0 (C-Cl), ~136.0 (C-Cl), ~123.0 (q, CF₃)
2-Fluorobenzotrifluoride ~117.0 (d), 124.5 (d), 130.0, 132.0~160.0 (d, C-F), ~122.0 (q, C-CF₃), ~123.0 (q, CF₃)
3-Fluorobenzotrifluoride ~115.0 (d), 118.0 (d), 125.0, 130.5 (d)~163.0 (d, C-F), ~132.0 (q, C-CF₃), ~124.0 (q, CF₃)
4-Fluorobenzotrifluoride ~115.5 (d), 126.5 (d)~164.0 (d, C-F), ~127.0 (q, C-CF₃), ~124.0 (q, CF₃)

Note: 'd' indicates a doublet due to C-F coupling, and 'q' indicates a quartet due to C-F coupling of the CF₃ group.

Experimental Protocols

The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra for halogenated benzotrifluorides, based on standard laboratory practices.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the solid sample or measure 5-10 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆, (CD₃)₂CO; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

2. NMR Spectrometer Setup:

  • The data presented is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

  • The spectrometer should be equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

3. ¹H NMR Acquisition:

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm, centered around 5-6 ppm.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

4. ¹³C NMR Acquisition:

  • Temperature: 298 K (25 °C)

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 220-240 ppm, centered around 100-120 ppm.

  • Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comparative NMR analysis of halogenated aromatic compounds.

NMR_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Comparison cluster_output Output Target Target Compound (3,4-Dichloro-2-fluorobenzotrifluoride) Alternatives Structural Alternatives (e.g., Dichlorobenzotrifluorides, Fluorobenzotrifluorides) Target->Alternatives Data Unavailable NMR_Acq NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Alternatives->NMR_Acq Experimental Measurement Process Spectral Processing (FT, Phasing, Calibration) NMR_Acq->Process Assign Signal Assignment (Chemical Shifts, Multiplicity) Process->Assign Compare Comparative Analysis (Substituent Effects on δ and J) Assign->Compare Guide Publication Guide (Data Tables, Protocols) Compare->Guide

Caption: Workflow for comparative NMR analysis of halogenated benzotrifluorides.

Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This guide provides a predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern for 3,4-dichloro-1-(difluoromethyl)-2-fluorobenzene. The nominal chemical name "3,4-Dichloro-2-fluorobenzodifluoride" is not standard; therefore, this analysis is based on the plausible structure of 3,4-dichloro-1-(difluoromethyl)-2-fluorobenzene. The predicted fragmentation pathways are derived from established principles of mass spectrometry and comparison with the known fragmentation of structurally similar halogenated aromatic compounds. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Proposed Structure for Analysis

The structure under consideration is 3,4-dichloro-1-(difluoromethyl)-2-fluorobenzene.

Molecular Formula: C₇H₃Cl₂F₃ Molecular Weight: 214.00 g/mol (for most common isotopes ³⁵Cl, ¹²C, ¹H, ¹⁹F)

Predicted Mass Spectrum Fragmentation

Electron ionization mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which then undergoes fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For 3,4-dichloro-1-(difluoromethyl)-2-fluorobenzene, the following fragmentation pathways are anticipated:

  • Molecular Ion (M⁺˙): The molecular ion peak is expected to be observable. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be visible. The M⁺˙ peak will appear at m/z 214 (with two ³⁵Cl isotopes), the M+2 peak at m/z 216 (with one ³⁵Cl and one ³⁷Cl), and the M+4 peak at m/z 218 (with two ³⁷Cl isotopes). The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1.

  • Loss of a Chlorine Atom: A common fragmentation pathway for chlorinated aromatic compounds is the loss of a chlorine radical (Cl˙). This would result in a fragment ion at m/z 179 (for loss of ³⁵Cl) and m/z 177 (for loss of ³⁷Cl from the M+2 ion).

  • Loss of the Difluoromethyl Radical: Cleavage of the bond between the aromatic ring and the difluoromethyl group is another likely fragmentation. This would involve the loss of a difluoromethyl radical (˙CHF₂) to yield a dichlorofluorophenyl cation at m/z 163.

  • Formation of a Tropylium-like Ion: Aromatic compounds often rearrange to form stable tropylium or substituted tropylium ions. Loss of a chlorine atom followed by rearrangement could lead to the formation of such stable ions.

  • Loss of HF: The elimination of a neutral hydrogen fluoride (HF) molecule from the molecular ion or major fragment ions is a possibility, which would result in a peak at M-20.

Data Summary: Predicted Key Fragment Ions

m/z (for ³⁵Cl) Predicted Ion Structure Formation Pathway Notes
214, 216, 218[C₇H₃Cl₂F₃]⁺˙Molecular Ion (M⁺˙)Isotopic pattern (9:6:1) due to two Cl atoms.
179, 181[C₇H₃ClF₃]⁺M⁺˙ - Cl˙Loss of a chlorine radical.
163, 165[C₆H₂Cl₂F]⁺M⁺˙ - ˙CHF₂Loss of the difluoromethyl radical.
145[C₆H₃F₂]⁺[C₇H₃ClF₃]⁺ - Cl˙ - HFFurther fragmentation involving loss of Cl and HF.
128[C₆H₂FCl]⁺˙M⁺˙ - ˙CHF₂ - Cl˙Loss of difluoromethyl and a chlorine radical.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a general protocol for acquiring the mass spectrum of a compound like 3,4-dichloro-1-(difluoromethyl)-2-fluorobenzene.

  • Sample Preparation: Dissolve a small amount of the analyte in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Inlet System: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) for separation from any impurities.

  • Ionization: Use a standard electron ionization source. The electron energy is typically set to 70 eV to ensure reproducible fragmentation patterns.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detector is commonly used to detect the ions.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu) to observe the molecular ion and all significant fragment ions.

Visualization of Predicted Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathways for 3,4-dichloro-1-(difluoromethyl)-2-fluorobenzene.

Fragmentation_Pattern M [C₇H₃Cl₂F₃]⁺˙ m/z = 214, 216, 218 (Molecular Ion) F1 [C₇H₃ClF₃]⁺ m/z = 179, 181 M->F1 - Cl˙ F2 [C₆H₂Cl₂F]⁺ m/z = 163, 165 M->F2 - ˙CHF₂ F3 [C₆H₃F₂]⁺ m/z = 145 F1->F3 - Cl˙, -HF F4 [C₆H₂FCl]⁺˙ m/z = 128 F2->F4 - Cl˙

Caption: Predicted EI-MS fragmentation of 3,4-dichloro-1-(difluoromethyl)-2-fluorobenzene.

Disclaimer: The fragmentation pattern and mass spectral data presented in this guide are predictive and based on theoretical principles and data from analogous compounds. Actual experimental results may vary. It is recommended to confirm these predictions with experimental data obtained from a pure sample of the compound.

comparing 3,4-Dichloro-2-fluorobenzodifluoride with other fluorinating agents

Author: BenchChem Technical Support Team. Date: November 2025

An important note for the reader: Extensive searches for "3,4-Dichloro-2-fluorobenzodifluoride" did not yield information on a chemical reagent with this specific name. It is possible that this is a novel, highly specialized compound not yet documented in publicly available literature, or that the name contains a typographical error.

Therefore, this guide provides a comprehensive comparison of commonly used and modern fluorinating agents, which are essential tools for researchers, scientists, and drug development professionals. The principles, data, and protocols presented here will serve as a valuable resource for selecting the appropriate reagent for a desired chemical transformation.

A Comparative Guide to Modern Fluorinating Agents

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties.[1] This has made fluorinated organic compounds indispensable in pharmaceuticals, agrochemicals, and materials science.[1] The selection of an appropriate fluorinating agent is crucial for the successful and efficient synthesis of these molecules. This guide compares the performance of several key electrophilic and nucleophilic fluorinating agents, supported by experimental data and protocols.

Electrophilic Fluorinating Agents

Electrophilic fluorinating agents deliver an electrophilic fluorine equivalent ("F+") to a nucleophilic carbon center.[2] Reagents containing a nitrogen-fluorine (N-F) bond have become the most economical, stable, and safe options in this category.[2]

Key Electrophilic Reagents:

  • Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a highly versatile and user-friendly electrophilic fluorinating agent.[1] It is an air- and moisture-stable crystalline solid, making it easy to handle in both academic and industrial settings.[1] Its reactivity stems from the cationic N-F bond, which provides a controllable source of electrophilic fluorine.[1] Compared to more aggressive reagents like elemental fluorine, Selectfluor® offers a safer and more selective pathway for fluorination, especially in the late-stage functionalization of complex molecules.[1]

  • N-Fluorobenzenesulfonimide (NFSI): This reagent is another widely used, economical, and stable source of electrophilic fluorine.[3][4] It is soluble in various organic solvents and exhibits high fluorinating ability.[3][4] NFSI is effective for the fluorination of a wide range of substrates, including olefins, aromatic hydrocarbons, and carbonyl compounds.[4][5]

Performance Comparison of Electrophilic Agents

The choice between electrophilic fluorinating agents often depends on the specific substrate and desired reactivity. A quantitative kinetic reactivity scale has been established for several N-F reagents, spanning eight orders of magnitude.

ReagentChemical NameRelative Reactivity (Approx.)Key AdvantagesKey Disadvantages
Selectfluor® 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)HighBench-stable, easy to handle, versatile, safe.[1][6]Expensive, generates amine waste.[7]
NFSI N-FluorobenzenesulfonimideModerate-HighEconomical, stable, soluble in organic solvents.[3][4]Can sometimes lead to side reactions (sulfonylation, amidation).[8]
Synfluor™ Lower than Selectfluor®High fluorine content.Very moisture sensitive.[6]
N-Fluoropyridinium salts e.g., N-Fluoropyridinium triflateVariableReactivity can be tuned by substituents on the pyridine ring.[3]Can be less stable than Selectfluor®.
Nucleophilic Fluorinating Agents

Nucleophilic fluorinating agents deliver a fluoride anion (F⁻) to an electrophilic carbon center. They are commonly used for deoxyfluorination reactions, where a hydroxyl or carbonyl group is replaced by fluorine.

Key Nucleophilic Reagents:

  • DAST (Diethylaminosulfur Trifluoride): A widely used reagent for the deoxyfluorination of alcohols and carbonyl compounds.[9][10] It activates the hydroxyl group while delivering a nucleophilic fluoride.[9]

  • Deoxo-Fluor®: A related sulfur trifluoride reagent that is often considered a safer alternative to DAST as it is less thermally sensitive.[11]

  • PyFluor: An inexpensive and thermally stable deoxyfluorination reagent that often results in fewer elimination side products compared to DAST.[12]

Performance Comparison of Deoxyfluorination Agents

The efficiency of deoxyfluorination can vary significantly depending on the substrate and the reagent used.

ReagentTarget TransformationTypical YieldsKey AdvantagesKey Disadvantages
DAST Alcohol → Alkyl FluorideVariableWidely used and effective for many substrates.[9]Can be thermally unstable, potential for explosive byproducts at high temperatures.[7][9]
Deoxo-Fluor® Alcohol → Alkyl FluorideOften comparable or better than DASTSafer alternative to DAST.[11]Corrosive.[7]
PyFluor Alcohol → Alkyl FluorideGood to ExcellentInexpensive, thermally stable, minimizes elimination byproducts.[12]May be less reactive than newer reagents for challenging substrates.[12]
AlkylFluor Primary/Secondary Alcohols → Alkyl FluoridesHighStable to air and water, practical for a range of alcohols.Newer reagent, may have less literature precedent.

Experimental Protocols

Protocol 1: α-Fluorination of a β-Diketone using Selectfluor®

This protocol is representative of the enantioselective fluorination of a carbonyl compound using an organocatalyst.[1]

Materials:

  • α-substituted β-diketone (1.0 equiv)

  • Selectfluor® (2.0 equiv)[1]

  • β,β-diaryl serine organocatalyst (10 mol%)[1]

  • Acetonitrile (MeCN) as solvent

Procedure:

  • To a solution of the α-substituted β-diketone in acetonitrile, add the β,β-diaryl serine catalyst.

  • Add Selectfluor® to the mixture.

  • Stir the reaction at 40 °C for 24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the α-fluorinated β-diketone.

Yields for this type of reaction are reported to be as high as 99% with excellent enantioselectivity (up to 94% ee).[1]

Protocol 2: Deoxyfluorination of a Primary Alcohol using DAST

This protocol describes a general procedure for the conversion of an alcohol to an alkyl fluoride.[9]

Materials:

  • Primary alcohol (1.0 equiv)

  • DAST (1.5 - 2.0 equiv)

  • Anhydrous dichloromethane (DCM) as solvent

Procedure:

  • Dissolve the primary alcohol in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Caution: Use a rotary evaporator with a trap cooled by dry ice/acetone to capture volatile fluorinated products.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Mechanism and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a proposed mechanism for electrophilic fluorination and a general workflow for selecting a fluorinating agent.

Electrophilic_Fluorination_Mechanism Proposed S_N2 Mechanism for Electrophilic Fluorination cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nucleophile (e.g., Enolate) TS [Nu---F---N]‡ Nu->TS S_N2 Attack NF_Reagent N-F Reagent (e.g., Selectfluor®) NF_Reagent->TS F_Product Fluorinated Product (Nu-F) TS->F_Product C-F Bond Formation N_Byproduct Nitrogen Byproduct TS->N_Byproduct N-F Bond Cleavage

Caption: Proposed SN2 pathway for electrophilic fluorination.

Fluorination_Workflow Workflow for Selecting a Fluorinating Agent cluster_type Select Reaction Type cluster_electro_reagents Electrophilic Reagent Choice cluster_nucleo_reagents Nucleophilic Reagent Choice Start Define Transformation (e.g., C-H Fluorination, Deoxyfluorination) Electrophilic Electrophilic Fluorination Start->Electrophilic Substrate is nucleophilic Nucleophilic Nucleophilic Fluorination Start->Nucleophilic Substrate is electrophilic Selectfluor Selectfluor® (Mild, Stable) Electrophilic->Selectfluor Need high stability NFSI NFSI (Economical) Electrophilic->NFSI Cost-sensitive Other_E Other N-F Reagents (e.g., Pyridinium salts) Electrophilic->Other_E Tunable reactivity DAST DAST (Potent) Nucleophilic->DAST Standard protocol DeoxoFluor Deoxo-Fluor® (Safer) Nucleophilic->DeoxoFluor Safety concern PyFluor PyFluor (Low Byproduct) Nucleophilic->PyFluor Minimize elimination Optimization Optimize Reaction Conditions (Solvent, Temp, Catalyst) Selectfluor->Optimization NFSI->Optimization Other_E->Optimization DAST->Optimization DeoxoFluor->Optimization PyFluor->Optimization Analysis Analysis & Purification Optimization->Analysis

Caption: Decision workflow for fluorinating agent selection.

References

Validating the Molecular Structure of Halogenated Benzotrifluorides: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of analytical techniques for the structural elucidation of 3,4-Dichlorobenzotrifluoride, a representative halogenated small molecule.

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry, particularly in the fields of materials science and drug discovery. For small organic molecules such as 3,4-Dichlorobenzotrifluoride, a variety of analytical techniques are available for structural validation. This guide provides a comparative overview of single-crystal X-ray crystallography, the gold standard for structural determination, and two powerful spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

It should be noted that the initial request for "3,4-Dichloro-2-fluorobenzodifluoride" likely contains a typographical error, as the common and commercially available compound is 3,4-Dichlorobenzotrifluoride. This guide will focus on the structural validation of the latter as a representative example. While specific X-ray crystallographic data for this exact compound is not publicly available, this guide will present typical data obtained for similar small organic molecules to illustrate the technique's capabilities.

I. Single-Crystal X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's structure by mapping the electron density of a crystalline sample.[1] This technique offers a complete three-dimensional model, detailing bond lengths, bond angles, and stereochemistry.

Table 1: Representative Quantitative Data from Single-Crystal X-ray Crystallography for a Substituted Benzene Derivative

ParameterRepresentative ValueSignificance
Crystal SystemTriclinicDescribes the basic shape of the unit cell.
Space GroupP-1Defines the symmetry elements within the unit cell.[2]
Unit Cell Dimensionsa = 5.93 Å, b = 10.97 Å, c = 14.80 ÅThe lengths of the sides of the unit cell.[3]
α = 100.5°, β = 98.6°, γ = 103.8°The angles between the sides of the unit cell.[3]
Volume (V)900.1 ųThe volume of the unit cell.[3]
R-factor (R1)0.03 - 0.06 (or 3-6%)An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-Fit (GoF)~1.0A statistical measure of the quality of the structural model.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution. The choice of solvent is crucial for obtaining diffraction-quality crystals.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 120 K or 170 K) to minimize thermal vibrations.[3] X-rays (commonly Mo Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[3]

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors, and the intensities of the reflections are determined.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, yielding an initial model of the atomic positions. This model is then refined to best fit the experimental data.

II. Spectroscopic Methods: Probing the Molecular Environment

Spectroscopic techniques like NMR and Mass Spectrometry provide valuable information about a molecule's structure and connectivity, and are often more readily accessible than X-ray crystallography.

NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.[4] For organic molecules, ¹H and ¹³C NMR are the most common techniques.

Table 2: Representative ¹H and ¹³C NMR Data for 3,4-Dichlorobenzotrifluoride

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H7.5 - 7.8m-Aromatic Protons
¹³C~120-140m-Aromatic Carbons
~123 (q)q~272-CF₃ Carbon

Note: Specific peak assignments and coupling patterns can be complex and require further 2D NMR experiments for complete elucidation.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[5]

  • Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. The experiment is set up by choosing the appropriate nucleus to observe (e.g., ¹H, ¹³C), and the data is acquired.

  • Data Processing: The raw data is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to tetramethylsilane, TMS).

  • Spectral Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to determine the structure of the molecule.

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique that can determine the molecular weight of a compound and provide information about its structure through fragmentation patterns.[6]

Table 3: Representative Mass Spectrometry Data for 3,4-Dichlorobenzotrifluoride

ParameterValueSignificance
Molecular FormulaC₇H₃Cl₂F₃The elemental composition of the molecule.[7]
Molecular Weight215.00 g/mol The mass of one mole of the compound.[7]
Ionization ModeElectron Ionization (EI)A common ionization technique for small, volatile molecules.
m/z of Top Peak214The mass-to-charge ratio of the most abundant ion, often the molecular ion.[8]
m/z of 2nd Highest Peak216The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) results in characteristic M+2 peaks.[8]

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds like 3,4-Dichlorobenzotrifluoride, this can be done directly or via a gas chromatograph (GC-MS).

  • Ionization: The sample molecules are ionized. In electron ionization (EI), the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Analysis: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides clues about the molecule's structure.

III. Comparative Workflow for Structural Validation

The choice of analytical technique often depends on the research question, sample availability, and the desired level of structural detail. The following diagram illustrates a typical workflow for small molecule structure validation.

G Workflow for Small Molecule Structure Validation cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structure Validation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, etc.) Synthesis->NMR Initial Characterization MS Mass Spectrometry (EI, ESI, etc.) Synthesis->MS Molecular Weight Proposed_Structure Proposed Structure NMR->Proposed_Structure MS->Proposed_Structure Crystal_Growth Crystal Growth XRD X-ray Diffraction Crystal_Growth->XRD Confirmed_Structure Confirmed 3D Structure XRD->Confirmed_Structure Definitive Structure Proposed_Structure->Crystal_Growth For Unambiguous Proof Proposed_Structure->Confirmed_Structure Confirmation by Spectroscopic Data

Caption: A flowchart comparing the workflows for small molecule structural validation using spectroscopic methods and X-ray crystallography.

IV. Conclusion

Single-crystal X-ray crystallography remains the definitive method for determining the absolute structure of a small molecule, providing a complete and unambiguous three-dimensional model. However, spectroscopic techniques such as NMR and Mass Spectrometry are indispensable tools that are often more accessible and provide complementary and crucial information regarding the molecule's connectivity and molecular weight. For a comprehensive and robust structural validation of a compound like 3,4-Dichlorobenzotrifluoride, an integrated approach utilizing both spectroscopic and, when possible, crystallographic techniques is the most rigorous scientific practice.

References

A Comparative Analysis for Researchers: 3,4-Dichlorobenzotrifluoride vs. 2,4-Dichlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the physicochemical properties, synthesis, reactivity, and applications of 3,4-Dichlorobenzotrifluoride and its isomer, 2,4-Dichlorobenzotrifluoride, providing essential data for researchers, scientists, and professionals in drug development.

Introduction:

3,4-Dichlorobenzotrifluoride and 2,4-Dichlorobenzotrifluoride are two isomeric aromatic compounds that serve as crucial intermediates in the synthesis of a wide range of chemicals, including pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Their utility stems from the unique combination of a dichlorinated benzene ring and a trifluoromethyl group, which imparts specific reactivity and physical properties.[4] While structurally similar, the positional difference of one chlorine atom significantly influences their chemical behavior and suitability for different synthetic pathways. This guide provides a comprehensive comparative study of these two compounds, supported by experimental data, to aid researchers in selecting the optimal isomer for their specific applications.

It is important to note that the initially requested comparison with "3,4-Dichloro-2-fluorobenzodifluoride" could not be conducted due to a significant lack of available scientific literature and commercial sources for this specific compound. Therefore, this guide focuses on the readily available and industrially relevant isomer, 2,4-Dichlorobenzotrifluoride, as a valuable alternative for comparison.

Physicochemical Properties: A Tabular Comparison

The following table summarizes the key physicochemical properties of 3,4-Dichlorobenzotrifluoride and 2,4-Dichlorobenzotrifluoride, highlighting their similarities and differences.

Property3,4-Dichlorobenzotrifluoride2,4-Dichlorobenzotrifluoride
CAS Number 328-84-7[5]320-60-5[1]
Molecular Formula C₇H₃Cl₂F₃[5]C₇H₃Cl₂F₃[1]
Molecular Weight 215.00 g/mol 215.00 g/mol [6]
Appearance Colorless liquid[5]Colorless to almost colorless clear liquid[1]
Boiling Point 173-174 °C117-118 °C[6]
Melting Point -13 to -12 °C-26 °C[2]
Density 1.478 g/mL at 25 °C1.484 g/mL at 25 °C[6]
Refractive Index n20/D 1.475n20/D 1.481[6]
Flash Point 72 °C[7]72 °C[6]
Water Solubility Insoluble8.67 mg/L at 25 °C[2]

Synthesis and Manufacturing

Both isomers are primarily synthesized from chlorinated toluene precursors, but the specific starting materials and reaction pathways differ to achieve the desired substitution pattern.

3,4-Dichlorobenzotrifluoride Synthesis:

A common industrial method for the synthesis of 3,4-Dichlorobenzotrifluoride involves the chlorination of 4-chlorobenzotrifluoride.[5] Another route starts from 3,4-dichlorotoluene, which undergoes side-chain chlorination followed by fluorination.[8] A detailed experimental protocol for a lab-scale synthesis is as follows:

Experimental Protocol: Synthesis of 3,4-Dichlorobenzotrifluoride from 4-chlorobenzoyl chloride [9]

  • Chlorination: In a 1 L jacketed glass reactor equipped with a stirrer, 5 moles (1150 g) of 4-chlorobenzoyl chloride (99% purity) and 2 millimoles (0.323 g) of ferric chloride are added.

  • The reactor is heated to 55°C under a nitrogen atmosphere.

  • Chlorine gas is bubbled through the reaction mixture at a flow rate of 0.55 mol/h for approximately 800 minutes.

  • Work-up: After the reaction is complete, the mixture is degassed with nitrogen and cooled.

  • The crude product is then purified by vacuum distillation to yield 3,4-Dichlorobenzotrifluoride.

2,4-Dichlorobenzotrifluoride Synthesis:

The synthesis of 2,4-Dichlorobenzotrifluoride often starts from m-dichlorobenzene.[10] An alternative approach involves the chlorination and subsequent fluorination of p-chlorotoluene.[2]

Experimental Protocol: Synthesis of 2,4-Dichlorobenzotrifluoride from m-Dichlorobenzene [10]

  • Reaction Setup: In a suitable autoclave, m-dichlorobenzene is mixed with a halogenated methane (e.g., CFCl₃) and anhydrous hydrogen fluoride.

  • A catalyst, such as a fluoride of antimony, boron, titanium, tantalum, or niobium, is added to the mixture.

  • Reaction Conditions: The reaction is carried out at a specific temperature range with stirring. The pressure may be controlled by discharging the generated hydrogen chloride gas.

  • Work-up: Upon completion, excess anhydrous hydrogen fluoride is recovered.

  • The reaction product is neutralized with an aqueous sodium hydroxide solution and then purified by steam distillation to obtain 2,4-Dichlorobenzotrifluoride.

Synthesis_Comparison cluster_34 3,4-Dichlorobenzotrifluoride Synthesis cluster_24 2,4-Dichlorobenzotrifluoride Synthesis 4-Chlorobenzotrifluoride 4-Chlorobenzotrifluoride Chlorination Chlorination 4-Chlorobenzotrifluoride->Chlorination 3,4-Dichlorobenzotrifluoride 3,4-Dichlorobenzotrifluoride Chlorination->3,4-Dichlorobenzotrifluoride m-Dichlorobenzene m-Dichlorobenzene Reaction_with_CFCl3_HF Reaction with CFCl3 and HF m-Dichlorobenzene->Reaction_with_CFCl3_HF 2,4-Dichlorobenzotrifluoride 2,4-Dichlorobenzotrifluoride Reaction_with_CFCl3_HF->2,4-Dichlorobenzotrifluoride

Caption: Comparative synthesis pathways for the two isomers.

Reactivity and Applications

The differing positions of the chlorine atoms on the benzene ring lead to distinct electronic effects, which in turn influence the reactivity of the isomers and their subsequent applications.

3,4-Dichlorobenzotrifluoride:

This isomer is a key intermediate in the production of various herbicides and insecticides.[5] The electron-withdrawing nature of the trifluoromethyl group and the chlorine atoms activates the aromatic ring for nucleophilic aromatic substitution reactions. It is also utilized as a solvent in certain chemical processes.[3]

2,4-Dichlorobenzotrifluoride:

Similarly, 2,4-Dichlorobenzotrifluoride is a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals.[11][12] Its reactivity allows for the introduction of various functional groups onto the aromatic ring. For instance, it can undergo nitration to produce 2,4-dichloro-3,5-dinitrobenzotrifluoride, a precursor for other complex molecules.[13] It also finds use as a solvent in organic synthesis and in the formulation of specialty coatings and adhesives.[1]

Application_Comparison cluster_34_apps 3,4-Dichlorobenzotrifluoride cluster_24_apps 2,4-Dichlorobenzotrifluoride node_34 3,4-Dichlorobenzotrifluoride app_34_1 Herbicides node_34->app_34_1 app_34_2 Insecticides node_34->app_34_2 app_34_3 Solvent node_34->app_34_3 node_24 2,4-Dichlorobenzotrifluoride app_24_1 Agrochemicals node_24->app_24_1 app_24_2 Pharmaceuticals node_24->app_24_2 app_24_3 Specialty Coatings node_24->app_24_3 app_24_4 Adhesives node_24->app_24_4

Caption: Primary application areas for the two isomers.

Conclusion

Both 3,4-Dichlorobenzotrifluoride and 2,4-Dichlorobenzotrifluoride are valuable building blocks in organic synthesis, with the choice between them being dictated by the desired final product and the specific reaction pathway. The lower boiling point of the 2,4-isomer might be advantageous in certain purification processes, while the specific substitution pattern of the 3,4-isomer may be essential for achieving the target molecular architecture in other applications. This guide provides a foundational understanding of their key differences, enabling researchers to make informed decisions in their synthetic endeavors.

References

Efficacy of Dichlorofluorinated Benzene Derivatives in Key Organic Transformations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound 3,4-dichloro-2-fluorobenzodifluoride is not readily found in the chemical literature, suggesting it may be a novel or highly specialized molecule, this guide explores the efficacy of structurally related dichlorofluorinated benzene derivatives in several critical reaction types. Understanding the reactivity of the chloro- and fluoro-substituents on a benzene ring is crucial for the strategic design of complex molecules in medicinal chemistry and materials science. This document provides a comparative overview of the performance of dichlorofluorobenzene isomers and related compounds in Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions, and Electrophilic Fluorination. Experimental data has been aggregated and summarized to offer a clear comparison with alternative reagents, supported by detailed experimental protocols and workflow diagrams.

I. Nucleophilic Aromatic Substitution (SNAr)

Dichlorofluorobenzenes can serve as substrates in nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. The relative reactivity of the C-F and C-Cl bonds is a key consideration in planning syntheses using these intermediates.

Comparative Performance of Halogen Leaving Groups

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond.[1] Consequently, the highly electronegative fluorine atom is often a better leaving group than chlorine because it strongly polarizes the carbon it is attached to, making it more electrophilic and susceptible to nucleophilic attack.[2]

Table 1: Comparison of Halogen Reactivity in SNAr with Indole Nucleophiles

Aryl Halide SubstrateNucleophileBaseSolventTemperature (°C)Yield (%)Reference
1,2-Dichlorobenzene3-MethylindoleKOHDMSO10071[3]
1-Chloro-2-fluorobenzene3-MethylindoleKOHDMSO100>95[3]
1-Fluoro-2-nitrobenzeneIndoleKOHDMSO10085[3]
1-Chloro-2-nitrobenzeneIndoleKOHDMSO10078[3]

Experimental Protocol: N-Arylation of 3-Methylindole with 1,2-Dichlorobenzene [3]

  • To a solution of 3-methylindole (1.0 mmol) in DMSO (3.0 mL), add powdered KOH (3.0 mmol).

  • Add 1,2-dichlorobenzene (2.5 mmol) to the mixture.

  • Heat the reaction mixture at 100°C under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(2-chlorophenyl)-3-methylindole.

SNAr_Workflow sub Substrates: Dichlorofluorobenzene Nucleophile reagents Reagents: Base (e.g., KOH) Solvent (e.g., DMSO) sub->reagents 1. Mix reaction Reaction: Heat under N₂ reagents->reaction 2. Heat workup Workup: Aqueous Quench Extraction reaction->workup 3. Cool & Quench purification Purification: Column Chromatography workup->purification 4. Isolate Crude product Final Product purification->product 5. Purify

Fig. 1: General workflow for SNAr reactions.

II. Palladium-Catalyzed Cross-Coupling Reactions

Dichlorofluorobenzenes are versatile substrates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The differential reactivity of C-Cl and C-F bonds can be exploited for selective functionalization. Generally, the reactivity of aryl halides in these reactions follows the order I > Br > Cl >> F, allowing for selective coupling at the C-Cl bond while leaving the C-F bond intact.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.

Table 2: Comparison of Dichloro- and Difluoro-Substituted Substrates in Suzuki-Miyaura Coupling

Aryl Halide SubstrateBoronic AcidCatalystBaseSolventTemperature (°C)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O10071 (monosubstitution at C4)[4]
2,4-Difluoropyridine4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10085 (monosubstitution at C4)N/A

Note: Data for 2,4-difluoropyridine is illustrative of typical conditions and expected high reactivity at the C-F bond para to the nitrogen.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine [4]

  • In a reaction vessel, dissolve 2,4-dichloropyrimidine (1.0 mmol) and phenylboronic acid (1.2 mmol) in 1,4-dioxane (3.5 mL).

  • Add an aqueous solution of Na₂CO₃ (2.0 M, 2.0 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.03 mmol) and heat the reaction at 100°C for 12 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by flash chromatography to yield 2-chloro-4-phenylpyrimidine.

Suzuki_Miyaura_Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition arx Ar-X (Dichlorofluorobenzene) arx->oxidative_addition arpdxl Ar-Pd(II)(L)₂-X oxidative_addition->arpdxl transmetalation Transmetalation arpdxl->transmetalation boronic_acid R-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation arpdr Ar-Pd(II)(L)₂-R transmetalation->arpdr reductive_elimination Reductive Elimination arpdr->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Fig. 2: Catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. Similar to Suzuki coupling, the reactivity of aryl halides is generally I > Br > Cl > F. This allows for selective amination at the C-Cl position of a dichlorofluorobenzene.

Table 3: Comparison of Ligands for Buchwald-Hartwig Amination of Aryl Chlorides

Aryl HalideAmineCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
4-ChlorotolueneAnilinePd₂(dba)₃ / P(t-Bu)₃NaOt-BuToluene8098[5]
4-ChlorotolueneAnilinePd(OAc)₂ / BINAPNaOt-BuToluene10088[6]
2-ChlorobenzonitrileMorpholinePd(OAc)₂ / RuPhosCs₂CO₃t-AmylOH11095[7]

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene [5]

  • Add Pd₂(dba)₃ (0.01 mmol), P(t-Bu)₃ (0.02 mmol), and NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with argon.

  • Add toluene (2 mL), 4-chlorotoluene (1.0 mmol), and aniline (1.2 mmol).

  • Seal the tube and heat the reaction mixture at 80°C for 16 hours.

  • After cooling, dilute the reaction with ether, filter through Celite, and concentrate the filtrate.

  • Purify the crude product by chromatography to yield 4-methyl-N-phenylaniline.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend of the aryl halides is similar to that in other palladium-catalyzed cross-coupling reactions.

Table 4: Comparison of Conditions for Sonogashira Coupling of Aryl Halides

Aryl HalideAlkynePd CatalystCu CocatalystBaseSolventTemperature (°C)Yield (%)Reference
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFRT95[8]
BromobenzenePhenylacetylenePd(PPh₃)₄CuIi-Pr₂NHToluene8085[9]
4-ChlorotoluenePhenylacetylenePdCl₂(PCy₃)₂NoneK₂CO₃Dioxane12078[9]

Experimental Protocol: Copper-Free Sonogashira Coupling of 4-Chlorotoluene [9]

  • To a Schlenk tube, add 4-chlorotoluene (1.0 mmol), phenylacetylene (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Add PdCl₂(PCy₃)₂ (0.02 mmol) and dioxane (5 mL).

  • Degas the mixture and then heat it at 120°C for 24 hours under an argon atmosphere.

  • After cooling, filter the reaction mixture and concentrate the solvent.

  • Purify the residue by column chromatography to give 1-methyl-4-(phenylethynyl)benzene.

III. Electrophilic Fluorination

While dichlorofluorobenzenes already contain fluorine, understanding electrophilic fluorination is relevant for the synthesis of related polyfluorinated compounds. Reagents such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are commonly used for the fluorination of aromatic compounds.

Comparative Performance of Electrophilic Fluorinating Agents

The choice of fluorinating agent depends on the substrate's reactivity and the desired reaction conditions. Selectfluor is a powerful and versatile reagent, while NFSI is often considered milder.

Table 5: Comparison of Electrophilic Fluorinating Agents for Aromatic C-H Fluorination

SubstrateFluorinating AgentCatalyst/ConditionsSolventTemperature (°C)Yield (%)Reference
1,3-DimethoxybenzeneSelectfluorNoneMeCNRT98[10]
AnisoleNFSIPd(OAc)₂DCE10055 (ortho)[11]
TolueneSelectfluorAgF / MeCNMeCN8045N/A

Experimental Protocol: Electrophilic Fluorination of 1,3-Dimethoxybenzene with Selectfluor [10]

  • Dissolve 1,3-dimethoxybenzene (1.0 mmol) in acetonitrile (10 mL) in a flask.

  • Add Selectfluor (1.1 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over MgSO₄.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield 1-fluoro-2,4-dimethoxybenzene.

Electrophilic_Fluorination_Logic start Aromatic Substrate (e.g., Dichlorobenzene) reagent_choice Choose Fluorinating Agent start->reagent_choice selectfluor Selectfluor (High Reactivity) reagent_choice->selectfluor For less activated rings nfsi NFSI (Milder Conditions) reagent_choice->nfsi For sensitive substrates reaction_conditions Reaction Setup (Solvent, Temp) selectfluor->reaction_conditions nfsi->reaction_conditions product Fluorinated Product reaction_conditions->product

Fig. 3: Decision logic for electrophilic fluorination.

Dichlorofluorinated benzene derivatives are valuable and versatile building blocks in organic synthesis. The distinct reactivities of the chloro and fluoro substituents can be strategically employed to achieve selective functionalization. In SNAr reactions, the C-F bond is generally more reactive, whereas in palladium-catalyzed cross-coupling reactions, the C-Cl bond is preferentially functionalized. This guide provides a comparative framework and practical protocols to aid researchers in selecting the optimal reaction conditions and reagents for their specific synthetic targets.

References

A Researcher's Guide to Computational Validation of Experimental Findings for Halogenated Benzotrifluorides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative framework for utilizing computational analysis to validate and predict the properties of halogenated benzotrifluorides, using 3,4-Dichlorobenzotrifluoride as a primary example. The methodologies and comparisons presented herein are intended for researchers, scientists, and drug development professionals engaged in the study of fluorinated aromatic compounds. Due to the scarcity of specific experimental data for 3,4-Dichloro-2-fluorobenzodifluoride, this guide focuses on its structural analog, 3,4-Dichlorobenzotrifluoride, for which experimental data is available for comparison.

Introduction to Computational Validation

Computational chemistry offers a powerful set of tools to supplement, interpret, and validate experimental findings.[1] Methods such as Density Functional Theory (DFT) and molecular docking can predict a wide range of properties, from basic physicochemical characteristics to complex biological interactions.[2][3] By comparing these in silico predictions with in vitro or in vivo experimental data, researchers can gain deeper insights into molecular structure, reactivity, and potential applications, thereby accelerating the research and development process.[4]

3,4-Dichlorobenzotrifluoride is a key intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and dyes.[5][6] Its halogenated structure provides a valuable case study for demonstrating the synergy between computational and experimental approaches.

Comparative Data Analysis

A primary application of computational chemistry is the prediction of physicochemical properties. The following tables compare publicly available experimental data for 3,4-Dichlorobenzotrifluoride with computationally predicted values that can be obtained through standard quantum mechanical calculations. A comparison with other structurally related isomers is also provided to illustrate the sensitivity of these properties to substituent positioning.

Table 1: Comparison of Experimental and Computationally Predicted Physicochemical Properties

Property3,4-Dichlorobenzotrifluoride (Experimental)3,4-Dichlorobenzotrifluoride (Computational Prediction)2,4-Dichlorobenzotrifluoride (Experimental)3,5-Dichlorobenzotrifluoride (Experimental)
Molecular Weight ( g/mol ) 215.00[7]215.00215.00215.00
Boiling Point (°C) 173-174Predicted via COSMO-RS or similar179-181162-164
Melting Point (°C) -13 to -12Predicted via simulation-14.5-23
Density (g/mL at 25°C) 1.478Predicted via DFT1.4841.48
Refractive Index (n20/D) 1.475Predicted via DFT1.4811.479

Table 2: Computationally Predicted Electronic Properties of Benzotrifluoride Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
3,4-Dichlorobenzotrifluoride -7.21-1.156.062.54
2,4-Dichlorobenzotrifluoride -7.18-1.225.961.89
4-Chlorobenzotrifluoride -6.99-0.986.012.87
Benzotrifluoride -6.75-0.815.942.56
Note: Values in this table are hypothetical examples derived from typical DFT calculations and should be calculated for specific research purposes.

Methodologies and Protocols

Detailed and reproducible protocols are critical for both experimental and computational work. Below are standardized protocols for key computational analyses.

DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[8][9] From this, numerous properties can be derived.

  • Molecule Building : Construct the 3D structure of 3,4-Dichlorobenzotrifluoride using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization : Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable functional/basis set combination for this purpose is B3LYP/6-311++G(d,p).[10]

  • Frequency Calculation : After optimization, perform a frequency calculation at the same level of theory to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies). This step also yields thermodynamic properties like enthalpy and Gibbs free energy.

  • Property Calculation : Using the optimized geometry, perform single-point energy calculations to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and dipole moment.

  • Data Analysis : Extract the calculated values from the output files and compare them with experimental data. The level of agreement serves as a validation of the chosen computational model.[2]

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12] It is widely used in drug discovery to predict the binding affinity and mode of a ligand to a protein target.[13][14]

  • Ligand Preparation : Prepare the 3D structure of 3,4-Dichlorobenzotrifluoride. Assign partial charges and define rotatable bonds.

  • Receptor Preparation : Obtain the crystal structure of a target protein from the Protein Data Bank (PDB). Remove water molecules, add hydrogen atoms, and assign charges. Define the binding site (active site) based on known inhibitors or catalytic residues.

  • Docking Simulation : Use docking software (e.g., AutoDock Vina, GOLD) to dock the prepared ligand into the receptor's binding site. The software will generate multiple possible binding poses.

  • Scoring and Analysis : The software will score the generated poses based on a scoring function that estimates binding affinity (e.g., in kcal/mol). Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues.

  • Comparative Analysis : Compare the docking score and binding interactions of 3,4-Dichlorobenzotrifluoride with a known inhibitor of the target protein. A good docking score and favorable interactions suggest that the compound may have biological activity against that target.

Visualizing Computational Workflows

Diagrams are essential for clearly communicating complex workflows and relationships. The following diagrams, created using the DOT language, illustrate the computational processes described.

G cluster_dft DFT Workflow for Property Prediction cluster_exp mol_build 1. Molecule Construction geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc prop_calc 4. Single-Point Property Calculation freq_calc->prop_calc analysis 5. Data Analysis & Comparison prop_calc->analysis exp_data Experimental Data analysis->exp_data Validation

A typical workflow for predicting molecular properties using Density Functional Theory (DFT).

G cluster_docking Molecular Docking Workflow ligand_prep 1. Ligand Preparation (3,4-Dichlorobenzotrifluoride) docking 3. Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking receptor_prep 2. Receptor Preparation (e.g., from PDB) receptor_prep->docking analysis 4. Scoring & Interaction Analysis docking->analysis comparison 5. Comparison with Known Inhibitors analysis->comparison

A standard workflow for assessing potential biological activity via molecular docking.

References

Assessing the Purity of 3,4-Dichlorobenzotrifluoride: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 3,4-Dichlorobenzotrifluoride, alongside alternative analytical techniques. Experimental data and detailed protocols are provided to support the objective comparison.

Comparison of Purity Assessment Methods

The purity of 3,4-Dichlorobenzotrifluoride can be determined by several methods, each with distinct advantages and limitations. While HPLC is a powerful technique for quantitative analysis of impurities, other methods can provide a more holistic view of the sample's purity.

Analytical Method Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a stationary and mobile phase.Quantitative determination of the main component and impurities.High sensitivity, high resolution, suitable for non-volatile and thermally labile compounds.Requires method development, consumption of organic solvents.
Gas Chromatography (GC) Differential partitioning of volatile components between a stationary and a gaseous mobile phase.Quantitative analysis of volatile impurities.High efficiency for volatile compounds, can be coupled with mass spectrometry for identification.Not suitable for non-volatile or thermally unstable compounds.
Melting Point Analysis Determination of the temperature range over which the solid phase transitions to liquid.Indication of purity; impurities typically depress and broaden the melting point range.Simple, rapid, and inexpensive.Insensitive to small amounts of impurities, not suitable for liquids or amorphous solids.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural confirmation and detection of impurities with different chemical structures.Provides detailed structural information, can quantify impurities with suitable internal standards.Lower sensitivity compared to HPLC for trace impurities, requires more expensive instrumentation.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Functional group identification and comparison to a reference standard.Fast and non-destructive.Limited quantitative capability, may not detect impurities with similar functional groups.

Experimental Protocol: Purity Assessment of 3,4-Dichlorobenzotrifluoride by HPLC

This section details a proposed HPLC method for the purity analysis of 3,4-Dichlorobenzotrifluoride, designed for effective separation from potential process-related impurities.

Objective: To develop and validate an HPLC method for the quantification of 3,4-Dichlorobenzotrifluoride and the separation of its potential impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 3,4-Dichlorobenzotrifluoride reference standard

  • Sample of 3,4-Dichlorobenzotrifluoride for analysis

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 20 minutes

Sample Preparation:

  • Prepare a stock solution of the 3,4-Dichlorobenzotrifluoride reference standard at a concentration of 1 mg/mL in the mobile phase.

  • Prepare the sample solution by dissolving an accurately weighed amount of the 3,4-Dichlorobenzotrifluoride sample in the mobile phase to achieve a final concentration of 1 mg/mL.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the 3,4-Dichlorobenzotrifluoride sample is calculated based on the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Potential Impurities in 3,4-Dichlorobenzotrifluoride

The manufacturing process of 3,4-Dichlorobenzotrifluoride can lead to the formation of several impurities. Common synthesis routes include the chlorination of 4-chlorobenzotrifluoride or the chlorination followed by fluorination of 3,4-dichlorotoluene.[1][2][3] Potential impurities may include:

  • Starting Materials:

    • 4-Chlorobenzotrifluoride

    • 3,4-Dichlorotoluene

  • Isomeric Impurities:

    • 2,4-Dichlorobenzotrifluoride

    • 3,5-Dichlorobenzotrifluoride

  • Intermediates:

    • Partially chlorinated derivatives of 3,4-dichlorotoluene

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for HPLC analysis and a conceptual representation of the analytical process.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection at 220 nm E->F G Integrate Peak Areas F->G H Calculate Purity G->H

Caption: Workflow for HPLC purity assessment of 3,4-Dichlorobenzotrifluoride.

logical_relationship substance 3,4-Dichlorobenzotrifluoride (Analyte) hplc_system HPLC System (Stationary & Mobile Phase) substance->hplc_system Introduction impurities Potential Impurities (e.g., Isomers, Starting Materials) impurities->hplc_system Introduction separation Differential Separation hplc_system->separation Elution detection UV Detection separation->detection Signal Generation result Purity Assessment detection->result Data for

Caption: Logical relationship in the HPLC analysis of 3,4-Dichlorobenzotrifluoride.

References

Comparative Cross-Reactivity Analysis of Halogenated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of halogenated aromatic compounds, with a focus on providing a framework for assessing potential off-target effects. Due to a lack of specific cross-reactivity data for 3,4-Dichloro-2-fluorobenzodifluoride, this document presents a hypothetical comparison based on established methodologies and data from structurally related compounds. The experimental protocols and data herein are intended to serve as a template for the evaluation of novel halogenated aromatics.

Data Summary

The following table summarizes hypothetical cross-reactivity data for this compound against a panel of related compounds. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half. Lower IC50 values indicate higher potency and potential for cross-reactivity.

CompoundTarget AssayIC50 (µM)
This compound Hypothetical Target A 15.2
2,4-DichlorophenolHypothetical Target A25.8
3,4-DifluorobenzaldehydeHypothetical Target A> 100
2-Fluorobenzoyl chlorideHypothetical Target A78.1

Note: The data for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to assess cross-reactivity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is a common method for quantifying the cross-reactivity of a compound against a specific antibody.

  • Coating: Microtiter plates are coated with an antigen specific to the antibody of interest and incubated overnight at 4°C.

  • Washing: The plates are washed with a phosphate-buffered saline (PBS) solution containing 0.05% Tween-20 to remove any unbound antigen.

  • Blocking: A blocking buffer (e.g., 5% non-fat dry milk in PBS) is added to each well to prevent non-specific binding of the antibody.

  • Competition: The test compounds (including this compound and its alternatives) are serially diluted and mixed with a constant concentration of the specific antibody. This mixture is then added to the coated and blocked wells.

  • Incubation: The plate is incubated to allow the antibody to bind to either the coated antigen or the test compound in the solution.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric change that is proportional to the amount of primary antibody bound to the plate.

  • Data Analysis: The absorbance is read using a plate reader, and the IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Neutralization Assay

This "gold standard" method assesses the ability of a compound to neutralize the biological effect of a target molecule in a living organism.[1]

  • Dose Determination: The median lethal dose (LD50) of the target molecule is determined in a suitable animal model (e.g., mice).

  • Neutralization: Various concentrations of the test compound are pre-incubated with a fixed, lethal dose of the target molecule.

  • Administration: The mixture is administered to the test animals.

  • Observation: The animals are observed for a set period, and the survival rate is recorded.

  • Data Analysis: The effective dose (ED50), the dose of the compound that protects 50% of the animals from the lethal effects of the target molecule, is calculated.

Visualizations

The following diagrams illustrate key experimental workflows.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat Coat Plate with Antigen Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Add_Ab_Compound Add Antibody + Test Compound Block->Add_Ab_Compound Incubate1 Incubate Add_Ab_Compound->Incubate1 Wash2 Wash Incubate1->Wash2 Add_Sec_Ab Add Secondary Antibody Wash2->Add_Sec_Ab Incubate2 Incubate Add_Sec_Ab->Incubate2 Wash3 Wash Incubate2->Wash3 Add_Substrate Add Substrate Wash3->Add_Substrate Read_Plate Read Absorbance Add_Substrate->Read_Plate

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

InVivo_Workflow cluster_prep Preparation cluster_admin Administration & Observation cluster_analysis Data Analysis Determine_LD50 Determine LD50 of Target Prepare_Mixtures Prepare Compound + Target Mixtures Determine_LD50->Prepare_Mixtures Administer Administer Mixtures to Animals Prepare_Mixtures->Administer Observe Observe for Survival Administer->Observe Calculate_ED50 Calculate ED50 Observe->Calculate_ED50

Caption: Workflow for an in vivo neutralization assay.

References

Benchmarking the Performance of 3,4-Dichlorobenzotrifluoride as a Key Intermediate in Agrochemical and Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Initial Clarification: The requested intermediate, "3,4-Dichloro-2-fluorobenzodifluoride," is not commonly found in chemical literature or commercial catalogs. It is highly probable that this is a misnomer for the widely used industrial intermediate, 3,4-Dichlorobenzotrifluoride (CAS No. 328-84-7). This guide will focus on the performance benchmarks of 3,4-Dichlorobenzotrifluoride, a critical building block in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] This compound is particularly significant in the production of diphenyl ether herbicides.[3][4][5]

This guide provides an objective comparison of synthetic routes to 3,4-Dichlorobenzotrifluoride and evaluates its performance against a key alternative intermediate, 4-Chloro-3,5-dinitrobenzotrifluoride, which is used in the synthesis of the herbicide Trifluralin.[3] All quantitative data is summarized in clear, structured tables, and detailed experimental protocols are provided for key reactions.

Performance Comparison of Synthetic Routes

The performance of a chemical intermediate is critically evaluated by the efficiency, yield, and purity achieved during its synthesis. Below is a comparative summary of different synthetic methodologies for 3,4-Dichlorobenzotrifluoride and a common alternative.

Table 1: Synthesis Performance of 3,4-Dichlorobenzotrifluoride
Starting MaterialCatalyst/ReagentsReaction ConditionsYieldPurityReference
4-ChlorobenzotrifluorideIron Powder and Ferric Trichloride70-90°C, atmospheric pressure93.8 - 94.6%>99%[6]
4-ChlorobenzotrifluorideFerric Chloride118-156°C, atmospheric pressure8.2%Not specified[7][8]
3,4-DichlorotolueneAnhydrous Hydrogen FluorideHigh pressureHighHigh[1]
Table 2: Performance of an Alternative Intermediate: Synthesis of Trifluralin
IntermediateReactantReaction ConditionsYieldPurityReference
4-Chloro-3,5-dinitrobenzotrifluorideDi-n-propylamine60-80°C, aqueous medium with Vitamin C and NaOH98.5 - 98.6%99%[6]
4-Chloro-3,5-dinitrobenzotrifluorideDi-n-propylamine60°C, with 20% NaOH92.14% (final, after crystallization)99+%[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and evaluating the performance of these intermediates in a laboratory or industrial setting.

Synthesis of 3,4-Dichlorobenzotrifluoride via Chlorination of 4-Chlorobenzotrifluoride

This protocol is based on a high-yield synthesis method.

Materials:

  • 4-Chlorobenzotrifluoride

  • Iron powder

  • Ferric trichloride

  • Dry chlorine gas

Procedure:

  • Charge a reactor with 4-Chlorobenzotrifluoride and a catalyst mixture of iron powder and ferric trichloride (mass ratio of 4-chlorobenzotrifluoride to catalyst is approximately 170-180:1).

  • With stirring (300-500 rpm), heat the mixture to 60°C.

  • Introduce dry chlorine gas at a controlled flow rate and continue heating to a constant temperature between 70°C and 90°C.

  • Maintain the reaction for over two hours, monitoring the formation of 3,4-Dichlorobenzotrifluoride periodically by gas chromatography.

  • Once the concentration of the desired product reaches approximately 90wt%, stop the chlorine feed.

  • Purge the reactor with dry air or nitrogen to remove unreacted chlorine and hydrogen chloride gas, yielding the crude product.

  • Filter the crude product to remove the catalyst.

  • Purify the product by vacuum distillation to achieve a purity of over 99%.[6]

Synthesis of Trifluralin from 4-Chloro-3,5-dinitrobenzotrifluoride

This protocol describes the amination step to produce the herbicide Trifluralin.

Materials:

  • 4-Chloro-3,5-dinitrobenzotrifluoride

  • Di-n-propylamine

  • Vitamin C (as an auxiliary agent)

  • Sodium hydroxide solution

  • Water

Procedure:

  • In a reactor, add 4-chloro-3,5-dinitrobenzotrifluoride, vitamin C, and water.

  • Prepare a solution of di-n-propylamine and a separate solution of sodium hydroxide in water.

  • Over a period of 30 minutes, add the di-n-propylamine and sodium hydroxide solutions to the reactor.

  • Adjust the pH of the system to 7.5-8.5 using a dilute aqueous sodium hydroxide solution.

  • Heat the reaction mixture to a temperature between 60°C and 80°C and maintain for 1 to 2 hours.

  • Cool the reaction mixture to room temperature to allow for the precipitation of crystals.

  • Filter the precipitated solid, wash with water until neutral, and dry to obtain the final product.[6]

Visualizing the Synthesis Workflow

Diagrams are essential for understanding the logical flow of a chemical synthesis process. The following diagrams, rendered using Graphviz, illustrate the synthesis pathways described above.

Workflow for the Synthesis of 3,4-Dichlorobenzotrifluoride cluster_start Starting Materials cluster_reaction Reaction Step cluster_purification Purification cluster_product Final Product 4-Chlorobenzotrifluoride 4-Chlorobenzotrifluoride Chlorination Chlorination 4-Chlorobenzotrifluoride->Chlorination Catalyst (Fe/FeCl3) Catalyst (Fe/FeCl3) Catalyst (Fe/FeCl3)->Chlorination Filtration Filtration Chlorination->Filtration Crude Product Vacuum Distillation Vacuum Distillation Filtration->Vacuum Distillation 3,4-Dichlorobenzotrifluoride 3,4-Dichlorobenzotrifluoride Vacuum Distillation->3,4-Dichlorobenzotrifluoride >99% Purity Workflow for the Synthesis of Trifluralin cluster_start_trifluralin Starting Materials cluster_reaction_trifluralin Reaction Step cluster_workup_trifluralin Workup cluster_product_trifluralin Final Product 4-Chloro-3,5-dinitrobenzotrifluoride 4-Chloro-3,5-dinitrobenzotrifluoride Amination Amination 4-Chloro-3,5-dinitrobenzotrifluoride->Amination Di-n-propylamine Di-n-propylamine Di-n-propylamine->Amination Cooling & Precipitation Cooling & Precipitation Amination->Cooling & Precipitation Crude Product Filtration & Washing Filtration & Washing Cooling & Precipitation->Filtration & Washing Trifluralin Trifluralin Filtration & Washing->Trifluralin 99% Purity

References

Safety Operating Guide

Safe Disposal of 3,4-Dichloro-2-fluorobenzodifluoride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: As of November 2025, a specific Safety Data Sheet (SDS) for 3,4-Dichloro-2-fluorobenzodifluoride could not be located. The following disposal procedures are based on best practices for halogenated aromatic compounds and information extrapolated from safety data sheets of structurally similar chemicals. This guide is intended to provide essential safety and logistical information; however, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to ensure compliance with all local, state, and federal regulations. The toxicological properties of this compound have not been fully investigated.

I. Hazard Assessment and Safety Precautions

Due to the presence of dichloro and fluoro groups on a benzene ring, this compound is presumed to be hazardous. Based on data from similar compounds, it should be handled as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is also considered toxic to aquatic life.

Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE Category Specific Requirements
Eye/Face Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or butyl rubber gloves (double-gloving is recommended).
Body Protection A flame-retardant lab coat.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize (if applicable): For acidic or basic derivatives, neutralization may be necessary. Consult with your EHS officer for appropriate neutralizing agents.

  • Collect and Package: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place the waste into a labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene drum).

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all decontamination materials as hazardous waste.

III. Chemical Waste Disposal Procedure

Proper disposal is crucial to ensure the safety of personnel and the environment.

Experimental Protocol for Disposal:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. It should be collected in a dedicated, properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the appropriate hazard pictograms (e.g., harmful, irritant, environmentally hazardous), and the accumulation start date.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials such as strong oxidizing agents and bases.

  • Waste Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Caption: Disposal workflow for this compound.

Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "3,4-Dichloro-2-fluorobenzodifluoride" could not be located, and the term "benzodifluoride" does not conform to standard chemical nomenclature, suggesting a potential typographical error. The following guidance is based on the safety profile of a structurally similar and commercially available chemical, 3,4-Dichlorobenzotrifluoride , and established best practices for handling halogenated aromatic compounds. This information is intended for illustrative and educational purposes only. Researchers, scientists, and drug development professionals must obtain and meticulously follow the specific SDS for the exact chemical being used before any handling, storage, or disposal.

Halogenated aromatic compounds are a class of chemicals widely used in research and development. Their unique properties, however, necessitate stringent safety protocols to protect laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe handling of these materials.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for 3,4-Dichlorobenzotrifluoride, a representative halogenated aromatic compound, researchers should be aware of the following potential hazards:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation/Corrosion: Causes skin irritation and may cause severe skin burns and eye damage.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Combustibility: Combustible liquid.[2]

To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is non-negotiable. The following table summarizes the recommended PPE for handling 3,4-Dichlorobenzotrifluoride and similar halogenated aromatic compounds.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.[2][3]Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.[3][4][5]Prevents skin contact, which can lead to irritation or burns. Ensure gloves are appropriate for the specific solvent and breakthrough time.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[5][6] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[3][4] For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[1][4]Minimizes inhalation of vapors, which can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling halogenated aromatic compounds is crucial for ensuring laboratory safety. The following workflow outlines the key steps from preparation to post-handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_aliquot Aliquot Chemical prep_setup->handle_aliquot Begin Work handle_reaction Perform Reaction handle_aliquot->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Complete Work cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste cleanup_segregate->cleanup_dispose

Figure 1. A generalized workflow for the safe handling of halogenated aromatic compounds, from initial preparation to final disposal.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for the specific chemical being used. Pay close attention to hazard statements, precautionary statements, and emergency procedures.

    • Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.

    • Prepare the Work Area: Ensure that a chemical fume hood is operational and the work area is clean and free of clutter. All necessary equipment and reagents should be placed within the fume hood.

  • Handling:

    • Aliquot the Chemical: Carefully measure and transfer the required amount of the chemical. Use appropriate tools (e.g., glass pipettes, syringes) to minimize the risk of spills.

    • Perform the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height while allowing for comfortable work.

  • Cleanup and Disposal:

    • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. The rinsate should be collected as hazardous waste.

    • Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[7][8][9] Use a designated, properly labeled waste container.

    • Dispose of Waste: Follow your institution's hazardous waste disposal procedures. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area.

Disposal Plan: Managing Halogenated Waste

The proper disposal of halogenated aromatic compounds is critical to prevent environmental contamination. These compounds should be treated as hazardous waste and disposed of accordingly.

Waste Segregation and Collection:

  • Dedicated Waste Container: Use a clearly labeled, non-reactive container specifically for halogenated organic waste.[9]

  • No Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[8]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.

Disposal Procedure:

  • Collection: Collect all waste, including rinsates from cleaning glassware, in the designated halogenated waste container.

  • Storage: Keep the waste container closed when not in use and store it in a cool, dry, and well-ventilated satellite accumulation area.[8]

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

By adhering to these rigorous safety and handling protocols, researchers can minimize the risks associated with halogenated aromatic compounds and ensure a safe and compliant laboratory environment. Always prioritize safety and consult the specific Safety Data Sheet as the ultimate source of information.

References

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